VO-Ohpic trihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H18N2O10V |
|---|---|
Poids moléculaire |
401.22 g/mol |
Nom IUPAC |
bis(3-hydroxypyridine-2-carboxylic acid);vanadium;tetrahydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);4*1H2; |
Clé InChI |
LLDMTJLSQARCDF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of VO-Ohpic Trihydrate on PTEN: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of VO-Ohpic trihydrate, a potent and selective inhibitor of the Phosphatase and Tensin Homolog (PTEN) protein. This document details the molecular interactions, downstream signaling consequences, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound is a vanadium-based compound that acts as a reversible and noncompetitive inhibitor of PTEN, a critical tumor suppressor protein.[1][2] By inhibiting PTEN's lipid phosphatase activity, this compound effectively increases the cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the activation of the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, survival, and apoptosis.[2][3] This guide will explore the intricacies of this mechanism, providing the foundational knowledge necessary for researchers and drug developers working with PTEN inhibitors.
Mechanism of Action of this compound on PTEN
PTEN functions as a dual-specificity phosphatase, with its primary role as a lipid phosphatase that dephosphorylates PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action antagonizes the PI3K/Akt signaling pathway. This compound directly inhibits this catalytic function of PTEN.
Key Characteristics of Inhibition:
-
Reversible Inhibition: Studies have demonstrated that the inhibitory effect of this compound on PTEN can be overcome by dilution, indicating a reversible binding interaction.[2]
-
Noncompetitive Inhibition: this compound affects both the Km and Vmax of the enzymatic reaction of PTEN, which is characteristic of noncompetitive inhibition.[2] This suggests that the inhibitor binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.[2]
-
High Potency: this compound is a highly potent inhibitor of PTEN, with reported IC50 values in the nanomolar range.[1][2][4][5][6][7]
Quantitative Data
The following table summarizes the key quantitative parameters defining the interaction between this compound and PTEN.
| Parameter | Value | Substrate Used | Reference(s) |
| IC50 | 46 ± 10 nM | 3-O-methylfluorescein phosphate (B84403) (OMFP) | [2][4] |
| IC50 | 35 ± 2 nM | Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) | [4][5][6][7][8] |
| Kic (Inhibition constant for enzyme-inhibitor complex) | 27 ± 6 nM | OMFP | [2][4] |
| Kiu (Inhibition constant for enzyme-substrate-inhibitor complex) | 45 ± 11 nM | OMFP | [2][4] |
Downstream Signaling: The PI3K/Akt Pathway
The inhibition of PTEN by this compound leads to the accumulation of PIP3 at the plasma membrane. This accumulation serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the membrane facilitates its phosphorylation and activation by PDK1 and mTORC2.[9][10]
Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide range of cellular processes:
-
Cell Survival and Apoptosis: Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9. It can also promote the expression of anti-apoptotic proteins like Bcl-2.[10][11] Treatment with VO-Ohpic has been shown to attenuate apoptosis in various cell types.[1][10][11][12][13]
-
Cell Growth and Proliferation: Akt activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of protein synthesis and cell growth.[1] VO-Ohpic has been observed to inhibit cell viability and proliferation in certain cancer cell lines, paradoxically inducing a state of cellular senescence in cells with low PTEN expression.[6][9]
-
Metabolism: The PI3K/Akt pathway is a key regulator of glucose metabolism, and inhibition of PTEN with VO-Ohpic has been shown to enhance glucose uptake.[6]
Caption: this compound inhibits PTEN, leading to increased PIP3 levels and subsequent activation of the PI3K/Akt pathway, which in turn regulates cell growth, survival, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on PTEN and downstream signaling pathways.
PTEN Enzyme Inhibition Assay
This assay measures the phosphatase activity of PTEN in the presence of varying concentrations of this compound to determine the IC50 value.
Materials:
-
Recombinant human PTEN protein
-
Substrate: Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) or 3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Malachite Green Reagent (for PIP3 assay) or a fluorescence plate reader (for OMFP assay)
-
96-well microplate
Procedure (using PIP3 as substrate):
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add recombinant PTEN to each well.
-
Add the diluted this compound to the respective wells and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction by adding the Malachite Green Reagent, which detects the free phosphate released by PTEN activity.
-
Allow color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound
-
Complete cell culture medium
-
MTS reagent (containing PES)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Akt Phosphorylation
This technique is used to detect the levels of phosphorylated Akt (p-Akt) as a direct indicator of PI3K/Akt pathway activation following PTEN inhibition.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize the phospho-Akt signal.
Caption: A typical experimental workflow for characterizing the effects of this compound on PTEN activity and downstream cellular processes.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the PTEN/PI3K/Akt signaling pathway. Its well-characterized mechanism of action as a potent, reversible, and noncompetitive inhibitor of PTEN makes it a cornerstone for investigations into cancer, diabetes, and other diseases where this pathway is dysregulated. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of PTEN inhibition.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. scribd.com [scribd.com]
In-Depth Technical Guide: VO-Ohpic Trihydrate as a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of VO-Ohpic trihydrate on the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details the quantitative inhibitory data, experimental methodologies for assessing PTEN inhibition, and the critical signaling pathways involved.
Quantitative Inhibition Data
This compound has been identified as a highly potent, noncompetitive, and reversible inhibitor of PTEN's lipid phosphatase activity.[1][2] The half-maximal inhibitory concentration (IC50) has been determined through various in vitro assays, with values consistently in the nanomolar range.
Table 1: IC50 Values of this compound for PTEN
| IC50 Value (nM) | Assay Substrate | Comments | Reference |
| 35 ± 2 | Phosphatidylinositol 3,4,5-triphosphate (PIP3) | Determined using a PIP3-based assay. | [1][3] |
| 46 ± 10 | 3-O-methylfluorescein phosphate (B84403) (OMFP) | Determined using an artificial phosphatase substrate, showing agreement with the PIP3-based assay. | [1][3][4][5] |
Table 2: Inhibition Constants of this compound for PTEN
| Constant | Value (nM) | Description | Reference |
| Kic | 27 ± 6 | Competitive inhibition constant. | [1][3] |
| Kiu | 45 ± 11 | Uncompetitive inhibition constant. | [1][3] |
PTEN Signaling Pathway and Inhibition by this compound
PTEN is a crucial tumor suppressor that functions as a lipid phosphatase, antagonizing the PI3K/Akt/mTOR signaling pathway.[6][7] It achieves this by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action reduces the levels of active PIP3, a critical second messenger that recruits and activates downstream proteins like Akt. The inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the hyperactivation of the Akt signaling cascade, which promotes cell survival, growth, and proliferation.[4][6]
Experimental Protocols
The determination of the IC50 value of this compound for PTEN typically involves a biochemical phosphatase activity assay. The malachite green assay is a common, non-radioactive method for this purpose.
Principle of the Malachite Green Assay
The malachite green assay quantifies the release of inorganic phosphate (Pi) from a substrate, which is a direct measure of phosphatase activity. PTEN dephosphorylates its substrate (e.g., PIP3), releasing Pi. The free phosphate then reacts with a molybdate/malachite green reagent to form a colored complex, which can be measured spectrophotometrically at approximately 620 nm.
Materials
-
Recombinant human PTEN protein
-
This compound
-
Phosphatidylinositol 3,4,5-triphosphate (PIP3) or 3-O-methylfluorescein phosphate (OMFP) as substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Experimental Workflow for IC50 Determination
Detailed Protocol: Malachite Green-Based PTEN Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer to achieve a range of concentrations for testing.
-
Dilute the recombinant PTEN enzyme to the desired working concentration in ice-cold assay buffer.
-
Prepare the substrate solution (e.g., 1 mM PIP3) in the assay buffer.
-
Prepare a phosphate standard curve using the provided standard.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the different concentrations of this compound to the designated wells. Include a vehicle control (DMSO) and a no-enzyme negative control.
-
Add the diluted PTEN enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance of each well at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a potent, low-nanomolar inhibitor of PTEN phosphatase activity. Its ability to modulate the critical PI3K/Akt/mTOR signaling pathway makes it a valuable tool for research in cancer biology, metabolism, and other PTEN-related fields. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of this and other PTEN inhibitors. Careful execution of these assays is essential for obtaining accurate and reproducible data for drug development and basic science applications.
References
- 1. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering PTEN function: Membrane association and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates | Springer Nature Experiments [experiments.springernature.com]
- 4. Malachite Green Assay Kit - Echelon Biosciences [echelon-inc.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echelon-inc.com [echelon-inc.com]
VO-Ohpic Trihydrate: A Reversible PTEN Inhibitor for Research and Drug Development
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway.[1][2][3][4] By antagonizing the PI3K/Akt pathway, PTEN plays a crucial role in regulating cell growth, proliferation, survival, and migration.[1][2][4][5] Loss of PTEN function, a common event in many human cancers, leads to hyperactivation of the PI3K/Akt pathway, promoting tumorigenesis.[2][5] Consequently, the modulation of PTEN activity has emerged as a significant area of interest for therapeutic intervention.
VO-Ohpic trihydrate is a potent, selective, and reversible small-molecule inhibitor of PTEN.[6][7][8][9] This vanadium-based compound has been instrumental in elucidating the cellular consequences of PTEN inhibition and is being explored for its therapeutic potential in various diseases, including cancer and metabolic disorders.[10][11] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound functions as a non-competitive inhibitor of PTEN's lipid phosphatase activity.[7][12] This means that it does not directly compete with the substrate (PIP3) for binding to the active site. Instead, it is believed to bind to a site distinct from the catalytic pocket, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[7][13] This inhibition is reversible, as demonstrated by inhibitor dilution assays where removal of VO-Ohpic restores PTEN activity.[7]
By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3. This, in turn, promotes the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][6] Activated Akt then phosphorylates a multitude of substrates, influencing a wide range of cellular processes including cell survival, proliferation, and glucose metabolism.[1][3][5]
Data Presentation
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound against PTEN
| Parameter | Value | Substrate Used | Reference |
| IC50 | 35 nM | PIP3 | [6][8][9][14][15][16][17] |
| IC50 | 46 ± 10 nM | OMFP | [7][16][18] |
| Kic (Inhibition constant for inhibitor binding to free enzyme) | 27 ± 6 nM | OMFP | [7][16] |
| Kiu (Inhibition constant for inhibitor binding to enzyme-substrate complex) | 45 ± 11 nM | OMFP | [7][16] |
| Mode of Inhibition | Non-competitive, Reversible | OMFP | [7][12] |
OMFP: 3-O-methylfluorescein phosphate (B84403); PIP3: Phosphatidylinositol (3,4,5)-trisphosphate
Table 2: Cellular Effects of this compound
| Cell Line | Effect | Concentration | Reference |
| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 and Thr308) | Saturation at 75 nM | [8] |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | Not specified | [6][10][14] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B | Not specified | [6][10][14] |
| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation | Not specified | [6][10][14] |
| Cartilage Endplate Chondrocytes | Restored cell viability and extracellular matrix production in the presence of an oxidative stressor (TBHP) | 1 µM | [12] |
Table 3: In Vivo Effects of this compound
| Animal Model | Dosing | Effect | Reference |
| Nude mice with Hep3B xenografts | Not specified | Significant inhibition of tumor growth | [6][10][14] |
| C57BL/6 mice (cardiac arrest model) | 10 µg/kg; i.p. | Increased survival, improved cardiac function, increased lactate (B86563) clearance, and decreased plasma glucose | [6][14] |
| Mice with established melanoma or lymphoma | Not specified | Induction of an inflammatory antitumor response | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize PTEN inhibitors like this compound.
In Vitro PTEN Phosphatase Assay
This assay directly measures the enzymatic activity of recombinant PTEN and its inhibition by this compound. A common method involves a malachite green-based assay that detects the release of free phosphate from a substrate.[19]
Materials:
-
Recombinant human PTEN protein
-
This compound
-
Substrate: Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) or 3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer (e.g., Tris-HCl, DTT, MgCl2)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute recombinant PTEN, this compound, and the substrate to the desired concentrations in the assay buffer.
-
Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, followed by varying concentrations of this compound (and a vehicle control, e.g., DMSO). Add the recombinant PTEN enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18][19]
-
Initiate Reaction: Add the substrate (PIP3 or OMFP) to each well to start the phosphatase reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[19]
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of free phosphate released using the Malachite Green assay according to the manufacturer's instructions. This typically involves adding the malachite green reagent, which forms a colored complex with free phosphate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620 nm). Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This experiment assesses the cellular activity of this compound by measuring the phosphorylation of Akt, a key downstream target of the PTEN/PI3K pathway.
Materials:
-
Cell line of interest (e.g., NIH 3T3, Hep3B)
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells to 70-80% confluency. Treat the cells with a range of this compound concentrations for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the relative increase in Akt phosphorylation.
Cell Viability Assay (MTS Assay)
This assay evaluates the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound. Include a vehicle-treated control.
-
Incubation: Incubate the cells for a specified period (e.g., 120 hours).[10]
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. The MTS reagent is converted to a colored formazan (B1609692) product by viable cells.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm). Express the data as a percentage of the control (vehicle-treated) cells to determine the effect of this compound on cell viability.
Mandatory Visualizations
Signaling Pathway
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for characterizing a PTEN inhibitor.
Logical Relationship
Caption: Reversible, non-competitive inhibition of PTEN by this compound.
Conclusion
This compound is a valuable research tool for studying the PTEN signaling pathway and its role in health and disease. Its potency, selectivity, and reversible, non-competitive mechanism of action make it a well-characterized inhibitor for in vitro and in vivo studies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into PTEN-related biology and therapeutics. Further research into the therapeutic applications of PTEN inhibitors like this compound holds promise for the development of novel treatments for a range of diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Noncompetitive Inhibition of PTEN by VO-Ohpic Trihydrate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that functions as a lipid phosphatase, antagonizing the PI3K/Akt signaling pathway.[1] Its role in cell growth, proliferation, and apoptosis makes it a significant target in therapeutic research, particularly in oncology and metabolic diseases.[1][2] VO-Ohpic trihydrate has emerged as a potent, reversible, and noncompetitive small-molecule inhibitor of PTEN.[1][2] This document provides a comprehensive technical overview of the inhibitory mechanism of this compound, including its kinetic profile, effects on downstream signaling, and detailed experimental protocols for its characterization.
Introduction to PTEN and this compound
PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action directly counteracts the activity of phosphoinositide 3-kinases (PI3Ks), thereby downregulating the PI3K/Akt/mTOR signaling cascade, a key pathway in cell survival and proliferation.[1][3] The loss or inactivation of PTEN is a common event in many human cancers, leading to uncontrolled cell growth.[1]
This compound, a vanadium-based organic compound, is a potent and specific inhibitor of PTEN's enzymatic activity.[1][4] It has been characterized as a valuable chemical probe for studying PTEN function and as a potential lead compound for developing therapeutics for diseases where PTEN inhibition may be beneficial, such as type II diabetes, wound healing, and neuroprotection.[1]
Quantitative Analysis of PTEN Inhibition
The inhibitory effect of this compound on PTEN has been quantified through various in vitro assays. The data consistently demonstrate its high potency in the nanomolar range.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) of this compound against PTEN has been determined using different substrates, yielding comparable results.
| Substrate | IC50 Value (nM) | Source |
| PIP3 (Physiological Substrate) | 35 ± 2 | [1][4][5] |
| OMFP (Artificial Substrate) | 46 ± 10 | [1][5][6] |
Kinetic Parameters of Noncompetitive Inhibition
Kinetic studies have elucidated that this compound acts as a noncompetitive inhibitor, affecting both the Vmax and Km of PTEN's enzymatic reaction.[1][2] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibition is fully reversible.[1][2]
| Kinetic Constant | Description | Value (nM) | Source |
| Kic | Inhibition constant for inhibitor binding to the free enzyme | 27 ± 6 | [1][2][5] |
| Kiu | Inhibition constant for inhibitor binding to the enzyme-substrate complex | 45 ± 11 | [1][2][5] |
Mechanism of Action and Signaling Pathway
This compound functions by binding to PTEN and stabilizing its inactive conformation.[7] As a noncompetitive inhibitor, its binding site is distinct from the active site where the substrate (PIP3) binds. This inhibition leads to an accumulation of cellular PIP3, resulting in the constitutive activation of downstream signaling proteins, most notably Akt.
PI3K/Akt Signaling Pathway Modulation
The inhibition of PTEN by this compound directly impacts the PI3K/Akt pathway. By preventing the dephosphorylation of PIP3, this compound promotes the phosphorylation and activation of Akt.[4] Activated Akt then phosphorylates a host of downstream targets, influencing cellular processes such as glucose metabolism, cell proliferation, and survival.[1][4]
Logical Flow of Noncompetitive Inhibition
The noncompetitive nature of the inhibition means that this compound does not compete with the substrate for the active site. It can bind to PTEN whether the substrate is bound or not, thereby reducing the maximum possible rate of the reaction (Vmax).
Experimental Methodologies
Detailed protocols are essential for the accurate assessment of PTEN inhibition. The following sections describe key experimental workflows.
In Vitro PTEN Inhibition Assay (OMFP Substrate)
This high-throughput compatible assay uses the artificial phosphatase substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) to measure PTEN activity.[1]
Protocol:
-
Reagent Preparation: Prepare assay buffer and serial dilutions of this compound in a solution containing 1% DMSO.[1]
-
Pre-incubation: In a 96-well plate, add recombinant PTEN to wells containing either the VO-Ohpic dilutions or a vehicle control (1% DMSO). Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1][8]
-
Reaction Initiation: Add the OMFP substrate to all wells to start the enzymatic reaction.[1]
-
Signal Detection: After a suitable incubation period, measure the fluorescence generated from the hydrolysis of OMFP.
-
Data Analysis: Correct for background fluorescence from wells containing only the buffer and inhibitor. Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC50 value.[1]
Reversibility of Inhibition Assay (Inhibitor Dilution Method)
This assay determines whether the inhibition is reversible or irreversible by assessing the recovery of enzyme activity upon dilution of the enzyme-inhibitor complex. The inhibition by VO-Ohpic has been shown to be fully reversible.[1]
Protocol Outline:
-
Experiment 1 (Control): Incubate PTEN with 1% DMSO, then measure activity. This represents 100% activity.[1]
-
Experiment 2 (Inhibited Control): Incubate PTEN with a fixed concentration of VO-Ohpic (e.g., 30 nM), then measure activity to confirm inhibition.[1]
-
Experiment 3 (Reversibility Test): Incubate PTEN with a high concentration of VO-Ohpic (e.g., 300 nM). Then, dilute the mixture 10-fold to the final concentration used in Experiment 2 (30 nM). Measure PTEN activity.[1]
-
Analysis: If the activity in Experiment 3 is significantly higher than in Experiment 2 and approaches the control activity, it indicates that the inhibitor has dissociated from the enzyme upon dilution, confirming reversibility.[1]
Cell-Based Assays
To confirm the cellular effects of PTEN inhibition, various cell-based assays can be performed.
-
Western Blotting: Treat cells (e.g., Hep3B hepatocellular carcinoma cells) with varying concentrations of VO-Ohpic. Lyse the cells and perform Western blot analysis to detect the phosphorylation status of Akt (p-Akt) and other downstream targets like mTOR and ERK1/2. An increase in phosphorylation indicates successful PTEN inhibition in a cellular context.[9]
-
Cell Proliferation Assay (BrdU Incorporation): Culture cells in 96-well plates and treat them with VO-Ohpic for a set period (e.g., 72 hours). Add bromodeoxyuridine (BrdU) for the final 24 hours. Measure BrdU incorporation into the DNA using a colorimetric immunoassay to quantify cell proliferation.[4]
Conclusion
This compound is a well-characterized, potent, and reversible noncompetitive inhibitor of PTEN.[1][2] Its ability to specifically target PTEN with nanomolar efficacy makes it an invaluable tool for investigating the complex roles of the PI3K/Akt signaling pathway in health and disease.[1][4] The detailed kinetic data and established experimental protocols provide a solid foundation for its use in basic research and as a starting point for the design and development of novel therapeutics targeting PTEN.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Effects of PTEN Inhibition by VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the cellular effects of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN's lipid phosphatase activity, this compound effectively modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of numerous cellular processes. This document details the mechanism of action of this compound, its impact on downstream signaling cascades, and the resultant cellular outcomes. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the PTEN pathway.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a crucial tumor suppressor gene frequently mutated or deleted in a wide range of human cancers.[1] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action directly counteracts the activity of phosphoinositide 3-kinase (PI3K), thereby negatively regulating the PI3K/Akt/mTOR signaling pathway, which is fundamental for cell growth, proliferation, survival, and metabolism.[1][2]
This compound has emerged as a highly potent and specific inhibitor of PTEN.[1][3][4][5] Its ability to selectively inhibit PTEN's enzymatic activity makes it a valuable tool for studying the physiological roles of PTEN and a potential therapeutic agent for conditions where transient PTEN inhibition could be beneficial, such as in certain cancers or for promoting tissue regeneration.[1][6] This guide summarizes the current understanding of the cellular effects of PTEN inhibition by this compound.
Mechanism of Action
This compound is a vanadium-based compound that acts as a potent, reversible, and noncompetitive inhibitor of PTEN.[1][7][8] It stabilizes an inactive conformation of the PTEN enzyme, disrupting its catalytic activity.[7] The inhibition is highly specific for PTEN, with significantly lower potency against other phosphatases.[4]
Biochemical Potency
This compound exhibits nanomolar potency in inhibiting PTEN's lipid phosphatase activity. The half-maximal inhibitory concentration (IC50) has been consistently reported in the low nanomolar range across different assay formats.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 46 ± 10 nM | OMFP-based assay | [1][3][9] |
| IC50 | 35 ± 2 nM | PIP3-based assay | [3][4][5] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | - | [1][3][8] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | - | [1][3][8] |
Impact on Cellular Signaling Pathways
The primary consequence of PTEN inhibition by this compound is the activation of the PI3K/Akt signaling pathway. By preventing the dephosphorylation of PIP3, this compound leads to the accumulation of PIP3 at the plasma membrane. This, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
Activation of the PI3K/Akt/mTOR Cascade
-
Increased Akt Phosphorylation: Treatment of cells with this compound results in a dose-dependent increase in the phosphorylation of Akt at both Threonine 308 (Thr308) and Serine 473 (Ser473), indicative of its full activation.[4] In NIH 3T3 and L1 fibroblasts, this effect reached saturation at 75 nM.[4]
-
Activation of Downstream Effectors: Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and the Forkhead box O (FoxO) family of transcription factors.[3][4][6] This leads to the promotion of protein synthesis, cell growth, and survival.
-
Regulation of Other Pathways: Evidence suggests that PTEN may also negatively regulate the extracellular signal-regulated kinase (ERK)1/2 pathway.[6] Inhibition of PTEN by VO-Ohpic can lead to the activation of the RAF/MEK/ERK pathway in certain cellular contexts.[6]
Caption: Signaling pathway affected by this compound.
Cellular Outcomes of PTEN Inhibition
The modulation of the PI3K/Akt pathway by this compound leads to a variety of cellular responses, which can be context-dependent.
Effects on Cell Viability and Proliferation
In certain cancer cell lines, particularly those with low PTEN expression, this compound has been shown to inhibit cell viability and proliferation.[5][6] For instance, in Hep3B hepatocellular carcinoma cells (low PTEN), VO-Ohpic inhibited cell growth, while it had a lesser effect on PLC/PRF/5 cells (high PTEN) and no effect on PTEN-negative SNU475 cells.[5][6]
Induction of Cellular Senescence
Paradoxically, while the PI3K/Akt pathway is generally considered pro-proliferative, its hyperactivation through PTEN inhibition can trigger cellular senescence in some cancer cells.[6] This phenomenon, termed PTEN-loss-induced cellular senescence (PICS), acts as a tumor-suppressive mechanism. Treatment with VO-Ohpic has been observed to induce senescence-associated β-galactosidase activity in Hep3B cells.[5][6]
Other Reported Cellular Effects
-
Enhanced Glucose Uptake: Inhibition of PTEN with VO-Ohpic dramatically enhances glucose uptake in adipocytes.[10]
-
Wound Healing: PTEN inhibition by VO-Ohpic has been shown to accelerate wound healing in fibroblasts.[10]
-
Cardioprotection: In animal models, pre-treatment with VO-Ohpic decreased myocardial infarct size following ischemia-reperfusion injury.[3][9]
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][10] A concentration of 100 µM is a common starting point.[1][10]
-
Solubility: The solubility in DMSO is reported to be >10 mM.[4] For in vivo formulations, co-solvents such as PEG300, Tween-80, and saline can be used.[3][10]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] It is recommended to prepare fresh working solutions for each experiment.
In Vitro PTEN Inhibition Assay
-
Enzyme and Substrate: Recombinant PTEN enzyme is used with either a synthetic substrate like 3-O-methylfluorescein phosphate (B84403) (OMFP) or the physiological substrate PIP3.[1]
-
Pre-incubation: Pre-incubate the PTEN enzyme with various concentrations of this compound in assay buffer for 10 minutes at room temperature.[1][9]
-
Reaction Initiation: Initiate the phosphatase reaction by adding the substrate.
-
Detection: Measure the product formation (e.g., fluorescence for OMFP or malachite green assay for phosphate release from PIP3) to determine the level of PTEN inhibition.[1]
Western Blotting for Pathway Activation
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt Ser473, p-Akt Thr308, total Akt, p-mTOR, total mTOR).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Densitometry can be used for quantification relative to a loading control like β-actin.[6]
Caption: General experimental workflow for studying cellular effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the cellular functions of PTEN. Its high potency and specificity allow for the targeted modulation of the PI3K/Akt signaling pathway. The cellular consequences of PTEN inhibition by this compound are multifaceted and context-dependent, ranging from the promotion of survival and growth to the induction of senescence. This technical guide provides a foundational understanding of its mechanism and effects, along with practical experimental guidance, to support further research into the therapeutic potential of PTEN inhibition.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Downstream Targets of VO-Ohpic Trihydrate PTEN Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the downstream molecular targets of VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN's lipid phosphatase activity, this compound modulates a cascade of intracellular signaling pathways, primarily the PI3K/Akt/mTOR axis, with significant implications for cell proliferation, survival, apoptosis, and senescence. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers.[1] It functions as a lipid phosphatase, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby acting as a primary negative regulator of the PI3K/Akt/mTOR signaling pathway.[2] The inhibition of PTEN presents a promising therapeutic strategy for certain cancers and other diseases.
This compound is a vanadium-based small molecule that has been identified as a potent and specific inhibitor of PTEN with an IC50 in the nanomolar range.[2] Its mechanism of action involves the reversible and non-competitive inhibition of PTEN's phosphatase activity.[2] This guide focuses on the downstream consequences of PTEN inhibition by this compound, providing researchers and drug development professionals with a comprehensive resource on its molecular targets and cellular effects.
Mechanism of Action and Key Downstream Signaling Pathways
This compound's primary mechanism of action is the direct inhibition of PTEN's lipid phosphatase activity. This leads to the accumulation of PIP3 at the plasma membrane, which in turn activates several downstream signaling cascades.
The PI3K/Akt/mTOR Pathway
The most well-characterized downstream effect of PTEN inhibition is the activation of the PI3K/Akt/mTOR pathway.[1] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3]
-
Akt Activation: Increased PIP3 levels facilitate the recruitment of the serine/threonine kinase Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[3] this compound treatment has been shown to increase the phosphorylation of Akt at both Threonine 308 and Serine 473.
-
mTOR Activation: Activated Akt phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth.[1] Specifically, mTORC1 is activated, leading to the phosphorylation of its downstream effectors, such as p70S6K and 4E-BP1, which promote protein translation.
-
FOXO3a Inhibition: Akt activation leads to the phosphorylation and subsequent cytoplasmic sequestration of the Forkhead box O3 (FOXO3a) transcription factor, thereby inhibiting the expression of its target genes, which are involved in apoptosis and cell cycle arrest.
The ERK1/2 Pathway
Emerging evidence suggests that PTEN can also negatively regulate the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1] Treatment with this compound has been observed to increase the phosphorylation of ERK1/2 in a dose-dependent manner in certain cancer cell lines, such as Hep3B.[1] This activation of the ERK1/2 pathway, in conjunction with Akt activation, can paradoxically lead to cellular senescence.[1]
The Nrf-2 Signaling Pathway
Recent studies have indicated that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[4][5] This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf-2 by this compound has been shown to protect cells from oxidative stress-induced apoptosis and promote cell survival.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 35 nM | Recombinant PTEN (PIP3-based assay) | [2] |
| IC50 | 46 ± 10 nM | Recombinant PTEN (OMFP-based assay) | [2] |
| Kic | 27 ± 6 nM | Recombinant PTEN | [2] |
| Kiu | 45 ± 11 nM | Recombinant PTEN | [2] |
Table 2: Cellular Effects of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | PTEN Expression | Effect on Cell Viability | Effect on Cell Proliferation | Effect on Colony Formation | Induction of Senescence | Reference |
| Hep3B | Low | Inhibited | Inhibited | Inhibited | Induced | [1] |
| PLC/PRF/5 | High | Inhibited (to a lesser extent) | Inhibited (to a lesser extent) | Inhibited (to a lesser extent) | Induced (to a lesser extent) | [1] |
| SNU475 | Negative | No effect | No effect | No effect | Not induced | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude mice with Hep3B xenografts | Hepatocellular Carcinoma | This compound | Significantly inhibited tumor growth | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blot Analysis for Phosphorylated Proteins
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins such as Akt, mTOR, and ERK1/2.
Materials:
-
Cell lines (e.g., Hep3B, PLC/PRF/5)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-p-mTOR, anti-p-ERK1/2, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-5 µM) for the desired time (e.g., 24-72 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To quantify the effect of this compound on cell proliferation.
Materials:
-
Cell lines
-
This compound
-
BrdU Labeling Reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (TMB)
-
Stop solution (e.g., 1M H2SO4)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 3x10^3 cells per well in a 96-well plate.[6]
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours.[6]
-
BrdU Labeling: Add BrdU labeling reagent to each well 24 hours before the end of the treatment period.[6]
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA by adding FixDenat solution.
-
Antibody Incubation: Add the anti-BrdU-POD antibody and incubate.
-
Substrate Reaction: Wash the wells and add the substrate solution.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the control.[6]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Objective: To detect the induction of cellular senescence by this compound.
Materials:
-
Cell lines
-
This compound
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal staining solution (containing X-gal at pH 6.0)
-
Microscope
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the Western blot protocol.
-
Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-Gal staining solution at 37°C (without CO2) overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.
In Vivo Studies
This compound has been shown to inhibit tumor growth in vivo. A common model for these studies is the subcutaneous xenograft mouse model.
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCC cell line (e.g., Hep3B)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of Hep3B cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule.[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly throughout the study.
-
Analysis: Calculate the tumor volume and compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.
Conclusion
This compound is a potent PTEN inhibitor that activates key downstream signaling pathways, most notably the PI3K/Akt/mTOR cascade. Its ability to also modulate the ERK1/2 and Nrf-2 pathways highlights the complex cellular responses to PTEN inhibition. The cellular consequences of these signaling alterations include inhibition of cell proliferation and colony formation, and the induction of senescence, particularly in cells with low PTEN expression.[1] In vivo studies have confirmed its anti-tumor activity.[1] This technical guide provides a foundational understanding of the downstream targets of this compound and offers detailed protocols to facilitate further research and drug development efforts in this area.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. telomer.com.tr [telomer.com.tr]
The Role of VO-Ohpic Trihydrate in the Activation of the Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN's lipid phosphatase activity, this compound effectively activates the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The PTEN-Akt-mTOR Axis
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes.[1] Its dysregulation is implicated in a multitude of diseases, including cancer and diabetes.[1][2] A key negative regulator of this pathway is PTEN, a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K.[2] This action curtails the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[2][3]
Activated Akt orchestrates a wide array of downstream cellular responses, including the activation of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[1] mTORC1, in particular, is a master regulator of cell growth and proliferation. The targeted inhibition of PTEN, therefore, presents a therapeutic strategy to modulate the activity of the Akt/mTOR pathway.
This compound: A Potent PTEN Inhibitor
This compound is a vanadium-based small molecule compound that has been identified as a highly potent and specific inhibitor of PTEN's lipid phosphatase activity.[2][4][5][6][7] Its chemical structure is hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate.[8]
Mechanism of Action
This compound directly inhibits the enzymatic function of PTEN.[2] This inhibition prevents the dephosphorylation of PIP3 at the 3' position of the inositol (B14025) ring, leading to an accumulation of PIP3 at the plasma membrane.[2] Elevated levels of PIP3 serve as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[1][3] This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.[3] Activated Akt then proceeds to phosphorylate a multitude of downstream targets, including mTORC1, thereby promoting cell growth, proliferation, and survival.[1][8] Studies have shown that this compound treatment leads to a dose-dependent increase in the phosphorylation of Akt at both Ser473 and Thr308.[6]
The following diagram illustrates the signaling pathway:
Caption: The Akt/mTOR signaling pathway and the inhibitory action of this compound on PTEN.
Quantitative Data
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 35 ± 2 nM | PIP₃-based assay | [2][4] |
| IC₅₀ | 46 ± 10 nM | OMFP-based assay | [2][4] |
| Kᵢc (competitive) | 27 ± 6 nM | Recombinant PTEN | [2][4] |
| Kᵢu (uncompetitive) | 45 ± 11 nM | Recombinant PTEN | [2][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Mice (Myocardial Ischemia) | 10 µg/kg (i.p.) | Significantly decreased myocardial infarct size (25±6% vs. 56±5% in control) | [4] |
| Mice (Hep3B Xenograft) | Not specified | Significantly reduced tumor volume, increased p-Akt and p-ERK1/2 levels | [8] |
| Mice (Cardiac Arrest) | Not specified | Significantly increased survival and lactate (B86563) clearance | [5] |
| Mice (Doxorubicin-induced Cardiomyopathy) | Not specified | Attenuated adverse cardiac remodeling, reduced apoptosis | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for Akt and mTOR Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt and mTOR in response to this compound treatment.[8]
a. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a Bradford or BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, and total mTOR overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
The following diagram outlines the Western Blotting workflow:
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
Investigating Cellular Senescence with VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of VO-Ohpic trihydrate, a potent and specific inhibitor of phosphatase and tensin homolog (PTEN), for the investigation of cellular senescence. This document details the underlying molecular mechanisms, experimental protocols, and quantitative data related to the induction of senescence by this compound in cellular and in vivo models.
Introduction to this compound and Cellular Senescence
Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, playing a critical role in tumor suppression, development, and aging. One of the key regulators of cellular fate, including senescence, is the PTEN tumor suppressor protein. This compound has emerged as a valuable chemical tool to probe the intricacies of PTEN signaling in senescence. It is a potent inhibitor of PTEN with an IC50 of 35 nM[1]. By inhibiting PTEN, this compound activates downstream signaling pathways that can, under specific cellular contexts, drive cells into a senescent state. This guide will explore the methodologies to study this phenomenon.
Mechanism of Action: PTEN Inhibition and Induction of Senescence
This compound exerts its biological effects by specifically inhibiting the lipid phosphatase activity of PTEN[1]. PTEN is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. The inhibition of PTEN by this compound leads to the hyperactivation of this pathway, as well as the Ras/Raf/MEK/ERK pathway. Paradoxically, the sustained overactivation of these pro-proliferative pathways can trigger a cellular failsafe mechanism, leading to cell cycle arrest and the induction of cellular senescence, a phenomenon particularly observed in cells with low endogenous PTEN levels[2]. This process is often independent of p53 in certain cell types, such as the Hep3B hepatocellular carcinoma cell line which has a mutated p53 gene[2].
Caption: Signaling pathway of this compound-induced cellular senescence.
Quantitative Data
The effects of this compound on cellular processes are dose-dependent and cell-type specific. The following tables summarize key quantitative data from studies on hepatocellular carcinoma (HCC) cell lines.
Table 1: Effect of this compound on Cell Viability in HCC Cell Lines
| Cell Line | PTEN Expression | IC50 (nM) after 72h treatment |
| Hep3B | Low | ~500 |
| PLC/PRF/5 | High | >1000 |
| SNU475 | Negative | Resistant |
Data adapted from preclinical studies in hepatocarcinoma cells.[2]
Table 2: Induction of Senescence by this compound in Hep3B Cells
| This compound (nM) | % of SA-β-gal Positive Cells (after 5 days) |
| 0 (Control) | <5% |
| 250 | ~20% |
| 500 | ~40% |
| 1000 | ~55% |
Data represents the mean of two separate experiments.[2]
Table 3: Effect of this compound on Cell Cycle Distribution in Hep3B Cells
| Treatment (72h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 65.4% | 18.2% | 16.4% |
| VO-Ohpic (500 nM) | 48.7% | 15.1% | 36.2% |
Data from flow cytometric analysis of propidium (B1200493) iodide-stained cells.[2]
Table 4: In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | ~1200 |
| This compound | ~400 |
Data from a mouse xenograft model using Hep3B cells.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for investigating cellular senescence induced by this compound.
Caption: Experimental workflow for investigating cellular senescence.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.
Materials:
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS.
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time (e.g., 5 days, with media and inhibitor changed every 72 hours)[2].
-
Wash cells twice with PBS.
-
Fix cells with Fixation Solution for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in senescent cells.
-
Examine the cells under a microscope and quantify the percentage of blue, SA-β-gal positive cells.
Western Blotting for Senescence Markers
This technique is used to detect changes in the expression of proteins involved in senescence, such as p21 and p16.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p21, anti-p16, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol (B145695).
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
Procedure:
-
Harvest cells after treatment with this compound (e.g., 500 nM for 72 hours)[2].
-
Wash cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate cells on ice or at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a powerful tool for inducing and studying cellular senescence, particularly in the context of low PTEN expression. Its ability to activate the PI3K/Akt/mTOR and ERK pathways provides a model system to investigate the complex signaling networks that govern the switch from proliferation to senescence. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of pro-senescence strategies in diseases such as cancer. Careful consideration of cell context and dose-dependent effects is crucial for the successful application of this compound in senescence research.
References
In-Depth Technical Guide: VO-Ohpic Trihydrate in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the application of VO-Ohpic trihydrate, a potent PTEN inhibitor, in the context of hepatocellular carcinoma (HCC) research. It details the compound's mechanism of action, summarizes key quantitative findings from preclinical studies, and provides detailed experimental protocols for reproducing and building upon this research.
Core Concept: Exploiting PTEN Dependency in HCC
Hepatocellular carcinoma (HCC) is a prevalent and deadly cancer, with limited therapeutic options for advanced stages.[1] A significant subset of HCC, estimated between 32-44%, is characterized not by a complete loss of the tumor suppressor gene PTEN, but by a reduction in its expression (heterozygosity).[1][2] this compound, a vanadium-based complex, is a highly potent and specific inhibitor of PTEN, with an IC50 in the nanomolar range.[3] Research into its effects on HCC has revealed a paradoxical anti-cancer activity specifically in cancer cells with low PTEN expression. Instead of promoting growth by inhibiting a tumor suppressor, this compound triggers a state of irreversible growth arrest known as cellular senescence in these PTEN-low HCC cells.[1][2]
Mechanism of Action in PTEN-Low HCC
This compound functions by inhibiting the residual phosphatase activity of PTEN. In HCC cells with low but not absent PTEN levels (e.g., the Hep3B cell line), this inhibition leads to the hyperactivation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[1] While acute activation of these pathways is typically pro-proliferative, sustained and heightened activation can trigger a cellular stress response that results in senescence.[1] This pro-senescence effect is not observed in HCC cells with high PTEN expression (e.g., PLC/PRF/5) or those that are PTEN-negative (e.g., SNU475), highlighting a specific therapeutic window for this compound.[1][2] The induced senescence is accompanied by a G2/M phase cell cycle arrest and an upregulation of the cell cycle inhibitor p21.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by this compound in PTEN-low hepatocellular carcinoma cells.
Quantitative Data Summary
The following tables summarize the quantitative results from key in vitro and in vivo experiments investigating the effects of this compound on HCC cell lines.
Table 1: In Vitro Efficacy of this compound on HCC Cell Lines
| Cell Line | PTEN Status | Assay | Concentration (µM) | Result (% of Control) |
| Hep3B | Low | Cell Viability (72h) | 0.1 | ~85% |
| 0.5 | ~60% | |||
| 1.0 | ~45% | |||
| Cell Proliferation (72h) | 0.1 | ~80% | ||
| 0.5 | ~55% | |||
| 1.0 | ~35% | |||
| PLC/PRF/5 | High | Cell Viability (72h) | 0.1 | ~95% |
| 0.5 | ~80% | |||
| 1.0 | ~70% | |||
| Cell Proliferation (72h) | 0.1 | ~90% | ||
| 0.5 | ~75% | |||
| 1.0 | ~65% | |||
| SNU475 | Negative | Cell Viability (72h) | 1.0 | No significant effect |
| Cell Proliferation (72h) | 1.0 | No significant effect |
Data are estimated from graphical representations in Stagno et al., 2016 and are intended for comparative purposes.[1]
Table 2: Induction of Senescence and Cell Cycle Arrest by this compound
| Cell Line | Assay | Concentration (nM) | Duration | Result |
| Hep3B | SA-β-Gal Staining | 250 | 5 days | ~30% Positive Cells |
| 500 | 5 days | ~56% Positive Cells | ||
| Cell Cycle Analysis | 500 | 72 hours | Accumulation in G2/M phase | |
| PLC/PRF/5 | SA-β-Gal Staining | 500 | 5 days | No significant increase |
| Cell Cycle Analysis | 500 | 72 hours | No significant change | |
| SNU475 | SA-β-Gal Staining | 500 | 5 days | No significant increase |
| Cell Cycle Analysis | 500 | 72 hours | No significant change |
Data sourced from Stagno et al., 2016.[1]
Table 3: In Vivo Efficacy of this compound in Hep3B Xenograft Model
| Treatment Group | Dosing Schedule | Duration | Mean Tumor Volume Reduction (vs. Control) |
| VO-Ohpic | 10 mg/kg, i.p., daily | 21 days | Significant reduction (p < 0.05) |
Data based on findings reported in Stagno et al., 2016.[1]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the study of this compound in HCC.[1]
Cell Culture
-
Cell Lines: Hep3B (low PTEN), PLC/PRF/5 (high PTEN), and SNU475 (PTEN-null) human HCC cell lines.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability (MTS) and Proliferation (BrdU) Assays
-
Plating: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C and then measure the absorbance at 490 nm.
-
BrdU Assay: During the final 2-4 hours of the 72-hour incubation, add BrdU labeling reagent. Process the plates for the BrdU assay using a commercial kit, which typically involves cell fixation, DNA denaturation, and incubation with an anti-BrdU antibody, followed by a substrate reaction and absorbance measurement.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Plating: Seed cells in 6-well plates.
-
Treatment: Treat cells with this compound (e.g., 250 nM, 500 nM) or vehicle control. The drug should be added every 72 hours.
-
Incubation: Continue the treatment for a total of five days.
-
Fixation: Wash cells twice with PBS and fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Staining: Wash cells twice with PBS and add the SA-β-Gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Incubation: Incubate the plates at 37°C overnight in a dry incubator (no CO2).
-
Analysis: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of SA-β-Gal positive cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PTEN, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
-
Animal Model: Use 4-6 week old male athymic nude mice.
-
Cell Implantation: Subcutaneously inject 2 x 10⁶ Hep3B cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth by measuring with calipers. Begin treatment when tumors reach a volume of approximately 100-150 mm³.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally (i.p.) daily.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period (e.g., 21 days). Tumors can then be excised for further analysis (e.g., Western blot, immunohistochemistry).
Synergistic Applications
This compound has demonstrated synergistic activity in inhibiting cell viability when combined with inhibitors of the PI3K/mTOR and RAF/MEK/ERK pathways, as well as with the multi-kinase inhibitor sorafenib, but only in PTEN-low Hep3B cells.[1] This suggests that a combination therapy approach, using VO-Ohpic to induce senescence, could be a promising strategy to enhance the efficacy of existing targeted therapies in a specific subset of HCC patients.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for hepatocellular carcinoma characterized by low PTEN expression. By converting a typically pro-survival signaling pathway into a trigger for cellular senescence, it effectively inhibits tumor growth both in vitro and in vivo.[1] Future research should focus on further elucidating the complex downstream effectors of the senescence-associated secretory phenotype (SASP) induced by this compound and exploring rational combination therapies in more advanced preclinical models. The development of biomarkers to identify the specific patient population with low PTEN expression will be critical for the clinical translation of this targeted "pro-senescence" approach.
References
The Attenuation of Cardiac Remodeling by VO-Ohpic Trihydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac remodeling, a multifaceted process involving alterations in the size, shape, and function of the heart, is a final common pathway for a variety of cardiovascular diseases, ultimately leading to heart failure. This technical guide delves into the therapeutic potential of VO-Ohpic trihydrate, a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN), in mitigating adverse cardiac remodeling. This document will explore the mechanism of action of this compound, present quantitative data on its effects on key markers of cardiac remodeling—fibrosis, hypertrophy, and apoptosis—and provide detailed experimental protocols for preclinical evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a promising agent in the management of cardiac pathology.
Introduction: The Challenge of Cardiac Remodeling
Pathological cardiac remodeling is a maladaptive response of the heart to various insults, including myocardial infarction, pressure overload, and cardiotoxic agents. This process is characterized by a triad (B1167595) of detrimental cellular events: cardiomyocyte apoptosis (programmed cell death), cardiac fibrosis (excessive deposition of extracellular matrix), and pathological hypertrophy (an increase in cardiomyocyte size without a proportional increase in capillary supply). These changes collectively lead to impaired cardiac function and an increased risk of heart failure.
The PTEN/PI3K/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. PTEN acts as a negative regulator of this pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). In the context of cardiac remodeling, upregulation of PTEN activity is associated with increased apoptosis and adverse remodeling. Therefore, inhibition of PTEN presents a rational therapeutic strategy to promote cardiomyocyte survival and attenuate the progression of heart failure.
This compound has emerged as a significant tool in the investigation of PTEN-mediated cellular processes. As a potent and selective inhibitor of PTEN, it offers a means to pharmacologically modulate the PTEN/PI3K/Akt pathway and study its downstream effects on cardiac cellular and molecular pathophysiology.
Mechanism of Action of this compound in Cardiac Remodeling
This compound exerts its cardioprotective effects primarily through the inhibition of PTEN. By inhibiting PTEN's phosphatase activity, this compound leads to an accumulation of PIP3. This, in turn, activates the downstream serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival and inhibiting apoptosis.[1]
The key molecular events are as follows:
-
Inhibition of PTEN: this compound directly binds to and inhibits the enzymatic activity of PTEN.
-
Activation of the PI3K/Akt Pathway: The inhibition of PTEN leads to the unopposed activity of phosphoinositide 3-kinase (PI3K), resulting in the phosphorylation and activation of Akt.
-
Downstream Effects: Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, while promoting the activity of anti-apoptotic proteins like Bcl-2. Furthermore, the PI3K/Akt pathway is implicated in regulating cellular processes that counteract cardiac fibrosis and hypertrophy.
The following diagram illustrates the signaling pathway influenced by this compound:
Quantitative Effects of this compound on Cardiac Remodeling Markers
Studies utilizing a doxorubicin-induced cardiomyopathy mouse model have demonstrated the significant beneficial effects of this compound on key parameters of cardiac remodeling. The following tables summarize the quantitative data from these investigations.
Table 1: Echocardiographic Parameters
| Parameter | Control | Doxorubicin (B1662922) | Doxorubicin + VO-Ohpic |
| Ejection Fraction (%) | 75.4 ± 2.1 | 45.2 ± 3.5 | 65.8 ± 4.2# |
| Fractional Shortening (%) | 42.1 ± 1.8 | 22.6 ± 2.1 | 35.4 ± 2.9# |
| LV Mass (mg) | 98.5 ± 5.2 | 125.7 ± 6.8 | 105.3 ± 4.9# |
| p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin. Data are presented as mean ± SEM. |
Table 2: Histological and Molecular Markers of Cardiac Remodeling
| Marker | Control | Doxorubicin | Doxorubicin + VO-Ohpic |
| Apoptotic Cells (%) | 1.2 ± 0.3 | 15.8 ± 2.1 | 4.5 ± 0.8# |
| Fibrotic Area (%) | 2.1 ± 0.5 | 18.9 ± 2.4 | 6.3 ± 1.1# |
| Cardiomyocyte Cross-Sectional Area (µm²) | 350 ± 25 | 580 ± 38 | 410 ± 31# |
| p-PTEN / PTEN ratio | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2# |
| p-Akt / Akt ratio | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.9 ± 0.1# |
| p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin. Data are presented as mean ± SEM. |
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on cardiac remodeling.
Doxorubicin-Induced Cardiomyopathy Animal Model
This protocol describes the induction of cardiac remodeling in mice using doxorubicin, a widely used chemotherapeutic agent with known cardiotoxic effects.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Doxorubicin hydrochloride (dissolved in sterile saline)
-
This compound (dissolved in DMSO and diluted in saline)
-
Sterile saline
-
Animal housing and monitoring equipment
Procedure:
-
Acclimatization: Acclimatize male C57BL/6 mice to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Control: Intraperitoneal (i.p.) injection of saline.
-
Doxorubicin: i.p. injection of doxorubicin.
-
Doxorubicin + VO-Ohpic: i.p. injection of doxorubicin and this compound.
-
-
Drug Administration:
-
Administer doxorubicin at a dose of 5 mg/kg body weight via i.p. injection once a week for four consecutive weeks.
-
Administer this compound at a dose of 10 µg/kg body weight via i.p. injection daily for four weeks, commencing on the same day as the first doxorubicin injection.
-
-
Monitoring: Monitor the animals daily for any signs of distress, and record body weight weekly.
-
Endpoint: At 8 weeks after the initial injection, perform echocardiography and subsequently sacrifice the animals for tissue collection.
Assessment of Cardiac Function by Echocardiography
Procedure:
-
Anesthetize mice with isoflurane (B1672236) (1-2% in oxygen).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode images of the left ventricle at the level of the papillary muscles.
-
Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate ejection fraction (EF) and fractional shortening (FS) using the system software.
Histological Analysis of Cardiac Fibrosis and Hypertrophy
Procedure:
-
Fix harvested hearts in 10% neutral buffered formalin for 24 hours.
-
Embed the hearts in paraffin (B1166041) and section them at 5 µm thickness.
-
For Fibrosis:
-
Stain sections with Masson's trichrome to visualize collagen deposition (blue).
-
Capture images of the left ventricular free wall.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
-
-
For Hypertrophy:
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Capture images of cardiomyocytes with centrally located nuclei.
-
Measure the cross-sectional area of at least 100 cardiomyocytes per heart using image analysis software.
-
Detection of Apoptosis by TUNEL Assay
Procedure:
-
Deparaffinize and rehydrate heart sections.
-
Perform antigen retrieval by incubating sections in proteinase K solution.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercially available kit according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Capture fluorescent images and count the number of TUNEL-positive (apoptotic) nuclei and total nuclei.
-
Express the apoptotic index as the percentage of TUNEL-positive nuclei.
Western Blot Analysis of Signaling Proteins
Procedure:
-
Homogenize frozen heart tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTEN, phospho-PTEN, Akt, and phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
The presented data strongly suggest that this compound holds significant promise as a therapeutic agent for mitigating adverse cardiac remodeling. Its targeted inhibition of PTEN and subsequent activation of the pro-survival Akt pathway effectively counteracts doxorubicin-induced cardiomyocyte apoptosis, cardiac fibrosis, and hypertrophy in preclinical models. The detailed experimental protocols provided in this guide offer a framework for further investigation into the cardioprotective effects of this compound.
Future research should focus on:
-
Elucidating the long-term effects and potential off-target effects of this compound.
-
Investigating its efficacy in other models of cardiac remodeling, such as pressure overload-induced hypertrophy.
-
Exploring combination therapies to enhance its cardioprotective effects.
The continued exploration of PTEN inhibitors like this compound will undoubtedly pave the way for novel therapeutic strategies to combat heart failure and improve patient outcomes.
References
VO(Ohpic) Trihydrate in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, present a significant and growing challenge to global health. A key pathological feature in many of these conditions is the progressive loss of neuronal structure and function. Research into therapeutic interventions has identified the Phosphatase and Tensin Homolog (PTEN) protein as a crucial regulator of cell growth, survival, and apoptosis. PTEN is a phosphatase that counteracts the pro-survival signaling of the phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][2] Its over-activity in the context of neurodegeneration can lead to neuronal death and atrophy.
VO(Ohpic) trihydrate is a potent and highly selective small-molecule inhibitor of PTEN.[1][3] By inhibiting PTEN, VO(Ohpic) trihydrate effectively enhances the activity of the PI3K/Akt signaling pathway, which is known to promote cell survival and growth.[4] This mechanism has positioned VO(Ohpic) trihydrate as a promising therapeutic agent in preclinical models of various neurodegenerative and neurological disorders. This technical guide provides an in-depth overview of the data, experimental protocols, and signaling pathways associated with the use of VO(Ohpic) trihydrate in neurodegenerative disease research.
Mechanism of Action
VO(Ohpic) trihydrate is a vanadium-based compound that functions as a noncompetitive inhibitor of PTEN.[1] It has been shown to be highly selective for PTEN over other phosphatases.[3] The primary mechanism of action involves the inhibition of PTEN's lipid phosphatase activity, which is responsible for converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] By blocking this activity, VO(Ohpic) trihydrate leads to an accumulation of cellular PIP3. This, in turn, activates downstream signaling cascades, most notably the Akt/mTOR pathway, which plays a central role in promoting neuronal survival, growth, and plasticity.[2][5]
Data Presentation
Table 1: In Vitro Efficacy of VO(Ohpic) Trihydrate
| Target | Assay Type | Substrate | IC50 Value | Cell Line/System | Reference |
| PTEN | Phosphate (B84403) Release | PIP3 | 35 ± 2 nM | Recombinant PTEN | [3][6] |
| PTEN | Fluorescence | OMFP | 46 ± 10 nM | Recombinant PTEN | [1][6] |
| SHP1 | Phosphate Release | pNPP | 975 nM | Recombinant SHP1 | [4] |
| CBPs | Phosphate Release | - | µM range | Recombinant CBPs | [3] |
| SopB | Phosphate Release | - | High nM range | Recombinant SopB | [3] |
IC50: Half-maximal inhibitory concentration; PIP3: Phosphatidylinositol (3,4,5)-trisphosphate; OMFP: 3-O-methylfluorescein phosphate; pNPP: p-Nitrophenyl Phosphate.
Table 2: In Vivo and Ex Vivo Effects of VO(Ohpic) Trihydrate in Disease Models
| Disease Model | Animal/Cell Model | Dosage & Administration | Key Findings | Reference |
| Depression-like behavior | Dexamethasone-treated mice | Intraperitoneal injection | Reversed increased PTEN, p-MEK1, p-ERK1/2 levels and reduced p-AKT levels. Prevented neuronal atrophy. | [7] |
| Parkinson's Disease | SH-SY5Y cells treated with MPP⁺, 6-OHDA, H₂O₂ | 30 nM co-treatment | Rescued viable mitochondria and dopaminergic cells from toxin-induced cell death. | [8][9] |
| Huntington's Disease | Drosophila model | - | Improved climbing ability, reduced poly(Q) aggregates and apoptosis. | [4] |
| Intervertebral Disc Degeneration | Mouse model | - | Ameliorated degeneration and calcification of the cartilage endplate. | [10] |
| Doxorubicin-Induced Cardiomyopathy | Mouse model | - | Reduced apoptosis, cardiac remodeling, and pro-inflammatory M1 macrophages. | [11] |
Experimental Protocols
In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This protocol is adapted from methodologies described in the literature.[3]
-
Enzyme Preparation: Use recombinant human PTEN enzyme. Ensure enzyme preparations are tested for linearity to determine suitable concentrations for inhibitor assays.
-
Inhibitor Preparation: Dissolve VO(Ohpic) trihydrate in DMSO to create a stock solution (e.g., 100 µM). Serially dilute the stock solution to obtain a range of desired concentrations.
-
Pre-incubation: Incubate the PTEN enzyme with various concentrations of VO(Ohpic) trihydrate at room temperature for 10 minutes.
-
Reaction Initiation: Start the phosphatase reaction by adding the substrate, phosphatidylinositol 3,4,5-triphosphate (PIP3), presented in octylglucoside mixed micelles.
-
Phosphate Detection: Use a malachite green-based assay to detect the amount of free phosphate released. To improve stability and sensitivity, bismuth can be added to the assay.
-
Data Analysis: Measure the absorbance and calculate the percentage of inhibition at each VO(Ohpic) trihydrate concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay in a Parkinson's Disease Model
This protocol is based on studies using SH-SY5Y dopaminergic cells.[8][9]
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.
-
Treatment:
-
Treat cells with a neurotoxin such as MPP⁺ (e.g., 300-500 µM), 6-OHDA (e.g., 100 µM), or H₂O₂ (e.g., 20 µM) to induce a Parkinson's-like pathology.
-
In parallel, co-treat cells with the neurotoxin and VO(Ohpic) trihydrate (e.g., 30 nM) for 24 hours.
-
Include control groups (untreated cells and cells treated with VO(Ohpic) only).
-
-
Mitochondrial Viability (MitoTracker Assay):
-
Incubate cells with MitoTracker Red CMXRos (e.g., 200 nM).
-
Measure the fluorescence at an excitation/emission of 569/599 nm to quantify viable mitochondria.
-
-
Cell Death (Sytox Green Assay):
-
Incubate cells with Sytox Green (e.g., 1 µM), which stains the nuclei of dead cells.
-
Measure the fluorescence at an excitation/emission of 480/560 nm.
-
-
Data Analysis: Compare the fluorescence readings between the different treatment groups to assess the protective effect of VO(Ohpic) trihydrate. Statistical analysis can be performed using ANOVA with a post-hoc test.[8][9]
In Vivo Study in a Mouse Model of Depression
This protocol is adapted from a study on dexamethasone-treated mice.[7]
-
Animal Model: Use adult male mice. Induce depression-like behaviors and neuronal atrophy by administering dexamethasone (B1670325) (Dex) for an extended period (e.g., 3 weeks).
-
Drug Administration:
-
Dissolve VO(Ohpic) trihydrate in a suitable vehicle.
-
Administer VO(Ohpic) trihydrate via intraperitoneal injection at a specific dose. In the referenced study, treatment started on day 11 of the 21-day Dex treatment.
-
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): To assess anhedonia.
-
Tail Suspension Test (TST) and Forced Swim Test (FST): To measure behavioral despair.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, collect brain tissue (e.g., prefrontal cortex) and serum.
-
Western Blotting: Analyze the expression levels of PTEN, p-AKT, p-MEK1, and p-ERK1/2.
-
Immunohistochemistry: Stain for neuronal markers to assess neuronal morphology, including soma size, dendrite length, and branching.
-
-
Data Analysis: Use appropriate statistical tests (e.g., one-way or two-way ANOVA) to compare the results between control, Dex-treated, and Dex + VO(Ohpic)-treated groups.
Mandatory Visualizations
Caption: PTEN/PI3K/AKT signaling pathway with VO(Ohpic) trihydrate inhibition.
Caption: Experimental workflow for in vitro testing of VO(Ohpic) trihydrate.
Caption: Experimental workflow for in vivo testing of VO(Ohpic) trihydrate.
Conclusion and Future Directions
VO(Ohpic) trihydrate has demonstrated significant therapeutic potential in a variety of preclinical models of neurodegenerative and neurological disorders. Its ability to potently and selectively inhibit PTEN, thereby activating the pro-survival PI3K/Akt pathway, addresses a key mechanism of neuronal cell death and atrophy. The data consistently show that VO(Ohpic) trihydrate can rescue neurons from toxic insults, reduce apoptosis, and ameliorate behavioral deficits in animal models.
Future research should focus on several key areas. Firstly, further investigation into the pharmacokinetics and pharmacodynamics of VO(Ohpic) trihydrate is necessary to optimize dosing and delivery for central nervous system targets. Secondly, expanding its application to a wider range of neurodegenerative disease models, including Alzheimer's and amyotrophic lateral sclerosis (ALS), would be beneficial. Finally, long-term safety and efficacy studies are crucial next steps to translate these promising preclinical findings into potential clinical applications for patients suffering from these devastating diseases.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing PTEN’s Growth Potential in Neuronal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of VO-Ohpic Trihydrate: A Technical Guide for Researchers
An In-depth Analysis of a Potent PTEN Inhibitor for Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PTEN inhibition and the chemical biology of vanadium-based compounds.
Introduction to PTEN and Its Inhibition
Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] This pathway is fundamental to cell growth, proliferation, survival, and metabolism. The lipid phosphatase activity of PTEN, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), is its primary tumor-suppressive function.[2] Inactivation of PTEN is a common event in many human cancers, leading to hyperactivation of the PI3K/Akt pathway and promoting tumorigenesis.[3] Consequently, the development of small molecule inhibitors of PTEN has emerged as a promising therapeutic strategy for various diseases, including cancer and diabetes.
This compound, a vanadium-based complex, has been identified as a highly potent and selective inhibitor of PTEN.[4] Understanding its structure-activity relationship is crucial for the design of new and improved PTEN inhibitors with enhanced therapeutic profiles.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and related vanadium-based compounds against PTEN and other phosphatases has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying and comparing the efficacy of these inhibitors.
| Compound | Target Phosphatase | IC50 (nM) | Notes |
| This compound | PTEN | 35 - 46 | Highly potent and selective for PTEN.[1][2][4] |
| PTP1B | 920 | Demonstrates good selectivity over other protein tyrosine phosphatases.[1] | |
| PTPβ | 343 | [1] | |
| SopB | 588 | [5] | |
| MTM | 4,030 | [5] | |
| SAC1 | >10,000 | [5] | |
| bpV(phen) | PTEN | 38 | A bisperoxovanadium compound with comparable potency to VO-Ohpic for PTEN.[1] |
| PTP1B | 920 | [1] | |
| PTPβ | 343 | [1] | |
| bpV(pic) | PTEN | 31 | Another potent bisperoxovanadium-based PTEN inhibitor.[1] |
| bpV(HOpic) | PTEN | 14 | A highly potent bisperoxovanadium compound.[1] |
Structure-Activity Relationship (SAR)
The data presented above highlights key structural features that influence the inhibitory activity and selectivity of these vanadium-based compounds. A central vanadium core is essential for activity. The nature of the coordinating ligands significantly impacts both potency and selectivity.
The bisperoxovanadium (bpV) compounds, such as bpV(phen), bpV(pic), and bpV(HOpic), are potent PTEN inhibitors.[6][] Their mechanism of action is believed to involve the oxidative inhibition of the catalytic cysteine residue in the PTEN active site.[8] In contrast, this compound acts as a noncompetitive inhibitor, affecting both the Km and Vmax of the enzyme.[2] This suggests a different binding mode compared to the bpV compounds, which may contribute to its distinct selectivity profile.
The presence of the 3-hydroxypyridine-2-carboxylic acid (Ohpic) ligands in this compound appears to confer high potency and selectivity for PTEN.[9] The steric bulk and electronic properties of these ligands likely play a crucial role in the interaction with the enzyme.
Downstream Signaling Pathway
Inhibition of PTEN by this compound leads to the accumulation of PIP3 at the plasma membrane. This, in turn, activates the PI3K/Akt/mTOR signaling cascade, which promotes cell survival, growth, and proliferation.[8]
Experimental Protocols
In Vitro PTEN Phosphatase Inhibition Assay
This assay is used to determine the IC50 value of a compound against PTEN.
Methodology:
-
Recombinant human PTEN enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer.
-
The phosphatase reaction is initiated by the addition of a substrate, such as diC8-PIP3 or a fluorescent substrate like OMFP (3-O-methylfluorescein phosphate).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The amount of product generated (inorganic phosphate (B84403) or fluorescein) is quantified using a suitable detection method (e.g., Malachite Green assay for phosphate or fluorescence spectroscopy for fluorescein).
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Akt Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit PTEN in a cellular context by measuring the phosphorylation of its downstream target, Akt.
Methodology:
-
Cells (e.g., a cancer cell line with wild-type PTEN) are cultured to an appropriate confluency.
-
The cells are treated with various concentrations of the test compound for a specific duration.
-
Following treatment, the cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
The ratio of p-Akt to total Akt is calculated to determine the effect of the compound on Akt phosphorylation.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of PTEN inhibitors in an animal model.
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound) via a specific route of administration (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound is a potent and selective noncompetitive inhibitor of PTEN with promising therapeutic potential. The structure-activity relationship of vanadium-based PTEN inhibitors is complex, with the coordinating ligands playing a critical role in determining potency, selectivity, and mechanism of action. Further research into the development of analogs of this compound may lead to the discovery of even more effective and safer PTEN inhibitors for the treatment of cancer and other diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Bisperoxovanadium compounds are potent PTEN inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
In Vivo Efficacy of VO-Ohpic Trihydrate: A Technical Overview for Researchers
Abstract
This technical guide provides a comprehensive analysis of the in vivo efficacy of VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Drawing from preclinical studies in various mouse models, this document details the therapeutic potential of this compound in oncology and other disease areas. Key quantitative data are summarized, experimental methodologies are outlined, and the underlying molecular mechanisms and experimental workflows are visually represented to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that negatively regulates the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] Loss or reduction of PTEN function is a common event in a wide range of human cancers, leading to hyperactivation of this oncogenic pathway.[1] this compound has emerged as a highly potent, small-molecule inhibitor of PTEN's lipid phosphatase activity, with an IC50 in the nanomolar range.[2][3][4] Its ability to modulate PTEN activity makes it a valuable tool for studying the physiological roles of PTEN and a potential therapeutic agent. This guide focuses on the demonstrated in vivo efficacy of this compound in various mouse models, providing a consolidated repository of preclinical data and experimental protocols.
In Vivo Efficacy in Mouse Models of Cancer
This compound has demonstrated significant anti-tumor activity in preclinical cancer models, particularly in tumors with low PTEN expression.
Hepatocellular Carcinoma (HCC)
In a xenograft mouse model using Hep3B cells, which have low PTEN expression, this compound treatment led to a significant reduction in tumor growth.[5]
Table 1: Efficacy of this compound in Hep3B Xenograft Model
| Parameter | Control Group (Vehicle) | This compound Group (10 mg/kg) | Significance | Reference |
| Tumor Volume | Significantly larger | Significantly reduced | p < 0.05 | [5] |
| Ki-67 Expression | High | Lowered expression | - | [5] |
| Body Weight | Stable | No significant loss | - | [5] |
Prostate Cancer
In mice bearing MDA PCa-2b prostate cancer cell xenografts, administration of this compound resulted in significant suppression of tumor growth and an increase in the survival of the treated animals.[3]
In Vivo Efficacy in Non-Oncological Mouse Models
The therapeutic potential of this compound extends beyond cancer, with demonstrated efficacy in models of cardiac injury and degenerative diseases.
Doxorubicin-Induced Cardiomyopathy
This compound has shown cardioprotective effects in a mouse model of doxorubicin-induced cardiomyopathy.[6][7] Treatment with the inhibitor led to improved cardiac function and a reduction in adverse remodeling.[6][7]
Table 2: Cardioprotective Effects of this compound
| Parameter | Doxorubicin (B1662922) Group | Doxorubicin + VO-Ohpic Group | Significance | Reference |
| Apoptosis | Increased | Significantly decreased | p < 0.05 | [6] |
| Fibrosis | Increased | Significantly decreased | p < 0.05 | [6] |
| Cardiac Function (FS & EF) | Significantly decreased | Significantly increased | p < 0.05 | [6] |
| p-AKT Levels | Decreased | Increased | - | [7] |
| M1 Macrophages (proinflammatory) | Increased | Decreased | - | [7] |
| M2 Macrophages (anti-inflammatory) | Decreased | Increased | - | [7] |
Intervertebral Disc Degeneration (IDD)
In a mouse model of IDD, this compound demonstrated protective effects against cartilage endplate calcification and disease progression.[8][9]
Table 3: Efficacy of this compound in IDD Mouse Model
| Parameter | IDD Model Group | IDD Model + VO-Ohpic Group | Reference |
| IDD Progression | Progressive | Attenuated | [8][9] |
| Cartilage Endplate Calcification | Present | Attenuated | [8][9] |
| Type II Collagen Expression | Decreased | Reversed decrease | [8] |
| MMP3 Expression | Increased | Reversed increase | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
Hepatocellular Carcinoma Xenograft Study
-
Animal Model: Nude mice.
-
Cell Line: Hep3B human hepatocellular carcinoma cells.
-
Tumor Induction: Subcutaneous injection of Hep3B cells.
-
Treatment Initiation: Once tumors were engrafted and palpable.
-
Drug Formulation: this compound dissolved in a vehicle (specifics not detailed in the source, but a common vehicle is a mix of DMSO, PEG300, Tween-80, and saline).[2]
-
Dosing and Administration: 10 mg/kg administered daily, 6 days a week, via an unspecified route (likely intraperitoneal or oral).[5]
-
Monitoring: Tumor volume was measured regularly. Body weight was monitored twice a week as an indicator of toxicity.[5]
-
Endpoint Analysis: At the end of the study, tumors were excised for Western blot analysis (p-AKT, p-ERK1/2) and immunohistochemistry (Ki-67).[5]
Doxorubicin-Induced Cardiomyopathy Study
-
Animal Model: C57BL/6J mice (8–12 weeks old).[6]
-
Disease Induction: Cumulative dose of doxorubicin (12 mg/kg).[6]
-
Treatment Groups: 1) Saline (control), 2) Doxorubicin, 3) Doxorubicin + this compound.[6]
-
Endpoint Analysis: Cardiac function was assessed via echocardiography (Fractional Shortening and Ejection Fraction). Heart tissues were collected for TUNEL assays (apoptosis), Masson's trichrome staining (fibrosis), and Western blot analysis (p-PTEN, PTEN, p-AKT, AKT, MMP-9).[6]
Molecular Mechanisms and Signaling Pathways
The in vivo effects of this compound are primarily driven by its inhibition of PTEN, which leads to the activation of downstream signaling pathways.
The PTEN/PI3K/AKT/ERK Pathway in HCC
In HCC cells with low PTEN expression, this compound inhibits the remaining PTEN activity. This leads to an accumulation of PIP3, which in turn activates AKT and ERK1/2.[5] Paradoxically, the sustained over-activation of these pro-survival pathways can induce a state of cellular senescence, thereby halting tumor growth.[5]
Caption: PTEN/PI3K/AKT/ERK signaling in HCC treated with this compound.
The Nrf-2 Pathway in Intervertebral Disc Degeneration
In the context of IDD, this compound's protective effects are mediated through the activation of the Nrf-2/HO-1 signaling pathway. This pathway plays a crucial role in protecting cells from oxidative stress.[8][9] Activation of Nrf-2 leads to the upregulation of antioxidant enzymes like HO-1, which in turn inhibits apoptosis, mitophagy, and ferroptosis in chondrocytes.[8][9]
Caption: Nrf-2 signaling pathway activation by this compound in IDD.
Experimental Workflow Visualization
A clear understanding of the experimental process is essential for contextualizing the data.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion and Future Directions
The available preclinical data strongly support the in vivo efficacy of this compound in various disease models, particularly in cancers with compromised PTEN function and in conditions characterized by oxidative stress and apoptosis. The compound demonstrates a favorable safety profile in mouse models, with no significant toxicity observed at therapeutic doses.
Future research should focus on:
-
Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound.
-
Exploring its efficacy in a broader range of cancer models, including patient-derived xenografts.
-
Investigating rational combination therapies, as suggested by the synergistic effects with PI3K/mTOR and RAF/MEK/ERK inhibitors.[5]
-
Conducting further studies to confirm its therapeutic potential in cardiovascular and degenerative diseases.
This technical guide consolidates the current knowledge on the in vivo efficacy of this compound, providing a solid foundation for further research and development of this promising PTEN inhibitor.
References
- 1. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
VO-Ohpic Trihydrate: A Technical Guide for a Potent PTEN Inhibitor in Insulin Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN). Its role as a critical tool for investigating the insulin (B600854) signaling pathway, particularly in the context of diabetes and cancer research, is detailed. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in laboratory settings.
Introduction: PTEN's Role in Insulin Signaling
The insulin signaling pathway is a crucial regulator of glucose metabolism. A key negative regulator of this pathway is the tumor suppressor PTEN, a phosphatase that counteracts the activity of phosphoinositide 3-kinase (PI3K).[1][2] PTEN achieves this by dephosphorylating phosphatidylinositol (3,4,5)-triphosphate (PIP3), a critical second messenger, back to phosphatidylinositol (4,5)-biphosphate.[1][2] By controlling cellular levels of PIP3, PTEN effectively dampens the downstream signaling cascade, including the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][3] Given that impaired PI3K/Akt signaling is a hallmark of insulin resistance and type 2 diabetes, inhibiting PTEN has emerged as a promising therapeutic strategy.[4]
This compound is a vanadium-based compound that has been identified as a highly potent and specific inhibitor of PTEN's lipid phosphatase activity.[1][5] This specificity makes it an invaluable chemical probe for elucidating the nuanced roles of PTEN in both normal physiological processes and disease states.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of PTEN.[6][7] This inhibition is noncompetitive and fully reversible.[1][8] By blocking PTEN, VO-Ohpic prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the plasma membrane leads to the recruitment and subsequent phosphorylation (activation) of Akt at key residues, namely Serine 473 and Threonine 308.[3][5]
Activated Akt then phosphorylates a host of downstream substrates, including Glycogen Synthase Kinase 3β (GSK-3β) and the Forkhead box protein O3a (FoxO3a).[6][9] The inhibition of GSK-3β and the modulation of other Akt targets ultimately lead to the cellular responses mediated by insulin, most notably the translocation of the glucose transporter 4 (GLUT4) to the cell surface, which enhances glucose uptake from the bloodstream.[6][10]
Caption: Mechanism of VO-Ohpic in the insulin signaling cascade.
Quantitative Data Summary
This compound has been characterized as a highly potent inhibitor of PTEN across multiple studies. The following table summarizes key quantitative metrics reported in the literature.
| Parameter | Value | Substrate / Assay | Source |
| IC₅₀ | 35 nM | PIP₃-based assay | [1][5][6] |
| IC₅₀ | 46 ± 10 nM | OMFP-based assay | [1][11] |
| Kᵢc (Competitive Inhibition Constant) | 27 ± 6 nM | OMFP-based assay | [1][8][11] |
| Kᵢu (Uncompetitive Inhibition Constant) | 45 ± 11 nM | OMFP-based assay | [1][8][11] |
| In Vitro Saturation | 75 nM | Akt phosphorylation in NIH 3T3 and L1 fibroblasts | [5] |
| In Vivo Dosage (Mouse) | 10 µg/kg (i.p.) | Myocardial infarct size reduction | [11] |
| In Vivo Dosage (Mouse) | 10 mg/kg (daily) | Prevention/reversal of insulin resistance | [12] |
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments utilizing this compound to study insulin signaling. A general experimental workflow is first visualized.
Caption: A typical workflow for cell-based assays using VO-Ohpic.
Stock and Working Solution Preparation
Proper preparation of VO-Ohpic solutions is critical for reproducible results.
-
Stock Solution (e.g., 100 µM):
-
In Vitro Working Solution:
-
In Vivo Working Solution:
-
For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[11]
-
Add 50 µL of Tween-80 and mix again.[11]
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to reach the final volume of 1 mL.[11]
-
It is recommended to prepare this solution fresh on the day of use.[11]
-
PTEN Phosphatase Activity Assay
This assay directly measures the inhibitory effect of VO-Ohpic on PTEN's enzymatic activity.
-
Reagents and Materials:
-
Protocol:
-
In a 96-well plate, add recombinant PTEN to the assay buffer.
-
Add varying concentrations of the VO-Ohpic working solution to the wells. Include a "no inhibitor" control (1% DMSO vehicle).[1]
-
Pre-incubate the PTEN enzyme with VO-Ohpic for 10 minutes at room temperature.[1]
-
Initiate the reaction by adding the substrate (OMFP or PIP₃).[1]
-
Incubate the reaction (e.g., 20 minutes at 30°C for PIP₃).[1]
-
Detection:
-
Correct for background absorbance/fluorescence from wells containing only VO-Ohpic in assay buffer.[1]
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.
-
Western Blot for Pathway Activation
Western blotting is used to assess the phosphorylation status of key proteins downstream of PTEN, such as Akt.
-
Reagents and Materials:
-
Cell line of interest (e.g., Hep3B, NIH 3T3)
-
VO-Ohpic working solution
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β, anti-PTEN, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
If necessary, serum-starve the cells to reduce basal pathway activation.
-
Treat the cells with various concentrations of VO-Ohpic for the desired time (e.g., 72 hours).[13]
-
Lyse the cells on ice using lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a digital imager.
-
Strip the membrane and re-probe for total protein and loading controls to normalize the data. A dose-dependent increase in the ratio of phosphorylated protein to total protein indicates pathway activation.[13]
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of PTEN inhibition on DNA synthesis and cell proliferation.
-
Reagents and Materials:
-
Cell line of interest
-
96-well cell culture plates
-
VO-Ohpic working solution
-
BrdU (bromodeoxyuridine) colorimetric immunoassay kit[13]
-
-
Protocol:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere.[13]
-
Treat cells with varying concentrations of VO-Ohpic for a total of 72 hours.[6][13]
-
At the 48-hour time point (24 hours before the end of treatment), add the BrdU labeling reagent to each well.[6][13]
-
At the end of the 72-hour incubation, perform the BrdU immunoassay according to the manufacturer's instructions. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme, and then adding a substrate to produce a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
Express results as the percentage of BrdU incorporation relative to untreated control cells.[6]
-
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN, a widely known negative regulator of insulin/PI3K signaling, positively regulates neuronal insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Natural Inhibitors to the Understanding of the PI3K/PDK1/PKB Pathway in the Insulin-mediated Intracellular Signaling Cascade [mdpi.com]
- 4. Specific inhibition of PTEN expression reverses hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of GSK-3β promotes survival and proliferation of megakaryocytic cells through a β-catenin-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VO-Ohpic Trihydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[1][2][3][4] PTEN functions as a lipid phosphatase, antagonizing the PI3K signaling pathway, a key regulator of cell growth, proliferation, and survival.[5] By inhibiting PTEN, this compound leads to the activation of downstream signaling pathways, including the PI3K/Akt/mTOR and ERK1/2 pathways.[1][6] This activity makes it a valuable tool for studying the roles of these pathways in various cellular processes and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on assessing its effects on cell viability, proliferation, and key signaling pathways.
Mechanism of Action
This compound is a vanadium-based compound that acts as a non-competitive inhibitor of PTEN.[5][7] Inhibition of PTEN's lipid phosphatase activity leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the activation of downstream kinases such as Akt and ERK1/2.[1][6] The activation of these pathways can have varied effects depending on the cellular context, including promoting cell survival, inhibiting apoptosis, or paradoxically, inducing cellular senescence in cells with low PTEN expression.[6][7]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PTEN inhibition) | 35 nM | Cell-free assay | [1][8] |
| IC50 (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN | [4][5] |
| Effective Concentration (Akt Phosphorylation) | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts | [2] |
| Concentration Range (Cell Viability) | 0 - 5 µM | Hep3B, PLC/PRF/5, SNU475 | [1] |
| Concentration (Apoptosis Inhibition) | 1 µM | Cartilage Endplate Chondrocytes | [7] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PTEN, activating PI3K/Akt and ERK pathways.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for assessing cell viability after VO-Ohpic treatment.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is soluble in DMSO.[1][2] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for longer-term storage.[2][4]
-
Working Dilutions : Prepare fresh working dilutions in cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTS)
This protocol is adapted for assessing cell viability by measuring metabolic activity.
-
Cell Seeding : Seed 3 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[6]
-
Incubation : Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-5 µM).[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation : Incubate the cells for the desired treatment period (e.g., 72 to 120 hours).[6]
-
MTS Reagent Addition : Add 20 µL of MTS reagent to each well.[9]
-
Incubation : Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment : Follow steps 1-3 of the Cell Viability Assay protocol.
-
Incubation : Incubate the cells with this compound for the desired duration (e.g., 72 hours).[1][6]
-
BrdU Labeling : Add BrdU labeling solution to each well 24 hours before the end of the treatment period.[1][6]
-
Assay Procedure : At the end of the incubation, perform the BrdU incorporation assay according to the manufacturer's instructions, which typically involves cell fixation, denaturation of DNA, and incubation with an anti-BrdU antibody.
-
Data Measurement : Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis : Express the results as the percentage of BrdU incorporation compared to the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Activation
This protocol is for detecting changes in protein expression and phosphorylation states of key signaling molecules.
-
Cell Culture and Treatment : Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate time.
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[10]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
-
Sample Preparation : Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, PTEN, and a loading control like β-actin) overnight at 4°C.[6][10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis : Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
Dissolving and Utilizing VO-Ohpic Trihydrate in DMSO for Cellular and Preclinical Research
Application Notes and Protocols for Researchers
Introduction
VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3] Its ability to specifically inhibit PTEN's lipid phosphatase activity leads to the activation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[4][5] This makes this compound a valuable tool for investigating the physiological and pathological roles of the PTEN/PI3K/Akt pathway in various contexts, including cancer biology, neuroscience, and cardiovascular diseases.[3][5] These application notes provide detailed protocols for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) and its application in common in vitro experiments.
I. Quantitative Data Summary
The solubility and key properties of this compound are summarized in the table below for easy reference. It is important to note that the solubility in DMSO can be affected by the purity of the solvent; using fresh, anhydrous DMSO is recommended to achieve optimal dissolution.[6]
| Parameter | Value | Source(s) |
| Molecular Weight | 415.20 g/mol | [2][7] |
| CAS Number | 476310-60-8 | [1][2][7] |
| Solubility in DMSO | ≥10 mM[1] ≥50 mg/mL (120.42 mM)[2][8] 72 mg/mL (173.41 mM)[6] 83 mg/mL (199.9 mM)[6][7] | [1][2][6][7][8] |
| Solubility in Water | Insoluble (<0.1 mg/mL) | [2][7] |
| Solubility in Ethanol | Insoluble or slightly soluble | [7] |
| In Vitro IC₅₀ (PTEN) | 35 nM[1][7][9] 46 ± 10 nM[2] | [1][2][7][9] |
| Storage (Powder) | -20°C for up to 3 years | [2][7] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2][8] |
II. Experimental Protocols
A. Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (415.2 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 415.2 g/mol * 1000 mg/g = 4.152 mg
-
-
Weigh the compound: Carefully weigh out 4.152 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming at 37°C for 10 minutes and/or sonication in an ultrasonic bath for a few minutes can be applied to aid dissolution.[1]
-
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][8] It is generally recommended to use the solution as soon as possible, as long-term storage is not advised.[1]
B. Protocol for a Cell-Based Akt Phosphorylation Assay
This protocol outlines a general procedure for treating cells with this compound to assess its effect on Akt phosphorylation, a key downstream target of PTEN inhibition.
Materials:
-
Cells of interest (e.g., NIH 3T3 or L1 fibroblasts)[1]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 75, 150, and 500 nM).[1] The final DMSO concentration in the medium should be kept constant across all conditions and ideally below 0.1% to minimize solvent-induced cellular stress.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 15 minutes).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with an appropriate volume of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against phospho-Akt, total Akt, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt to determine the effect of this compound treatment.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a this compound solution in a cell-based experiment.
Caption: Workflow for this compound Solution Preparation and Use.
B. Signaling Pathway
This diagram illustrates the canonical PTEN/PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the PTEN/PI3K/Akt Signaling Pathway by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Preparing and Storing VO-Ohpic Trihydrate Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and storage of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2] Accurate preparation and proper storage of stock solutions are critical for ensuring experimental reproducibility and preserving the inhibitor's efficacy. This guide summarizes key quantitative data, outlines a step-by-step preparation protocol, and provides recommendations for long-term storage to support research in areas such as cancer biology, cell signaling, and drug discovery.[3]
Introduction
This compound is a vanadium-based small molecule that specifically and reversibly inhibits the lipid phosphatase activity of PTEN, with a reported IC50 in the nanomolar range.[1][4] PTEN is a crucial negative regulator of the PI3K/Akt signaling pathway, a cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, subsequent activation of Akt, and modulation of downstream signaling events.[5] Its utility has been demonstrated in various in vitro and in vivo models, making it a valuable tool for investigating the physiological and pathological roles of the PTEN/Akt pathway.[1][5][6]
Quantitative Data Summary
For consistent experimental outcomes, it is imperative to use accurately prepared solutions. The following tables provide a summary of the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥50 mg/mL (≥120.42 mM)[7], ≥121.8 mg/mL[1], 72 mg/mL (173.41 mM)[6] | Use newly opened, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[6][7] Sonication or warming to 37°C can aid dissolution.[1] |
| Ethanol | ≥45.8 mg/mL (with sonication) | - |
| Water | < 0.1 mg/mL (insoluble)[7] | - |
| PBS (pH 7.2) | 1 mg/mL[5] | - |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[4][7] | Store under desiccating conditions. |
| 4°C | 2 years[4][7] | - | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[7] to 1 year[2][6] | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C | 1 month[6][7] | - |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 415.20 g/mol )[4]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.152 mg of the compound.
-
Dissolution: a. Add the weighed powder to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. For 4.152 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration. c. Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
Solubility Enhancement (if necessary): If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 10 minutes or sonicate it for a short period.[1] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2][6][7]
Application Notes
-
Working Solution Preparation: For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.[2] Note that the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
In Vivo Studies: For animal experiments, specific formulations may be required. A commonly used vehicle for intraperitoneal injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][7] It is recommended to prepare this working solution fresh on the day of use.[7]
-
Safety Precautions: Handle this compound in accordance with its Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8] Avoid inhalation of dust and conduct all handling in a well-ventilated area.[8]
Visualizations
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway affected by this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Simplified PTEN/Akt Signaling Pathway and VO-Ohpic Inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Detection of p-AKT by Western Blot Following VO-OHpic Trihydrate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), a tumor suppressor that counteracts PI3K by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4][5] The loss or reduction of PTEN function is a common event in many cancers, leading to the accumulation of PIP3, which in turn recruits and activates AKT (also known as Protein Kinase B) through phosphorylation at residues such as Serine 473 (Ser473) and Threonine 308 (Thr308).[2][4]
VO-OHpic trihydrate is a potent and selective small-molecule inhibitor of PTEN.[6][7] By inhibiting PTEN's phosphatase activity, VO-OHpic treatment leads to an increase in cellular PIP3 levels and subsequent dose-dependent phosphorylation and activation of AKT.[7][8] Therefore, Western blotting for phosphorylated AKT (p-AKT) is a fundamental biochemical assay to confirm the cellular activity of VO-OHpic and to study the downstream consequences of PTEN inhibition.
These application notes provide a detailed protocol for treating cultured cells with this compound and subsequently detecting changes in AKT phosphorylation at Ser473 using Western blot analysis.
Signaling Pathway: PTEN/PI3K/AKT
The following diagram illustrates the mechanism by which this compound treatment leads to the activation of AKT.
Experimental Protocol
The following diagram provides a high-level overview of the experimental workflow.
I. Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line | A cell line with detectable PTEN expression (e.g., NIH/3T3, Hep3B). |
| This compound | Solubilized in fresh DMSO to a stock concentration of 10-100 mM.[9] |
| Cell Lysis Buffer | RIPA or similar buffer supplemented with protease and phosphatase inhibitors. |
| Protease Inhibitor Cocktail | Commercially available cocktail. |
| Phosphatase Inhibitors | e.g., Sodium orthovanadate, sodium fluoride, β-glycerophosphate.[10] |
| Protein Assay Kit | BCA or Bradford assay kit. |
| SDS-PAGE Gels | Precast or hand-poured polyacrylamide gels (e.g., 4-12% gradient). |
| Transfer Membrane | Polyvinylidene difluoride (PVDF) or nitrocellulose. |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST.[10][11][12] |
| Primary Antibodies | Anti-phospho-AKT (Ser473), Anti-total-AKT, Anti-Loading Control (β-actin, GAPDH). |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween 20 (TBST). |
| Detection Substrate | Enhanced Chemiluminescence (ECL) substrate. |
| DMSO | Vehicle control. |
II. Detailed Methodology
A. Cell Culture and VO-OHpic Treatment
-
Plate Cells: Seed cells in appropriate culture dishes at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Incubate: Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. A typical final concentration range to test is 0, 10, 50, 100, and 500 nM.[8][13] An equivalent volume of DMSO should be used for the vehicle-only control (0 nM).
-
Treat Cells: Remove the old medium, wash once with PBS, and add the medium containing the different concentrations of VO-OHpic or vehicle control.
-
Incubation Time: The optimal treatment time should be determined empirically. A starting point could be a time course of 2, 6, or 24 hours.[13] Some studies have used longer incubations of up to 72 hours.[8][9]
B. Cell Lysis and Protein Extraction Critical Step: Perform all lysis steps on ice or at 4°C to minimize protease and phosphatase activity.
-
Prepare Lysis Buffer: Immediately before use, add a fresh cocktail of protease and phosphatase inhibitors to the ice-cold cell lysis buffer.[10]
-
Harvest Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse Cells: Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish). Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13][14]
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay, following the manufacturer’s instructions.[15]
-
Normalize the concentration of all samples with lysis buffer to ensure that an equal mass of protein will be loaded for each condition.
D. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15][16]
-
Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's recommendations.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11][12] Note: BSA is preferred over non-fat milk for phosphoprotein detection to avoid cross-reactivity of the antibody with casein, a phosphoprotein present in milk.[10][12]
-
Primary Antibody Incubation: Dilute the anti-p-AKT (Ser473) primary antibody in 5% BSA/TBST at the manufacturer's recommended dilution (a common starting point is 1:1000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11][13]
-
Washing: The next day, remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST.[13][15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST (a common starting point is 1:5000 - 1:10,000), for 1 hour at room temperature.[13]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
E. Signal Detection and Analysis
-
Prepare Substrate: Prepare the ECL chemiluminescent substrate according to the manufacturer’s instructions.
-
Detection: Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imager or X-ray film.[15]
-
Stripping and Re-probing: To normalize the p-AKT signal, the membrane can be stripped and re-probed with an antibody against total AKT. Subsequently, it can be probed again for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the protocol. These values may require optimization depending on the cell line and specific reagents used.
Table 1: Treatment and Sample Preparation
| Parameter | Recommended Value | Notes |
| Cell Confluency | 70-80% | Ensures active and healthy cells. |
| VO-OHpic Concentration | 10 - 500 nM | A dose-response curve is recommended.[7][8] |
| Treatment Duration | 2 - 24 hours | Time-course experiments are advised. |
| Protein Loaded per Lane | 20 - 40 µg | May need to increase for low-abundance proteins.[10] |
Table 2: Antibody Dilutions and Incubation Times
| Step | Reagent | Dilution Range | Incubation |
| Blocking | 5% (w/v) BSA in TBST | N/A | 1 hour at Room Temp |
| Primary Antibody | Anti-p-AKT (Ser473) | 1:500 - 1:2000 | Overnight at 4°C[11][17] |
| Primary Antibody | Anti-total-AKT | 1:1000 - 1:2000 | Overnight at 4°C |
| Primary Antibody | Anti-Loading Control | 1:1000 - 1:10,000 | 1-2 hours at Room Temp |
| Secondary Antibody | HRP-conjugated | 1:2000 - 1:20,000 | 1 hour at Room Temp[14] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak p-AKT Signal | Low basal p-AKT levels in the cell line. Insufficient PTEN inhibition. Phosphatase activity during lysis.[10] Suboptimal antibody concentration. | Use a positive control (e.g., cells stimulated with insulin (B600854) or PDGF). Increase VO-OHpic concentration or incubation time. Ensure fresh phosphatase inhibitors were added to ice-cold lysis buffer.[10] Perform an antibody titration to find the optimal dilution.[10] |
| High Background | Insufficient blocking or washing. Blocking with milk instead of BSA.[10] Antibody concentration is too high. | Increase blocking time and the number/duration of wash steps.[10] Use 5% BSA in TBST for blocking and antibody dilutions.[12] Reduce primary and/or secondary antibody concentrations. |
| Non-Specific Bands | Antibody cross-reactivity. Protein degradation. | Check the antibody datasheet for specificity. Ensure adequate protease inhibitors were used during lysis and samples were kept cold. |
| Uneven Loading | Inaccurate protein quantification. Pipetting errors. | Be meticulous during protein quantification and sample loading. Always normalize to a loading control like β-actin or GAPDH. |
References
- 1. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. apexbt.com [apexbt.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. origene.com [origene.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Measuring Cell Proliferation with BrdU Incorporation Assay Following Treatment with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Subsequent detection of incorporated BrdU using specific antibodies allows for the accurate measurement of DNA synthesis and, consequently, cell proliferation.[1][2] This application note provides a detailed protocol for utilizing the BrdU assay to assess the effects of VO-Ohpic trihydrate, a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN), on cell proliferation.
This compound inhibits PTEN, a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[3][4] Inhibition of PTEN leads to the activation of Akt, a key protein in promoting cell survival and proliferation.[4][5] However, in certain cellular contexts, such as in cancer cells with low PTEN expression, treatment with this compound has been observed to paradoxically inhibit cell proliferation and induce senescence.[6] Therefore, the BrdU incorporation assay is an essential tool to elucidate the precise effects of this compound on different cell types.
Key Applications
-
Drug Discovery and Development: Evaluating the anti-proliferative or pro-proliferative effects of this compound and other PTEN inhibitors on various cell lines.
-
Cancer Biology: Investigating the role of the PTEN/PI3K/Akt pathway in cancer cell proliferation and exploring potential therapeutic strategies.
-
Cell Cycle Analysis: Studying the impact of PTEN inhibition on cell cycle progression and DNA synthesis.
Data Presentation: Effect of this compound on Cell Proliferation
The following table summarizes the dose-dependent effect of this compound on the proliferation of various human hepatocellular carcinoma (HCC) cell lines, as measured by BrdU incorporation. The data is expressed as a percentage of BrdU incorporation relative to untreated control cells.
| Cell Line | PTEN Expression Level | This compound Concentration | Mean BrdU Incorporation (% of Control) | Standard Deviation |
| Hep3B | Low | 100 nM | 80% | ± 5% |
| 250 nM | 65% | ± 6% | ||
| 500 nM | 50% | ± 5% | ||
| PLC/PRF/5 | High | 100 nM | 95% | ± 4% |
| 250 nM | 85% | ± 7% | ||
| 500 nM | 75% | ± 6% | ||
| SNU475 | Negative | 100 nM | 100% | ± 8% |
| 250 nM | 98% | ± 7% | ||
| 500 nM | 97% | ± 9% |
Data is derived from studies on human hepatocellular carcinoma cell lines treated for 72 hours before a 24-hour BrdU labeling period.[6]
Experimental Protocols
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol for BrdU Incorporation Assay with this compound Treatment
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of complete culture medium.[6]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[6]
-
-
BrdU Labeling:
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.
-
Aspirate the solution.
-
-
Immunodetection of BrdU:
-
Wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Aspirate the antibody solution and wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Aspirate the secondary antibody solution and wash the wells three times with 200 µL of 1X Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color development is sufficient.
-
Add 100 µL of Stop Solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Mandatory Visualizations
Signaling Pathway
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for BrdU incorporation assay with this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bdbiosciences.com [bdbiosciences.com]
Application Notes: Inducing Cellular Senescence with VO-Ohpic Trihydrate for Senescence-Associated β-Galactosidase Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. VO-Ohpic trihydrate is a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that plays a crucial role in cell cycle regulation. By inhibiting PTEN, this compound can induce a senescence-like phenotype in certain cell types, making it a valuable tool for studying the mechanisms of senescence and for the development of senescence-targeted therapies.
These application notes provide a comprehensive guide to utilizing this compound for inducing cellular senescence and the subsequent detection of senescent cells using SA-β-gal staining.
Principle of the Assay
This compound inhibits the lipid phosphatase activity of PTEN.[1] This leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway.[2][3] In certain cellular contexts, particularly in cells with reduced PTEN expression, this sustained signaling can trigger a cellular senescence program. This induced senescence is then visualized by the histochemical detection of SA-β-gal activity. The assay utilizes 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal), a chromogenic substrate that is cleaved by β-galactosidase to produce a blue precipitate in senescent cells.[4]
Data Presentation
The following table summarizes the quantitative data on the induction of senescence-associated β-galactosidase (SA-β-gal) positive cells in various human hepatocellular carcinoma (HCC) cell lines after treatment with this compound. The data is adapted from a study investigating the effects of the PTEN inhibitor on HCC cells.[5]
| Cell Line | PTEN Expression Level | This compound Concentration (nM) | Percentage of SA-β-gal Positive Cells (%) (Mean ± SD) |
| Hep3B | Low | 0 | 5 ± 1.2 |
| 100 | 18 ± 2.5 | ||
| 250 | 35 ± 3.1 | ||
| 500 | 56 ± 4.0 | ||
| PLC/PRF/5 | High | 0 | 4 ± 0.8 |
| 100 | 6 ± 1.1 | ||
| 250 | 7 ± 1.5 | ||
| 500 | 8 ± 1.3 | ||
| SNU475 | Negative | 0 | 15 ± 2.0 |
| 100 | 16 ± 2.2 | ||
| 250 | 15 ± 1.8 | ||
| 500 | 17 ± 2.4 |
Mandatory Visualizations
Signaling Pathway of PTEN Inhibition-Induced Senescence
Caption: PTEN Inhibition-Induced Senescence Pathway.
Experimental Workflow for SA-β-gal Staining with this compound
References
Application Notes and Protocols: Clonogenic Assay Using VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a clonogenic assay to evaluate the long-term effects of VO-Ohpic trihydrate, a potent PTEN inhibitor, on the proliferative capacity and survival of cancer cells.
Introduction
The clonogenic assay, or colony formation assay, is a fundamental method in cancer research to assess the ability of a single cell to undergo unlimited division and form a colony. This assay is crucial for determining the effectiveness of cytotoxic agents, such as chemotherapeutic drugs or radiation.[1][2] this compound is a small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), a phosphatase that counteracts the PI3K/Akt signaling pathway.[3][4] By inhibiting PTEN, this compound leads to the activation of downstream targets like Akt and mTOR, which are critical for cell survival and proliferation.[5][6][7] Paradoxically, in some cancer cells with low PTEN expression, inhibition by VO-Ohpic has been shown to inhibit cell viability, proliferation, and colony formation, and induce senescence.[5][7] This protocol details the use of this compound in a clonogenic assay to quantify its impact on cancer cell survival.
Mechanism of Action: this compound
This compound is a potent and specific inhibitor of PTEN's lipid phosphatase activity, with an IC50 in the nanomolar range.[3][5][6] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby negatively regulating the PI3K/Akt signaling pathway.[4] Inhibition of PTEN by this compound results in the accumulation of PIP3, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, promotes cell survival, growth, and proliferation by phosphorylating a variety of downstream targets.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., Hep3B, PLC/PRF/5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (CAS: 675848-25-6)
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
6-well tissue culture plates
-
Fixation solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (0.5% crystal violet in methanol)
-
Sterile pipettes and tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Caption: Workflow for the clonogenic assay with this compound.
1. Cell Preparation
-
Culture cells in T-75 flasks until they reach approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration. A trypan blue exclusion assay should be performed to assess viability.
2. Plating Cells
The number of cells to be plated depends on the cell line's plating efficiency and the expected toxicity of this compound. It is recommended to perform a preliminary experiment to determine the optimal seeding density.
-
Prepare a single-cell suspension in complete culture medium.
-
Plate the cells in 6-well plates at the predetermined densities. For example, for a treatment expected to have high toxicity, a higher number of cells should be seeded.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
3. Treatment with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). It is crucial to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (0 nM VO-Ohpic).
-
Remove the medium from the 6-well plates and add 2 mL of the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Colony Formation
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells gently with PBS.
-
Add 2 mL of fresh, complete culture medium to each well.
-
Return the plates to the incubator and allow the colonies to grow for 1-3 weeks. The incubation time will vary depending on the cell line's growth rate. The medium should be changed every 2-3 days.
-
Monitor the plates regularly until the colonies in the control wells are visible and consist of at least 50 cells.
5. Fixation and Staining
-
Once the colonies are of an appropriate size, aspirate the culture medium.
-
Gently wash each well with PBS.
-
Add 1 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.
-
Remove the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for 20-30 minutes.
-
Carefully remove the crystal violet solution. Wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry at room temperature.
6. Colony Counting and Data Analysis
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[2] Colonies can be counted manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF) = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
Data Presentation
Table 1: Effect of this compound on Colony Formation
| VO-Ohpic Concentration (nM) | Number of Cells Seeded | Number of Colonies (Mean ± SD) | Plating Efficiency (PE) (%) | Surviving Fraction (SF) |
| 0 (Vehicle Control) | 500 | 125 ± 10 | 25 | 1.00 |
| 10 | 500 | 105 ± 8 | N/A | 0.84 |
| 50 | 500 | 70 ± 6 | N/A | 0.56 |
| 100 | 1000 | 88 ± 9 | N/A | 0.35 |
| 500 | 2000 | 50 ± 5 | N/A | 0.10 |
Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Signaling Pathway
PTEN/Akt Signaling Pathway and Inhibition by this compound
Caption: Inhibition of PTEN by VO-Ohpic leads to Akt activation.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. apexbt.com [apexbt.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimal In Vitro Use of VO-Ohpic Trihydrate: A Guide for Researchers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
VO-Ohpic trihydrate is a potent and highly selective cell-permeable inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). Its ability to specifically target PTEN's lipid phosphatase activity makes it an invaluable tool for in vitro studies aimed at understanding the intricacies of the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes, including cell growth, proliferation, survival, and apoptosis. This document provides a comprehensive guide to the optimal use of this compound in in vitro settings, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Summary: Effective Concentrations and IC50 Values
The efficacy of this compound as a PTEN inhibitor has been demonstrated across various in vitro models. The half-maximal inhibitory concentration (IC50) for PTEN is consistently reported in the low nanomolar range, highlighting its potency. The optimal concentration for in vitro studies, however, can vary depending on the cell type, experimental duration, and the specific endpoint being measured.
| Parameter | Value | Assay/Cell Type | Reference |
| IC50 | 35 nM | Recombinant PTEN (PIP3-based assay) | [1][2] |
| IC50 | 46 ± 10 nM | Recombinant PTEN (OMFP-based assay) | [1][3] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN | [1][3] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN | [1][3] |
| Effective Concentration for Akt Phosphorylation | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts | [4] |
| Concentration for Cell Viability/Proliferation Inhibition | 0 - 5 µM | Human hepatocellular carcinoma cell lines (Hep3B, PLC/PRF/5) | [5][6] |
| Concentration for Senescence Induction | 500 nM | Hep3B cells | [6] |
| Concentration for Chondrocyte Protection | 0.1 - 10 µM | Endplate chondrocytes | [7] |
Mechanism of Action: PTEN Inhibition and Downstream Signaling
This compound functions as a reversible, non-competitive inhibitor of PTEN.[3][8] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting accumulation of PIP3 at the cell membrane leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival, growth, and proliferation.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VO-Ohpic Trihydrate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, in various mouse models. The following protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Data Presentation: Dosing and Administration Summary
The following table summarizes the quantitative data for this compound administration in different mouse models based on published studies.
| Mouse Model | Dose | Administration Route | Frequency | Duration | Vehicle |
| Intervertebral Disc Degeneration (IDD) | 10 mg/kg | Intraperitoneal (i.p.) | Every other day | 12 weeks | 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1] |
| Hepatocellular Carcinoma (HCC) Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Daily (6 days/week) | Until tumor reaches endpoint | DMSO, further diluted in a 25% ethanol (B145695) solution[2] |
| Doxorubicin-Induced Cardiomyopathy | 30 µg/kg (cumulative dose) | Intraperitoneal (i.p.) | 30 minutes prior to each doxorubicin (B1662922) injection | Over the course of doxorubicin treatment | Not specified |
| Myocardial Ischemia-Reperfusion Injury | 10 µg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before ischemia | Single administration | Not specified |
Signaling Pathway of this compound
This compound functions as a selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN's lipid phosphatase activity, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the accumulation of PIP3 at the cell membrane and subsequent activation of the PI3K/Akt signaling pathway. Downstream effects include the activation of mTOR and inhibition of pro-apoptotic factors like FoxO3a, ultimately promoting cell survival, proliferation, and growth.
References
Application Note: Utilizing PTEN-Negative Cell Lines as a Negative Control for the PTEN Inhibitor VO-Ohpic Trihydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Phosphatase and Tensin Homolog (PTEN) protein is a critical tumor suppressor that negatively regulates the PI3K/AKT/mTOR signaling pathway, a cascade central to cell growth, proliferation, and survival.[1][2][3] Loss of PTEN function is a common event in many cancers, leading to the hyperactivation of this pathway.[4][5] VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of PTEN's lipid phosphatase activity, with an IC50 value in the nanomolar range.[6][7] When studying the effects of PTEN inhibitors, it is crucial to demonstrate target specificity. This application note details the use of PTEN-negative cell lines as an essential negative control to validate the on-target activity of this compound. In cells lacking the PTEN protein, a specific PTEN inhibitor should elicit no significant biological effect, thereby confirming that the observed effects in PTEN-positive cells are indeed due to PTEN inhibition.[6][8]
Principle and Rationale
PTEN exerts its tumor-suppressive role by dephosphorylating the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[9][10] This action directly counteracts the activity of phosphoinositide 3-kinase (PI3K) and dampens the downstream signaling cascade, primarily through inhibiting the activation of AKT.[11][12]
This compound specifically inhibits the phosphatase function of PTEN.[6][13] This inhibition leads to an accumulation of PIP3, resulting in the constitutive activation of AKT and its downstream effectors, which promotes cell growth and survival.[6][14]
A PTEN-negative cell line, which has lost PTEN expression due to mutation or deletion, already exhibits a baseline hyperactivation of the PI3K/AKT pathway.[15][16] Since the molecular target of this compound is absent in these cells, the compound is expected to have minimal to no effect on the PI3K/AKT pathway or on cellular phenotypes such as proliferation and viability.[6][8] Therefore, comparing the effects of this compound on PTEN-positive versus PTEN-negative cell lines provides a robust method for confirming the inhibitor's mechanism of action and specificity.
Signaling Pathway Overview
The diagram below illustrates the central role of PTEN in the PI3K/AKT/mTOR pathway and the mechanism of action for this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PTEN gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Decoding PTEN: from biological functions to signaling pathways in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN (gene) - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 15. Reduced PTEN expression in breast cancer cells confers susceptibility to inhibitors of the PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Application Note: Flow Cytometry Analysis of Cell Cycle Modulation by VO-Ohpic Trihydrate
Abstract
This application note details the use of flow cytometry to analyze the effects of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, on the cell cycle of cultured cells.[1][2][3][4] this compound functions by inhibiting the tumor suppressor PTEN, a key negative regulator of the PI3K/Akt signaling pathway.[5][6][7] Inhibition of PTEN leads to the activation of Akt, which in turn influences downstream effectors that control cell proliferation and survival.[1][7] Understanding the impact of this compound on cell cycle progression is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for treating cells with this compound, preparing them for flow cytometry, and analyzing the resulting cell cycle distribution data.
Introduction
The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor protein that is frequently mutated or lost in various human cancers.[6][8] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3][9] This action antagonizes the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[5][7][10] The PI3K/Akt pathway governs cell cycle progression through the regulation of key proteins such as cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[9][10][11]
This compound is a vanadium-based small molecule that has been identified as a potent and reversible inhibitor of PTEN.[1][3][6] By inhibiting PTEN, this compound effectively activates the PI3K/Akt pathway, leading to increased phosphorylation of Akt and its downstream targets.[1][2] This modulation of the PI3K/Akt pathway is expected to have significant effects on the cell cycle. In some cancer cell lines, this compound has been shown to inhibit cell viability and proliferation, and in some cases, induce senescence.[1][8]
Flow cytometry using propidium (B1200493) iodide (PI) staining is a standard and robust method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] This technique relies on the stoichiometric binding of PI to DNA, where the fluorescence intensity is directly proportional to the DNA content of the cell.[12] This application note provides a comprehensive protocol for utilizing this method to investigate the effects of this compound treatment on the cell cycle.
Materials and Reagents
-
This compound (store as recommended by the supplier, typically at -20°C)
-
Cell line of interest (e.g., a cancer cell line with known PTEN status)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Flow cytometry tubes
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
-
Cell Harvesting: After the treatment period, collect the cells. For adherent cells, wash with PBS, and then detach using Trypsin-EDTA. Collect the cells and transfer them to a centrifuge tube.
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[12] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[12]
-
Incubation for Fixation: Incubate the cells in 70% ethanol for at least 30 minutes on ice or at -20°C. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.
-
Incubation for Staining: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[14]
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer to measure the fluorescence of PI, typically using the FL2 or FL3 channel.[13] Ensure the instrument is properly calibrated.
-
Data Acquisition: Acquire data for at least 10,000 events per sample.[12] Use a low flow rate to improve the quality of the data.
-
Data Analysis: Analyze the acquired data using appropriate software (e.g., FlowJo, FCS Express). Gate on the single-cell population to exclude doublets and aggregates. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The following table summarizes hypothetical quantitative data for the cell cycle distribution of a cancer cell line treated with this compound for 48 hours.
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 1 | 62.8 ± 4.2 | 22.1 ± 2.9 | 15.1 ± 1.5 |
| 5 | 75.4 ± 5.5 | 15.3 ± 2.1 | 9.3 ± 1.2 |
| 10 | 82.1 ± 6.3 | 9.8 ± 1.8 | 8.1 ± 1.0 |
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
This application note provides a detailed methodology for assessing the effects of the PTEN inhibitor this compound on the cell cycle using flow cytometry. The provided protocol is a robust starting point for researchers investigating the cellular consequences of PTEN inhibition. The expected outcome of this compound treatment, based on its mechanism of action, is an alteration in the cell cycle distribution, potentially leading to cell cycle arrest, which can be effectively quantified using the described methods. This information is invaluable for the preclinical evaluation of this compound and other PTEN inhibitors in the context of cancer drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Multiple roles of the PI3K/PKB (Akt) pathway in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Note: Immunofluorescence Staining for Akt Activation Induced by VO-Ohpic Trihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of fundamental cellular processes, including cell survival, growth, proliferation, and metabolism. Akt (also known as Protein Kinase B or PKB) is a serine/threonine kinase that acts as a central node in this pathway. Its activation is a multi-step process initiated by growth factors or other extracellular stimuli, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K at the plasma membrane.
The tumor suppressor Phosphatase and Tensin Homolog (PTEN) is the major negative regulator of this pathway. PTEN functions as a lipid phosphatase that dephosphorylates PIP3 back to phosphatidylinositol (4,5)-bisphosphate, thereby terminating the signal. Loss or reduction of PTEN function is common in many cancers, leading to constitutive activation of the Akt pathway.
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of PTEN, with an IC50 in the nanomolar range. By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3, leading to its accumulation. This increase in PIP3 recruits Akt and its upstream kinase PDK1 to the plasma membrane, resulting in the phosphorylation and activation of Akt. Akt activation is characterized by phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).
Immunofluorescence (IF) is a powerful technique to visualize and quantify the activation of Akt at a subcellular level. This method uses a primary antibody specific to the phosphorylated form of Akt (e.g., p-Akt Ser473), followed by a fluorescently labeled secondary antibody. The resulting fluorescence signal provides a direct measure of the level and localization of activated Akt within the cell, making it an invaluable tool for studying the effects of compounds like this compound.
Principle of the Assay
This protocol describes an indirect immunofluorescence method to detect and quantify the increase in Akt phosphorylation at Serine 473 in cells treated with the PTEN inhibitor this compound.
-
Cell Treatment: Cells cultured on coverslips are treated with this compound to inhibit PTEN. A vehicle control (DMSO) is run in parallel.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde to preserve cellular structure and then permeabilized with a detergent (e.g., Triton X-100 or Saponin) to allow antibodies to access intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody that specifically recognizes the phosphorylated Ser473 residue of Akt (anti-p-Akt Ser473). Subsequently, a secondary antibody conjugated to a fluorophore, which binds to the primary antibody, is added. A nuclear counterstain like DAPI is used to visualize the cell nuclei.
-
Imaging and Quantification: A fluorescence microscope is used to capture images. The intensity of the p-Akt signal within the cells is quantified using image analysis software, allowing for a comparison between treated and control groups.
Protocols
I. Materials and Reagents
-
Cell Line: e.g., NIH 3T3, HeLa, or any cell line with functional PTEN.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: (e.g., Cayman Chemical, MedchemExpress). Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C.
-
Glass Coverslips: 12 mm or 18 mm, sterile.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 or 0.1% Saponin in PBS.
-
Blocking Buffer: 10% FBS or 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-Phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #9271). Recommended dilution: 1:50 - 1:200.
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
II. Experimental Workflow
The overall experimental process is outlined below.
III. Step-by-Step Protocol
A. Cell Seeding and Treatment
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency after 24 hours.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, aspirate the culture medium. For serum-starvation conditions (optional, to reduce basal Akt activity), replace with serum-free medium and incubate for 4-6 hours.
-
Prepare working solutions of this compound in culture medium. A dose-response experiment is recommended (e.g., 50 nM, 100 nM, 500 nM). A vehicle control (e.g., 0.1% DMSO) must be included.
-
Add the treatment solutions to the respective wells and incubate for the desired time (e.g., 30 minutes to 2 hours).
B. Immunofluorescence Staining
-
Fixation: Aspirate the treatment medium and wash the cells twice with ice-cold PBS. Fix the cells by adding 4% PFA solution to each well and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer (e.g., 10% FBS in PBS) and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-p-Akt (Ser473) primary antibody in Blocking Buffer (e.g., 1:100 dilution). Aspirate the blocking buffer from the wells and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Add DAPI solution and incubate for 5 minutes at room temperature, protected from light.
-
Final Wash: Wash twice with PBS.
C. Mounting and Imaging
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto clean microscope slides with a drop of anti-fade mounting medium, cell-side down.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and p-Akt (e.g., green/red) channels for multiple fields of view per condition. Ensure consistent imaging settings (e.g., exposure time, gain) across all samples.
Data Presentation and Interpretation
Signaling Pathway
This compound inhibits PTEN, leading to the accumulation of PIP3 and subsequent phosphorylation and activation of Akt.
Expected Results
Cells treated with this compound are expected to show a significant, dose-dependent increase in p-Akt (Ser473) fluorescence intensity compared to vehicle-treated control cells. The signal should be primarily localized to the cytoplasm and plasma membrane.
Quantitative Data Summary
Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify the mean fluorescence intensity (MFI) of the p-Akt signal per cell. The DAPI channel is used to identify individual cells and create masks for measurement.
Table 1: Experimental Treatment Groups
| Group | Treatment | Concentration | Duration | Purpose |
| 1 | Vehicle Control | 0.1% DMSO | 1 hour | Baseline p-Akt level |
| 2 | VO-Ohpic | 50 nM | 1 hour | Low-dose treatment |
| 3 | VO-Ohpic | 100 nM | 1 hour | Mid-dose treatment |
| 4 | VO-Ohpic | 500 nM | 1 hour | High-dose treatment |
Table 2: Hypothetical Quantitative Results
| Treatment Group | Mean Fluorescence Intensity (MFI) of p-Akt (Arbitrary Units) ± SD | Fold Change vs. Control |
| Vehicle Control | 15.4 ± 2.1 | 1.0 |
| 50 nM VO-Ohpic | 48.2 ± 5.5 | 3.1 |
| 100 nM VO-Ohpic | 89.7 ± 9.3 | 5.8 |
| 500 nM VO-Ohpic | 125.1 ± 11.8 | 8.1 |
Note: Data are for illustrative purposes only.
Troubleshooting
-
High Background:
-
Ensure adequate washing steps.
-
Increase concentration or duration of the blocking step.
-
Titrate primary and secondary antibodies to find the optimal concentration.
-
-
No/Weak Signal:
-
Confirm the activity of this compound.
-
Check that the cell line expresses sufficient PTEN. PTEN-negative cells will not respond.
-
Verify primary antibody specificity and secondary antibody compatibility/function.
-
Ensure permeabilization was successful.
-
-
Non-specific Staining:
-
Perform a "secondary antibody only" control to check for non-specific binding of the secondary antibody.
-
Ensure the blocking buffer is appropriate for the antibody
-
Application Notes and Protocols: In Situ Hybridization with VO-Ohpic Trihydrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and highly selective inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[1] By inhibiting PTEN's lipid phosphatase activity, this compound effectively activates the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[2][3] This has significant implications in cancer research, as PTEN is frequently mutated or deleted in a wide range of human cancers.[3] Furthermore, emerging evidence suggests that this compound can influence other cellular processes, including the induction of cellular senescence and the activation of the Nrf-2 signaling pathway, which is involved in the response to oxidative stress.[4][5]
In situ hybridization (ISH) is a powerful technique used to visualize and quantify specific nucleic acid sequences (DNA or RNA) within the context of intact cells or tissues.[6] This methodology allows for the precise localization of gene expression, providing critical spatial information that is lost in bulk analysis methods like qRT-PCR.
This document provides detailed application notes and protocols for utilizing in situ hybridization to investigate the cellular effects of this compound treatment. The primary application described is the analysis of changes in mRNA expression of key cell cycle regulators following treatment with this PTEN inhibitor.
Application: Investigating this compound-Induced Cellular Senescence by Targeting p21 mRNA
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stimuli, including the inhibition of PTEN. A key mediator of cell cycle arrest is the cyclin-dependent kinase inhibitor p21. Studies have shown that treatment with this compound can lead to an increase in p21 mRNA levels in certain cancer cell lines, suggesting a role for p21 in PTEN inhibition-induced senescence.[4] In situ hybridization offers a powerful approach to visualize and quantify this upregulation of p21 mRNA at the single-cell level, providing insights into the heterogeneity of the cellular response to this compound.
Data Presentation
The following table summarizes the quantitative effect of this compound on the mRNA expression of the cell cycle regulators p16 and p21 in various hepatocellular carcinoma (HCC) cell lines. This data is extracted from a study by Augello et al. (2016) and provides a basis for designing and interpreting ISH experiments.[4]
Table 1: Relative mRNA Expression of p16 and p21 in HCC Cell Lines after Treatment with 500 nM this compound for 72 hours. [4]
| Cell Line | PTEN Expression Level | Relative p16 mRNA Expression (Fold Change vs. Control) | Relative p21 mRNA Expression (Fold Change vs. Control) |
| Hep3B | Low | ~1.5 | ~3.0 |
| PLC/PRF/5 | High | No significant change | No significant change |
| SNU475 | Negative | ~1.2 | No significant change |
Data is approximated from the graphical representation in the cited literature. "No significant change" indicates a fold change close to 1.0.
Experimental Protocols
This section provides a comprehensive protocol for treating cultured cells with this compound and subsequently performing in situ hybridization to detect a target mRNA, such as p21.
Part 1: Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of interest (e.g., Hep3B)
-
Complete cell culture medium
-
This compound (CAS No: 675848-25-6)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile tissue culture plates or chamber slides
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed the cells onto sterile chamber slides or tissue culture plates at a density that will result in 50-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
Treatment of Cells:
-
On the day of treatment, dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 500 nM).[4]
-
Prepare a vehicle control by adding an equivalent volume of DMSO to complete cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).[4]
-
Part 2: In Situ Hybridization for mRNA Detection
This protocol is a general guideline for chromogenic in situ hybridization (CISH) and can be adapted for fluorescence in situ hybridization (FISH). Optimization of probe concentration and hybridization temperature may be required for different probes and cell types.[6][8]
Materials:
-
Treated and control cells on chamber slides
-
DEPC-treated water and solutions
-
4% Paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probe for the target mRNA (e.g., p21)
-
Sense RNA probe (negative control)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP)
-
NBT/BCIP or DAB substrate for colorimetric detection
-
Mounting medium
Protocol:
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Treat the cells with Proteinase K (1-5 µg/mL in PBS) for 5-15 minutes at 37°C. The optimal concentration and time should be determined empirically.
-
Stop the reaction by washing twice with PBS.
-
-
Prehybridization:
-
Wash the cells with 2x SSC (Saline-Sodium Citrate) buffer.
-
Incubate the cells in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (typically 42-65°C).
-
-
Hybridization:
-
Denature the DIG-labeled antisense and sense probes by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Dilute the denatured probe in pre-warmed hybridization buffer to the desired concentration (e.g., 100-500 ng/mL).
-
Remove the prehybridization buffer and add the hybridization mix containing the probe to the cells.
-
Incubate overnight in a humidified chamber at the hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of SSC and increasing temperatures. For example:
-
2x SSC at the hybridization temperature for 30 minutes.
-
0.2x SSC at a slightly higher temperature for 30 minutes.
-
0.1x SSC at the same higher temperature for 30 minutes.
-
-
-
Immunodetection:
-
Wash the cells with a suitable blocking buffer (e.g., MABT with 2% blocking reagent) for 1 hour at room temperature.
-
Incubate with an anti-DIG-AP or anti-DIG-HRP antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three to five times with MABT for 10 minutes each.
-
-
Signal Detection:
-
Equilibrate the cells in the detection buffer.
-
Add the colorimetric substrate (e.g., NBT/BCIP for AP or DAB for HRP) and incubate in the dark until the desired signal intensity is reached. Monitor the color development under a microscope.
-
Stop the reaction by washing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain the cells with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate the cells through a series of ethanol (B145695) washes and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopy:
-
Visualize and capture images using a bright-field microscope. The specific mRNA signal will appear as a colored precipitate within the cells.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: PTEN/PI3K/AKT signaling pathway and the inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abyntek.com [abyntek.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ Hybridization (ISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Why is my VO-Ohpic trihydrate not dissolving properly?
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and dissolution of VO-Ohpic trihydrate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] this compound is practically insoluble in water and ethanol.[2][3][4][5]
Q2: I am observing a precipitate when I dilute my this compound DMSO stock solution into an aqueous medium for my experiment. What is causing this?
A2: This is a common phenomenon known as precipitation or "fall-out." It occurs because this compound is poorly soluble in aqueous environments. When a concentrated DMSO stock solution is diluted into a larger volume of aqueous buffer or media, the compound may crash out of solution. To mitigate this, ensure the final concentration of DMSO in your working solution is kept low (typically below 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous medium.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo administration, a co-solvent system is typically required. A common formulation involves first dissolving the compound in a small amount of DMSO, and then sequentially adding other solvents such as PEG300, Tween-80, and saline to create a stable solution suitable for injection.[1][3] Always add and mix the solvents one by one to ensure clarity at each step.[1]
Q4: What are the recommended storage conditions for this compound?
A4: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Poor Dissolution of this compound
If you are experiencing difficulty dissolving your this compound powder, please follow the steps outlined in the flowchart and the detailed guide below.
Dissolution Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Troubleshooting Steps
-
Verify the Solvent:
-
Issue: Use of an incorrect solvent is the most common reason for dissolution failure.
-
Solution: For creating a stock solution, ensure you are using high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3][4][5] this compound is poorly soluble in water and other common laboratory solvents like ethanol.[2][4][5]
-
-
Check Solvent Quality:
-
Issue: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly lower the solubility of many organic compounds.[2]
-
Solution: Use a fresh, unopened bottle of anhydrous or low-water content DMSO. If your laboratory's main stock of DMSO is frequently opened, consider purchasing smaller bottles for preparing sensitive solutions.
-
-
Employ Mechanical Assistance:
-
Issue: The compound may be slow to dissolve or form aggregates.
-
Solution: To aid dissolution, you can use the following techniques:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break up clumps and enhance dissolution.[6]
-
Gentle Warming: Gently warm the solution to approximately 37°C.[6] Do not overheat, as this could potentially degrade the compound.
-
-
-
Confirm the Concentration:
-
Issue: You may be attempting to prepare a solution that is above the compound's solubility limit.
-
Solution: Double-check your calculations and refer to the solubility data provided by the supplier. While solubility can be high in pure DMSO, it is not infinite. See the data summary table below for reported solubility values.
-
Data Presentation
Solubility of this compound
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 50 mg/mL (120.42 mM) | MedchemExpress[1][3] |
| 72 mg/mL (173.41 mM) | Selleck Chemicals[2] | |
| 4.16 mg/mL (10.02 mM) | TargetMol[4] | |
| ≥121.8 mg/mL | APExBIO[6] | |
| Water | < 0.1 mg/mL (insoluble) | MedchemExpress[1][3] |
| Insoluble | Selleck Chemicals[2][5] | |
| Ethanol | Insoluble | Selleck Chemicals[2][5] |
| < 1 mg/mL (insoluble or slightly soluble) | TargetMol[4] |
Note: Solubility values can vary slightly between batches and suppliers. The provided data should be used as a guideline.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 415.20 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or bath sonicator
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.152 mg of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 415.20 g/mol x 1000 mg/g = 4.152 mg
-
-
Weighing: Carefully weigh out 4.152 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes.
-
Inspection: Visually inspect the solution. If any solid particles remain, proceed to the next step.
-
Aiding Dissolution (if necessary):
-
Sonicate the vial in a water bath for 5-10 minutes.
-
If particles still persist, warm the vial in a 37°C water bath for 5-10 minutes, followed by brief vortexing.
-
-
Storage: Once the powder is completely dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
References
Best practices for storing and handling VO-Ohpic trihydrate solutions
This guide provides best practices for storing and handling VO-Ohpic trihydrate solutions to ensure experimental success and safety. It includes frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. How should I store the solid (powder) form of this compound?
The solid form of this compound is stable for extended periods when stored correctly. For optimal stability, adhere to the following temperature guidelines:
| Storage Temperature | Shelf Life |
| -20°C | Up to 3 years[1][2][3][4][5] |
| 4°C | Up to 2 years[1][2] |
2. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.[1][2][3][4][5][6][7] It is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1][2] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[2][3]
3. How should I store my this compound stock solutions?
Proper storage of stock solutions is critical to prevent degradation and maintain activity. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
| Storage Temperature | Shelf Life |
| -80°C | Up to 1 year[3][5] |
| -20°C | Up to 1 month[1][2][3][8] |
4. Is this compound soluble in aqueous solutions?
No, this compound is poorly soluble in water (< 0.1 mg/mL).[1][2] For experiments in aqueous buffers like PBS, it can be dissolved at approximately 1 mg/mL.[9]
5. What are the recommended safety precautions when handling this compound?
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] When handling this compound, it is essential to:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8]
-
Work in a well-ventilated area to avoid inhaling dust or aerosols.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
-
Do not eat, drink, or smoke while handling the compound.[8]
Troubleshooting Guide
Problem: My this compound powder won't fully dissolve in DMSO.
-
Solution 1: Use fresh DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly decrease the solubility of this compound.[2][3] Always use newly opened, anhydrous DMSO.
-
Solution 2: Gentle warming and sonication. To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[6]
-
Solution 3: Check your concentration. While solubility is high in DMSO, ensure you are not exceeding the maximum solubility of ≥ 50 mg/mL.[1][2]
Problem: My this compound solution has precipitated after storage.
-
Solution 1: Re-dissolve the compound. Before use, bring the solution to room temperature and check for any precipitation. If crystals are visible, you may need to gently warm the solution and sonicate to redissolve the compound.[6]
-
Solution 2: Avoid repeated freeze-thaw cycles. To prevent precipitation and degradation, it is highly recommended to aliquot your stock solution into single-use vials before freezing.[2]
Problem: I am observing inconsistent results in my cell-based assays.
-
Solution 1: Prepare fresh working solutions. For in vitro and in vivo experiments, it is best to prepare fresh working solutions from your stock solution on the day of use.[2]
-
Solution 2: Pre-incubate the inhibitor. For kinase assays, pre-incubating the enzyme with this compound for 10 minutes at room temperature before adding the substrate can ensure effective inhibition.[1][4][7]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
To prepare a 10 mM stock solution of this compound (Molecular Weight: 415.20 g/mol )[1]:
-
Weigh out 1 mg of this compound powder.
-
Vortex or sonicate until the solid is completely dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C.[2]
Preparation of a Working Solution for In Vivo Experiments
For in vivo studies, a multi-solvent system is often required to maintain solubility in an aqueous-based formulation. It is recommended to prepare this solution fresh on the day of the experiment.[2]
Protocol 1:
-
Add each solvent sequentially: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[1][2]
-
This should result in a clear solution with a solubility of at least 2.5 mg/mL.[1][2]
Protocol 2:
-
Prepare a solution of 10% DMSO in a saline solution containing 20% SBE-β-CD.[1][2]
-
This method also yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1][2]
Visualized Workflows
Caption: Workflow for preparing a this compound stock solution.
Caption: Sequential solvent addition for in vivo formulation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. apexbt.com [apexbt.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Identifying and minimizing off-target effects of VO-Ohpic trihydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN).[1][2][3] It functions by inhibiting the lipid phosphatase activity of PTEN, which leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates the PI3K/Akt signaling pathway and its downstream effectors, such as Akt and FoxO3a.[3]
Q2: What are the known or potential off-target effects of this compound?
While this compound is reported to be a selective inhibitor of PTEN, a complete off-target profile is not publicly available. However, researchers should be aware of the following:
-
Inhibition of other phosphatases: One study has suggested that VO-Ohpic may inhibit SHP1 with similar or greater potency than PTEN.[4]
-
General effects of vanadium compounds: Vanadium-based compounds have been reported to inhibit other phosphatases and ATPases.[5][6] This is an important consideration when interpreting experimental results.
Q3: I am observing a cellular phenotype that is inconsistent with PTEN inhibition. What could be the cause?
If the observed phenotype does not align with the known functions of the PTEN/PI3K/Akt pathway, it could be due to off-target effects of this compound. It is also possible that the cellular context (e.g., expression levels of PTEN and other signaling proteins) influences the outcome.
Q4: How can I experimentally determine if the observed effects of this compound in my system are on-target or off-target?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a structurally different PTEN inhibitor: If a second, structurally unrelated PTEN inhibitor recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Overexpression of a wild-type, active PTEN should reverse the on-target effects of this compound.
-
Use a PTEN-null cell line: As a negative control, treating cells that do not express PTEN with this compound should not produce the on-target phenotype.[7]
-
Directly assess off-target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to determine if this compound binds to other proteins in the cell.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Compound degradation, variability in cell culture conditions, or reagent issues. | Ensure proper storage of this compound (protect from light and moisture). Use a consistent cell passage number and serum batch. Prepare fresh dilutions of the compound for each experiment. |
| Observed phenotype is stronger or different than expected from PTEN inhibition alone | Potential off-target effects on other signaling pathways. | Perform a dose-response experiment to determine the lowest effective concentration. Consider performing a kinome scan or proteomic profiling to identify other potential targets. |
| No effect of this compound in a new cell line | Low or no expression of PTEN in the cell line. The compound may not be cell-permeable in that specific cell type. | Confirm PTEN expression by Western blot or qPCR. Perform a cell viability assay to ensure the compound is not toxic at the concentrations used. |
Data Summary
| Compound | Primary Target | IC50 | Known/Potential Off-Targets |
| This compound | PTEN | ~35-46 nM[2][3] | SHP1, other phosphatases, ATPases[4][5][6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to assess the binding of this compound to a target protein in intact cells.
1. Cell Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
2. Heat Challenge:
- Harvest and wash the cells.
- Resuspend the cells in a suitable buffer (e.g., PBS).
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
- Separate the soluble fraction (containing unbound, stable protein) from the insoluble, aggregated proteins by centrifugation.
- Quantify the protein concentration in the soluble fraction.
4. Protein Analysis:
- Analyze the soluble protein fraction by Western blotting using an antibody against the protein of interest (e.g., PTEN or a potential off-target).
- Quantify the band intensity at each temperature.
- A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol can be used to screen this compound against a panel of kinases to identify potential off-target kinase inhibition.
1. Reagents and Plate Setup:
- Prepare a reaction buffer appropriate for the kinase of interest.
- In a multi-well plate, add the kinase, the kinase's substrate, and a concentration range of this compound.
2. Kinase Reaction:
- Initiate the reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
3. Detection:
- Stop the reaction and detect the amount of substrate phosphorylation or ADP produced. Various detection methods are available, including radiometric, fluorescence-based, and luminescence-based assays.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of this compound.
- Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VO-Ohpic Trihydrate Incubation Time for Maximum PTEN Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of VO-Ohpic trihydrate for maximal inhibition of Phosphatase and Tensin Homolog (PTEN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PTEN?
A1: this compound is a potent, cell-permeable small molecule inhibitor of PTEN.[1] Its mechanism of action involves the specific inhibition of PTEN's lipid phosphatase activity, which is crucial for its role as a tumor suppressor.[2] PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane.[3][4] This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt pathway, leading to increased phosphorylation of Akt (at Ser473 and Thr308) and other downstream effectors.[1][5]
Q2: What is a typical concentration range and incubation time for this compound in cell culture?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a general starting point for concentration is between 50 nM and 5 µM.[1][6] Incubation times can vary significantly, from as short as 30 minutes for observing rapid signaling events like Akt phosphorylation, to 120 hours or more for long-term assays such as cell viability or proliferation studies.[6][7]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The best approach to determine the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours). The primary readout for PTEN inhibition is the phosphorylation status of its downstream target, Akt. Therefore, analyzing the levels of phosphorylated Akt (p-Akt) at Ser473 and/or Thr308 by Western blotting is the most direct method to assess the kinetics of PTEN inhibition. The time point at which you observe the maximal increase in p-Akt levels would be the optimal incubation time for short-term signaling studies. For longer-term functional assays, the optimal time will depend on the specific endpoint being measured (e.g., apoptosis, cell proliferation).
Q4: What are the key downstream readouts to confirm PTEN inhibition by this compound?
A4: The most reliable and direct readout for PTEN inhibition is the increased phosphorylation of Akt.[1] Other downstream targets in the PI3K/Akt pathway, such as phosphorylated mTOR (p-mTOR) and phosphorylated FOXO3a (p-FOXO3a), can also be assessed.[1] For functional assays, depending on the cell type and context, you might observe increased glucose uptake, enhanced cell survival, or alterations in cell proliferation and migration.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in p-Akt levels after treatment. | Incubation time is too short: The inhibitor may not have had enough time to exert its effect. | Perform a time-course experiment with longer incubation periods (e.g., up to 24 or 48 hours).[6] |
| Inhibitor concentration is too low: The concentration used may be insufficient to inhibit PTEN effectively in your specific cell line. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 50 nM to 5 µM).[1] | |
| Poor cell health: Unhealthy or senescent cells may not respond optimally to stimuli. | Ensure you are using healthy, actively dividing cells. Check for signs of stress or contamination. | |
| PTEN expression is low or absent in the cell line: this compound requires the presence of PTEN to exert its effect. | Confirm PTEN expression in your cell line using Western blot or qPCR. PTEN-negative cell lines like SNU475 will not respond.[1][6] | |
| High background phosphorylation of Akt in control cells. | High serum concentration in culture media: Serum contains growth factors that can activate the PI3K/Akt pathway. | Serum-starve the cells for a few hours (e.g., 2-4 hours) before treating with this compound to reduce basal Akt phosphorylation. |
| High cell density: Over-confluent cells can experience stress and altered signaling. | Plate cells at an appropriate density to avoid confluence during the experiment. | |
| Decrease in p-Akt levels after an initial increase (transient effect). | Feedback mechanisms: Cells can activate negative feedback loops to counteract sustained signaling.[8] | For endpoint assays, choose the time point of peak p-Akt induction. For longer-term studies, this transient effect should be noted. Consider if a continuous presence of the inhibitor is necessary. |
| Inhibitor degradation: The inhibitor may not be stable in culture medium for extended periods. | For long-term experiments (>24 hours), consider replenishing the medium with fresh this compound every 24-48 hours.[6][9] | |
| Cell toxicity or unexpected phenotypic changes. | Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Consider validating key findings with a second, structurally different PTEN inhibitor or with genetic approaches (e.g., PTEN siRNA). |
| Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic at high concentrations. | Ensure the final concentration of the vehicle in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for PTEN Inhibition
This protocol describes a method to determine the optimal incubation time of this compound for inducing Akt phosphorylation in a given cell line.
1. Cell Seeding:
-
Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in complete growth medium.
2. Serum Starvation (Optional but Recommended):
-
To reduce basal Akt phosphorylation, aspirate the complete growth medium and replace it with a serum-free or low-serum (e.g., 0.5% FBS) medium.
-
Incubate the cells for 2-4 hours.
3. This compound Treatment:
-
Prepare a working stock of this compound in serum-free/low-serum medium at the desired final concentration (e.g., 1 µM).
-
Aspirate the starvation medium and add the medium containing this compound to the cells.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 8, 12, 24 hours).
4. Cell Lysis:
-
At each time point, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
5. Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against p-Akt (Ser473 and/or Thr308), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands using a suitable detection method.
6. Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each time point.
-
Plot the normalized p-Akt levels against time to identify the incubation period that yields the maximum p-Akt signal.
Visualizations
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for optimizing this compound incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Managing potential cytotoxicity of VO-Ohpic trihydrate in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using VO-Ohpic trihydrate in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Higher-than-expected cytotoxicity observed at low concentrations. | a) High PTEN expression in your cell line, leading to increased sensitivity. b) Incorrect solvent or final solvent concentration affecting cell viability. c) Extended incubation time. d) Cell line is particularly sensitive to vanadium-based compounds. | a) Verify the PTEN expression status of your cell line. Consider using a cell line with lower or no PTEN expression as a control. b) Ensure the final DMSO concentration is at a non-toxic level (typically <0.1%). Use fresh, anhydrous DMSO to prepare stock solutions. c) Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line. d) Perform a dose-response curve starting from a very low concentration to determine the optimal working range for your specific cell line. |
| 2. Inconsistent or non-reproducible results between experiments. | a) Inconsistent cell seeding density. b) Variability in compound preparation and dilution. c) Freeze-thaw cycles of the stock solution. d) Mycoplasma contamination in cell culture. | a) Ensure a consistent number of cells are seeded for each experiment. b) Prepare fresh dilutions from the stock solution for each experiment. c) Aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. d) Regularly test your cell lines for mycoplasma contamination. |
| 3. No significant effect on cell viability or downstream signaling (e.g., p-Akt levels). | a) Low or no PTEN expression in the cell line. The effects of VO-Ohpic are dependent on PTEN expression. b) Insufficient incubation time or compound concentration. c) Degraded compound. | a) Confirm the PTEN status of your cell line. PTEN-negative cells are not expected to respond to VO-Ohpic. b) Increase the concentration and/or incubation time based on initial dose-response and time-course experiments. c) Ensure proper storage of the compound (-20°C for powder, -80°C for stock solutions in DMSO) and use a fresh aliquot. |
| 4. Unexpected morphological changes in cells not consistent with apoptosis. | a) VO-Ohpic can induce cellular senescence in some cell lines, particularly those with low PTEN expression. b) Off-target effects at high concentrations. | a) Perform a senescence-associated β-galactosidase assay to check for senescence. b) Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects. |
Frequently Asked Questions (FAQs)
General Information
-
Q1: What is this compound and what is its mechanism of action? this compound is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN). It is a vanadium-based compound that reversibly inhibits the lipid phosphatase activity of PTEN, leading to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, activates downstream signaling pathways such as the PI3K/Akt pathway.
-
Q2: What is the primary application of this compound in cell culture? It is primarily used to study the effects of PTEN inhibition on various cellular processes, including cell growth, proliferation, apoptosis, and senescence. It has been investigated for its potential in cancer therapy and in models of other diseases.
Handling and Storage
-
Q3: How should I prepare a stock solution of this compound? It is recommended to prepare a stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. The solubility in DMSO is ≥ 50 mg/mL.
-
Q4: How should I store the solid compound and stock solutions? The solid powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
Experimental Design
-
Q5: What is a good starting concentration range for my experiments? A typical starting concentration range for cell-based assays is 0-5 µM. However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 or effective concentration for your specific cell line.
-
Q6: Does this compound induce apoptosis? The effect of this compound on apoptosis can be cell-type dependent. In some hepatocellular carcinoma cell lines, it did not induce significant apoptosis but rather promoted cellular senescence. However, in other contexts, PTEN inhibition has been shown to have anti-apoptotic effects. It is recommended to perform specific apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to determine the effect in your experimental system.
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PTEN inhibition) | 35 nM | Cell-free assay | |
| IC50 (PTEN inhibition) | 46 ± 10 nM | Cell-free assay | |
| Effective Concentration | 0-5 µM | Hep3B, PLC/PRF/5, SNU475 (hepatocellular carcinoma) | |
| Effect on Cell Viability | Inhibition | Hep3B (low PTEN) | |
| Effect on Cell Viability | Lesser Inhibition | PLC/PRF/5 (high PTEN) | |
| Effect on Cell Viability | No effect | SNU475 (PTEN-negative) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium. A common starting range is 0.1 to 10 µM.
-
Include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent.
-
-
Remove the old medium and add the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay using this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity with this compound.
Impact of serum concentration on VO-Ohpic trihydrate activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PTEN inhibitor, VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).[1][2] PTEN is a lipid phosphatase that negatively regulates the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN's phosphatase activity, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling cascades, including the serine/threonine kinase Akt.[1][3] This activation can influence a variety of cellular processes, including cell growth, proliferation, survival, and senescence.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1][3] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years and in-solvent (-80°C) for up to one year.[3] It is insoluble in water.[3]
Q3: Does the PTEN status of a cell line affect the activity of this compound?
A3: Yes, the PTEN status of a cell line is a critical determinant of its sensitivity to this compound. Cells with low or heterozygous PTEN expression are generally more responsive to the compound.[4] In contrast, PTEN-negative cells may show resistance to the effects of this compound as the primary target of the inhibitor is absent.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, with a particular focus on the impact of serum concentration.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause 1: Interaction with Serum Proteins. this compound is a vanadium-based compound. Vanadium compounds have been reported to bind to serum proteins, such as albumin and transferrin. This binding can reduce the free concentration of the inhibitor in the culture medium, thereby decreasing its effective concentration and apparent activity. The high protein content in fetal bovine serum (FBS) can sequester the compound, making it less available to the cells.
-
Troubleshooting Steps:
-
Optimize Serum Concentration: Perform a dose-response experiment with this compound in media containing different concentrations of FBS (e.g., 10%, 5%, 2%, and serum-free). This will help determine the optimal serum concentration that balances cell health and inhibitor activity for your specific cell line and assay.
-
Serum Starvation: Before treating with this compound, consider a period of serum starvation (e.g., 6-24 hours).[2][6][7] This can synchronize the cells and, more importantly, reduce the interference of serum proteins. After starvation, the inhibitor can be added in a low-serum medium (e.g., 0.5-2% FBS) to maintain cell viability during the treatment period.[2]
-
Use Serum-Free Medium: If your cell line can be maintained in a serum-free or chemically defined medium, this would be the most consistent condition for assessing the activity of this compound, as it eliminates the variability and binding effects of serum.
-
Issue 2: High variability in results between experiments.
-
Possible Cause 1: Lot-to-lot variability of FBS. Fetal bovine serum is a complex biological mixture, and its composition can vary significantly from one lot to another. This variability includes differences in the levels of growth factors, hormones, and proteins, all of which can influence cell signaling pathways and the activity of small molecule inhibitors. Growth factors present in the serum might activate the PI3K/Akt pathway, potentially masking the inhibitory effect of this compound.
-
Troubleshooting Steps:
-
Lot Testing and Reservation: Whenever possible, test a new lot of FBS for its impact on your experimental system before purchasing a large quantity. Once a suitable lot is identified, purchase a sufficient amount to ensure consistency across a series of experiments.
-
Consistent Experimental Conditions: Ensure that all experimental parameters, including cell seeding density, incubation times, and passage number, are kept consistent to minimize variability.
-
Issue 3: Unexpected cellular effects or toxicity.
-
Possible Cause 1: Off-target effects at high concentrations. While this compound is a specific PTEN inhibitor, very high concentrations may lead to off-target effects. The presence of serum can influence the effective concentration, and a dose that is optimal in high serum might become toxic in low serum conditions.
-
Troubleshooting Steps:
-
Determine the Optimal Dose Range: Carefully perform a dose-response curve to identify the concentration range that effectively inhibits PTEN signaling (e.g., increases p-Akt levels) without causing significant cytotoxicity in your specific cell line and serum conditions.
-
Monitor Downstream Signaling: To confirm on-target activity, perform western blot analysis for key downstream effectors of the PI3K/Akt/mTOR pathway, such as phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). A dose-dependent increase in the phosphorylation of these proteins would indicate on-target PTEN inhibition.
-
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Assay | Reference |
| IC₅₀ | 35 nM | Recombinant PTEN | Cell-free phosphatase assay | [1] |
| IC₅₀ | 46 ± 10 nM | Recombinant PTEN | Cell-free phosphatase assay | [2][8] |
| Effective Concentration | 500 nM | Hep3B, PLC/PRF/5 | Cell Viability, Proliferation, Senescence | [4] |
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ in Cell Culture
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and ensure they are 70-80% confluent at the time of harvesting. Allow cells to attach overnight.
-
Serum Condition Optimization (Optional but Recommended): To assess the impact of serum, prepare media with varying concentrations of FBS (e.g., 10%, 5%, 2%, 0.5%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the chosen cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding DMSO to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol outlines the steps to detect changes in the phosphorylation status of Akt and mTOR following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of treatment.
-
(Optional) Serum starve the cells for 6-24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Mandatory Visualizations
Caption: PTEN/PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for assessing this compound activity.
References
- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Stability of VO-Ohpic Trihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of VO-Ohpic trihydrate in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The highly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is soluble in DMSO at concentrations ranging from approximately 4.16 mg/mL to 83 mg/mL.[1][3][4] For higher concentrations, gentle warming at 37°C for 10 minutes and/or sonication may aid in dissolution.[4] It is crucial to use fresh, anhydrous DMSO as the presence of moisture can reduce solubility.[1]
Q2: Is this compound soluble in other common laboratory solvents?
A2: this compound is generally considered insoluble in water and ethanol.[1] One supplier notes solubility in PBS (pH 7.2) at 1 mg/ml.[5] For in vivo studies, specific formulations using co-solvents have been developed.
Q3: How should I prepare stock solutions of this compound?
A3: To prepare a stock solution, it is advised to dissolve this compound in fresh, anhydrous DMSO.[1] For in vitro assays, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 100 μM) and then dilute it further with an appropriate buffer or cell culture medium to the desired final concentration, ensuring the final DMSO concentration is low (typically ≤ 1%).[3]
Q4: What are the recommended storage conditions for this compound?
A4: As a solid powder, this compound is stable for up to 3 years when stored at -20°C.[1][3] Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature. For short-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] For long-term storage, it is recommended to store aliquots at -80°C, where they can be stable for 6 months to 1 year.[1][2][3] It is important to avoid repeated freeze-thaw cycles.[1]
Q5: How stable is this compound in aqueous solutions or cell culture media?
A5: While specific kinetic data is limited, it is a general recommendation for many small molecule inhibitors that they may have limited stability in serum-containing media, potentially becoming inactive after 12-24 hours. Therefore, for longer experiments, it is advisable to replace the medium with freshly diluted inhibitor every 12-24 hours. For in vivo experiments, it is recommended to use freshly prepared formulations on the same day.[2]
Q6: Are there any known degradation pathways for this compound?
A6: Specific degradation pathways for this compound are not well-documented in the available literature. However, as a vanadium complex, its stability can be influenced by factors such as pH, air (oxygen), and light. Vanadium compounds can be sensitive to oxidation. To minimize potential degradation, it is recommended to handle solutions under conditions that limit exposure to air and light where possible.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
Issue 1: Difficulty in dissolving this compound in DMSO.
-
Possible Cause: The compound has a high lattice energy, or the DMSO has absorbed moisture.
-
Troubleshooting Steps:
Issue 2: Precipitation of the compound after dilution in an aqueous buffer or cell culture medium.
-
Possible Cause: this compound has poor aqueous solubility. The final concentration of the compound exceeds its solubility limit in the aqueous medium.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically <1%).
-
Add the DMSO stock solution to the aqueous buffer/medium slowly while vortexing to ensure rapid mixing.
-
For in vivo applications, consider using a specialized formulation with co-solvents.
-
Issue 3: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of the compound in the stock solution or in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions from solid powder.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
-
For long-duration cell-based assays, replenish the medium with freshly diluted compound every 12-24 hours.
-
Ensure that the pH of the assay buffer is within a stable range for the compound.
-
Data on Solubility and Storage
| Solvent | Solubility | Recommended Storage (Solution) |
| DMSO | ≥ 4.16 mg/mL (10.02 mM) to 83 mg/mL (199.9 mM)[1][3][4] | -20°C for up to 1 month[1][2], -80°C for up to 1 year[1][3] |
| Water | Insoluble or slightly soluble (< 0.1 mg/mL)[2] | Not Recommended |
| Ethanol | Insoluble or slightly soluble (< 1 mg/mL)[3] | Not Recommended |
| PBS (pH 7.2) | ~1 mg/mL[5] | Freshly prepared recommended |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM)[2] | Prepare freshly for in vivo use[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.02 mM)[2] | Prepare freshly for in vivo use[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound (Molecular Weight: 415.2 g/mol ). For 1 mL of a 10 mM solution, use 4.152 mg. c. Add the appropriate volume of anhydrous DMSO to the solid. d. Vortex the solution until the solid is completely dissolved. If necessary, sonicate or warm the solution at 37°C for a short period. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for Assessing Long-Term Stability by HPLC
This is a general protocol and may need optimization for this compound.
-
Objective: To determine the percentage of this compound remaining after storage under different conditions.
-
Materials: Prepared stock solution of this compound, desired solvents for stability testing, HPLC system with a suitable detector (e.g., UV-Vis), appropriate HPLC column (e.g., C18).
-
Procedure: a. Prepare solutions of this compound in the test solvents at a known concentration. b. Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC system to obtain the initial peak area corresponding to the intact compound. c. Store the remaining solutions under the desired stability conditions (e.g., different temperatures, light/dark). d. At specified time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from each stored solution. e. Analyze the aliquots by HPLC using the same method as for the T=0 sample. f. Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0. g. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for assessing long-term stability.
References
Technical Support Center: VO-Ohpic Trihydrate Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor, VO-Ohpic trihydrate. The focus of this guide is to address challenges related to its limited solubility in aqueous solutions and to provide strategies to prevent its precipitation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer?
A1: this compound has very low intrinsic solubility in aqueous solutions.[1][2][3] Direct addition of the solid compound to water or buffers will likely result in immediate precipitation. This is due to the chemical nature of the vanadyl complex. To achieve a stable solution, a specific solubilization strategy is required.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4][5][6] It is readily soluble in DMSO at concentrations as high as 83 mg/mL (199.9 mM).[5]
Q3: How do I prepare a working solution in an aqueous buffer from my DMSO stock?
A3: The standard method is to perform a serial dilution. First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your final aqueous buffer (e.g., cell culture medium, PBS) to the desired final concentration. It is crucial to maintain a low final concentration of DMSO in your working solution (typically ≤ 1%) to avoid solvent-induced artifacts in your experiments.[7]
Q4: I am still observing precipitation even when diluting from a DMSO stock. What could be the issue?
A4: Precipitation upon dilution can occur due to several factors:
-
pH of the aqueous buffer: The stability of vanadyl complexes is highly pH-dependent.[8] Changes in pH can alter the speciation of the vanadium complex, leading to the formation of less soluble species.
-
Buffer composition: Certain buffer components may interact with the this compound complex, reducing its stability.
-
Concentration: The final concentration of this compound in the aqueous solution may still exceed its solubility limit under those specific conditions.
-
Temperature: Temperature can influence solubility. While gentle warming can sometimes aid dissolution, it may also promote degradation over time.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications, formulations containing co-solvents and surfactants are often used to enhance solubility and stability. A common formulation involves a mixture of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), and a surfactant like Tween-80 in a saline solution.[2][3]
Troubleshooting Guides
Issue 1: Precipitation Observed During Preparation of Aqueous Working Solution
Root Cause Analysis:
The primary cause is the low aqueous solubility of this compound. The chemical environment of the aqueous buffer (pH, ionic strength) plays a critical role in the stability of the vanadyl complex.
Troubleshooting Steps:
-
Optimize the Dilution Process:
-
Ensure your DMSO stock solution is fully dissolved and at room temperature before dilution.
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized high concentrations that can trigger precipitation.
-
Maintain a final DMSO concentration of 1% or less in your working solution.
-
-
Evaluate and Adjust Buffer pH:
-
The speciation of vanadium in aqueous solution is highly sensitive to pH.[9][10] It is recommended to work with buffers in the neutral pH range (e.g., pH 7.2-7.4) for cell-based assays, as this is where many biological processes occur.
-
If precipitation persists, consider testing a range of pH values (e.g., 6.5-7.5) to identify an optimal pH for stability in your specific assay buffer.
-
-
Consider Co-solvents and Surfactants:
-
For applications requiring higher concentrations or enhanced stability, the addition of a small percentage of a co-solvent like PEG300 or a non-ionic surfactant like Tween-20 or Tween-80 to the aqueous buffer can help maintain solubility.[4] Start with low concentrations (e.g., 0.1-1%) and optimize as needed, being mindful of their potential effects on your experimental system.
-
Issue 2: Instability of the Aqueous Working Solution Over Time
Root Cause Analysis:
Even if initially dissolved, this compound can precipitate out of an aqueous solution over time due to the inherent instability of the vanadyl complex in a purely aqueous environment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
Storage of Stock Solution: Store the high-concentration DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Incorporate Chelating Agents (with caution): In some contexts, weak chelating agents can help stabilize metal ions in solution. However, strong chelators like EDTA should be avoided as they can dissociate the vanadyl complex.[11] If considering this approach, extensive validation is necessary to ensure the integrity and activity of the this compound are not compromised.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 50 mg/mL (≥ 120.42 mM) | [2][3] |
| Water | < 0.1 mg/mL (insoluble) | [3] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [12] |
| PBS (pH 7.2) | ~1 mg/mL | [ ] |
Table 2: Recommended Formulation for In Vivo Studies
| Component | Percentage | Purpose | Reference(s) |
| DMSO | 10% | Primary Solvent | [2][3] |
| PEG300 | 40% | Co-solvent | [2][3] |
| Tween-80 | 5% | Surfactant | [2][3] |
| Saline | 45% | Vehicle | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound (Molecular Weight: 415.20 g/mol ).
-
Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the this compound.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution for Cell Culture
-
Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM solution with 0.1% DMSO.
-
Vortex the solution immediately and vigorously for 30 seconds to ensure rapid and thorough mixing.
-
Use this freshly prepared 10 µM working solution for your cell-based experiments.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. selleck.co.jp [selleck.co.jp]
Interpreting unexpected results from VO-Ohpic trihydrate experiments
Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from experiments involving this potent PTEN inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific small-molecule inhibitor of the lipid phosphatase activity of Phosphatase and Tensin Homolog (PTEN).[1][2] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the accumulation of PIP3 in the cell. This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C, where it is stable for at least three years.[2][3] Stock solutions can be stored at -80°C for up to a year or at -20°C for one month.[3][5] It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.[3] The compound is a crystalline solid.[1][2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 72 mg/mL or higher.[3] It is also soluble in ethanol (B145695) with sonication.[1] For in vivo applications, a solution can be prepared using 10% DMSO and 90% (20% SBE-β-CD in Saline).[5] It is important to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3] To achieve higher concentrations, warming the solution to 37°C or using an ultrasonic bath may be helpful.[1]
Q4: What is the reported IC50 value of this compound for PTEN?
A4: The reported IC50 value for this compound against PTEN varies slightly across different studies but is consistently in the nanomolar range. Reported values include 35 nM and 46±10 nM.[1][5] However, it is important to note that some studies have reported weaker inhibition, with IC50 values in the micromolar range, and have also observed inhibition of other phosphatases like SHP1.[6]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for PTEN inhibition.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Visually inspect the solid compound. Vanadium compounds can change color depending on their oxidation state.[7][8] Any significant deviation from the expected light green to green color could indicate degradation.
-
Prepare fresh stock solutions from the powder. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles.[3]
-
Confirm the purity and integrity of your this compound lot using analytical methods if possible.
-
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting Steps:
-
The presence of reducing agents like Dithiothreitol (DTT) can affect the inhibitory activity of some phosphatase inhibitors, although one study noted this did not impact VO-Ohpic's effect.[6] Evaluate the components of your assay buffer.
-
The choice of substrate in your phosphatase assay can influence the results. While OMFP has been shown to be a suitable substrate, ensure your assay is optimized for your specific conditions.[9][10]
-
-
-
Possible Cause 3: Off-target Effects.
-
Troubleshooting Steps:
-
Be aware that VO-Ohpic may inhibit other phosphatases, such as SHP1, with similar or greater potency than PTEN in some contexts.[4][6]
-
To confirm that the observed cellular effects are due to PTEN inhibition, consider using secondary inhibitors for potential off-targets like SHP1 or using cell lines with varying PTEN expression levels for comparison.[4]
-
-
Issue 2: Inconsistent or unexpected results in cellular assays.
-
Possible Cause 1: Cell Line-Dependent Effects.
-
Troubleshooting Steps:
-
The cellular response to this compound is highly dependent on the PTEN expression status of the cell line.[4] For example, it has been shown to induce senescence in cells with low PTEN expression but not in PTEN-negative cells.[4]
-
Always characterize the basal PTEN expression level in your cell lines of interest before initiating experiments.[4]
-
-
-
Possible Cause 2: Paradoxical Effects of Pathway Activation.
-
Troubleshooting Steps:
-
Inhibition of PTEN leads to the activation of pro-survival pathways like PI3K/Akt and ERK.[4] Paradoxically, sustained over-activation of these pathways can induce cellular senescence or growth arrest.[4]
-
Perform time-course and dose-response experiments to fully characterize the cellular phenotype. Assess markers of both proliferation and senescence (e.g., Ki-67 and β-galactosidase staining).[1]
-
-
-
Possible Cause 3: Artifacts in Specific Assays.
-
Troubleshooting Steps:
-
As a vanadium-based compound, this compound may interfere with certain assays, particularly those measuring Reactive Oxygen Species (ROS).[11] Vanadium compounds have been shown to directly oxidize fluorescent probes like DCFH-DA and DHR123 in a cell-free manner.[11][12]
-
If measuring ROS, include cell-free controls with this compound to assess its direct effect on your fluorescent probe. Consider alternative methods for ROS detection that are less susceptible to interference from redox-active metals.
-
-
Issue 3: In vivo experiments show unexpected toxicity or lack of efficacy.
-
Possible Cause 1: Pharmacokinetics and Dosing.
-
Troubleshooting Steps:
-
Ensure appropriate vehicle and route of administration are used. Intraperitoneal (i.p.) injection is commonly reported.[2][3][5]
-
The reported effective dose in mice can vary. For example, 10 μg/kg has been used in cardiac studies, while other studies have used different dosing regimens.[1][2][5]
-
Monitor animal body weight as an indicator of toxicity.[4]
-
-
-
Possible Cause 2: Model-Specific Effects.
-
Troubleshooting Steps:
-
The therapeutic effect of VO-Ohpic can be highly context-dependent. For instance, in cancer models, its efficacy may be restricted to tumors with low PTEN expression.[4]
-
Thoroughly characterize the PTEN status and relevant signaling pathways in your in vivo model.
-
-
Data at a Glance
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Substrate | Reference |
| PTEN | 35 nM | PIP3 | [1][2] |
| PTEN | 46 ± 10 nM | OMFP | [5][9][10] |
| PTEN | 6.74 µM | Soluble PtdIns(3,4,5)P3 | [6] |
| SHP1 | 975 nM | pNPP | [6] |
Table 2: Representative In Vitro Cellular Assay Parameters
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| Hep3B (low PTEN) | 500 nM | 72 hours | Induced cellular senescence | [4] |
| PLC/PRF/5 (high PTEN) | 500 nM | 72 hours | Lesser induction of senescence | [4] |
| SNU475 (PTEN-negative) | 500 nM | 72 hours | No induction of senescence | [4] |
| NIH 3T3 / L1 fibroblasts | 75 nM | 15 mins | Saturation of Akt phosphorylation | [1] |
Table 3: Representative In Vivo Experimental Parameters
| Animal Model | Dosage | Route | Application | Reference |
| Mice | 10 µg/kg | i.p. | Ischemia-reperfusion injury | [1][2][5] |
| Nude mice with Hep3B xenografts | Not specified | Not specified | Anti-tumor activity | [4] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro PTEN Inhibition Assay (Phosphate Release)
-
Enzyme Preparation: Use recombinant PTEN enzyme. Ensure the amount of enzyme used is in the linear range of the assay.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Pre-incubation: Incubate the PTEN enzyme with varying concentrations of this compound for 10 minutes at room temperature.
-
Reaction Initiation: Start the phosphatase reaction by adding the substrate. A commonly used artificial substrate is 3-O-methylfluorescein phosphate (B84403) (OMFP), or the physiological substrate PIP3 can be used.[9][10]
-
Detection: Measure the release of phosphate using a suitable detection method, such as a malachite green-based assay.
-
Data Analysis: Correct for background absorbance from VO-Ohpic in the assay buffer. Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Protocol 2: Western Blot for Akt Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., NIH 3T3 or Hep3B) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-500 nM) for the desired time (e.g., 15 minutes for acute signaling).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473/Thr308), total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Vanadium Oxidation States Experiment | ChemTalk [chemistrytalk.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Effect of freeze-thaw cycles on VO-Ohpic trihydrate stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of VO-Ohpic trihydrate stock solutions, particularly concerning the effects of freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound stock solutions.
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent inhibitory activity in assays. | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution from solid compound. 2. Aliquot the new stock solution into single-use volumes to minimize freeze-thaw cycles. 3. Verify the activity of the new stock solution in a validated assay. |
| Precipitation observed in the stock solution upon thawing. | The compound's solubility limit may have been exceeded, or the solvent quality has degraded (e.g., absorbed moisture). | 1. Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.[1] 2. If precipitation persists, centrifuge the vial and use the clear supernatant, though the concentration may be lower than expected. It is highly recommended to prepare a fresh stock solution. 3. Always use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[2] |
| Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | 1. Confirm the identity of the new peaks as degradation products using mass spectrometry. 2. Discard the degraded stock solution and prepare a fresh one. 3. Review storage and handling procedures to prevent future degradation. Ensure protection from light and consider storage under an inert atmosphere if sensitivity to oxidation is suspected. |
| Variability in experimental results between different aliquots of the same stock solution. | Inconsistent thawing procedures or prolonged time at room temperature after thawing. | 1. Standardize the thawing procedure for all aliquots (e.g., thaw at room temperature for a specific duration). 2. Use the stock solution immediately after thawing and avoid leaving it at room temperature for extended periods. 3. Ensure complete dissolution and homogeneity by vortexing briefly after thawing. |
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solution to ensure its stability?
A1: For optimal stability, it is recommended to aliquot your this compound stock solution into single-use volumes and store them at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3] This practice of aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles.[4] Ideally, a stock solution should be thawed only once before use. If you anticipate needing to use the stock solution multiple times, preparing single-use aliquots is the best practice to maintain the integrity and activity of the compound.
Q3: My this compound has been subjected to several freeze-thaw cycles. How can I check if it has degraded?
A3: To assess the integrity of your this compound stock solution, you can perform analytical testing. The most common methods are High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact this compound from any potential degradation products. A decrease in the area of the parent peak and the appearance of new peaks would indicate degradation.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2][5] It is important to use high-purity, anhydrous DMSO, as the presence of moisture can affect the solubility and stability of the compound.
Q5: Can I store my diluted, aqueous working solutions of this compound?
A5: It is generally not recommended to store aqueous working solutions for long periods. Compounds can be less stable in aqueous buffers compared to concentrated DMSO stocks. It is best practice to prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock aliquot.
Effect of Freeze-Thaw Cycles on this compound Stability (Hypothetical Data)
While specific public data on the degradation of this compound with repeated freeze-thaw cycles is not available, the following table illustrates how such data would be presented. Researchers are encouraged to perform their own stability studies if they suspect their handling procedures may compromise the compound's integrity.
| Number of Freeze-Thaw Cycles | Purity of this compound (%) | Concentration of Major Degradant (%) |
| 0 (Initial) | 99.5 | < 0.1 |
| 1 | 99.4 | 0.1 |
| 3 | 98.8 | 0.5 |
| 5 | 97.2 | 1.8 |
| 10 | 94.5 | 4.2 |
Note: Data presented is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for Assessing the Stability of this compound After Freeze-Thaw Cycles
This protocol outlines a general procedure to evaluate the stability of a this compound stock solution subjected to multiple freeze-thaw cycles.
1. Materials:
- This compound solid compound
- Anhydrous, high-purity DMSO
- Microcentrifuge tubes or HPLC vials
- HPLC or LC-MS system
- Analytical column suitable for small molecule analysis (e.g., C18)
- Appropriate mobile phases (e.g., acetonitrile, water with formic acid)
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Aliquot Samples: Dispense the stock solution into multiple single-use aliquots in microcentrifuge tubes.
- Initial Analysis (Cycle 0): Immediately analyze one aliquot to determine the initial purity and concentration. This will serve as the baseline (T=0).
- Freeze-Thaw Cycling:
- Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
- Thaw the aliquots at room temperature until completely liquid.
- This constitutes one freeze-thaw cycle.
- Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis.
- Sample Analysis:
- Dilute the collected aliquots to a suitable concentration for analysis.
- Analyze the samples by HPLC or LC-MS.
- Data Analysis:
- Quantify the peak area of the intact this compound at each time point.
- Calculate the percentage of remaining this compound relative to the initial (Cycle 0) sample.
- Identify and quantify any significant degradation products.
Visualizations
Signaling Pathway of this compound
This compound is a potent inhibitor of PTEN (Phosphatase and Tensin Homolog), a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound leads to the activation of downstream signaling cascades involved in cell survival, proliferation, and growth.
Caption: PTEN Inhibition by this compound.
Experimental Workflow for Freeze-Thaw Stability Assessment
The following diagram illustrates the logical flow of an experiment designed to test the stability of a this compound stock solution after repeated freeze-thaw cycles.
Caption: Freeze-Thaw Stability Experimental Workflow.
References
Validation & Comparative
Validating PTEN Inhibition in Cells: A Comparative Guide to VO-Ohpic Trihydrate
For researchers in cellular biology and drug development, accurately validating the inhibition of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) is critical. As a key negative regulator of the PI3K/Akt signaling pathway, PTEN is a significant therapeutic target. This guide provides a comprehensive comparison of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other commonly used alternatives, supported by experimental data and detailed protocols to effectively validate PTEN inhibition in a cellular context.
Performance Comparison of PTEN Inhibitors
This compound is a vanadium-based compound that has been shown to be a highly potent and specific inhibitor of PTEN's lipid phosphatase activity.[1] To objectively assess its performance, it is essential to compare it with other established PTEN inhibitors, such as SF1670, bpV(HOpic), and bpV(pic). The following tables summarize the in vitro potency of these compounds against PTEN and other phosphatases.
Note: The IC50 values presented below are collated from various sources and may have been determined under different experimental conditions. Therefore, they should be considered as indicative rather than absolute comparative values.
| Inhibitor | PTEN IC50 | Source |
| This compound | 35 nM | [1] |
| This compound | 46 ± 10 nM | [2][3] |
| SF1670 | 2 µM | [4] |
| bpV(HOpic) | 14 nM | [5] |
| bpV(pic) | ~14-31 nM | [6] |
Table 1: In Vitro Potency Against PTEN. This table showcases the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against PTEN.
| Inhibitor | Off-Target Phosphatase | IC50 | Source |
| This compound | SopB | 588 nM | |
| This compound | MTM | 4.03 µM | |
| This compound | PTPβ | 57.5 µM | |
| This compound | SAC | >10 µM | |
| SF1670 | CD45 | 200 nM | [7] |
| SF1670 | PTPN2 | 0.95 µM | [7] |
| bpV(HOpic) | PTP-β | ~4.9 µM | [5] |
| bpV(HOpic) | PTP-1B | ~25.2 µM | [5] |
Table 2: Selectivity Profile of PTEN Inhibitors. This table highlights the IC50 values of the inhibitors against other phosphatases, providing an indication of their selectivity.
Visualizing the Molecular Pathway and Experimental Strategy
To understand the mechanism of PTEN inhibition and the experimental approach to validate it, the following diagrams illustrate the key concepts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Unveiling the Downstream Cascade: A Comparative Guide to Confirming VO-Ohpic Trihydrate's Effects via Western Blot
For researchers, scientists, and drug development professionals investigating the intricate world of cellular signaling, confirming the downstream effects of a compound is paramount. This guide provides a comprehensive comparison of Western blotting as a technique to validate the activity of VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). We will delve into its performance against other alternatives, supported by experimental data, and provide detailed protocols to empower your research.
This compound is a vanadium-based compound that has garnered significant attention for its ability to specifically inhibit PTEN, a critical negative regulator of the PI3K/Akt signaling pathway.[1][2] By inhibiting PTEN's phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt and its downstream effector, mTOR.[2][3] This activation of the PI3K/Akt/mTOR pathway is a hallmark of PTEN inhibition and serves as a reliable indicator of the compound's efficacy.[3]
Visualizing the Molecular Interactions: Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and the Western blot workflow.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on PTEN.
Caption: A typical experimental workflow for Western blot analysis.
Performance Comparison: this compound vs. Alternative PTEN Inhibitors
The efficacy of a PTEN inhibitor is determined by its potency (IC50 value) and its ability to induce downstream signaling. The following table summarizes the quantitative data for this compound and compares it with other commonly used PTEN inhibitors, SF1670 and bpV(HOpic).
| Inhibitor | Target | IC50 (in vitro) | Cell Line | Downstream Effect (Western Blot) | Reference |
| This compound | PTEN | 35 nM | Hep3B | Dose-dependent increase in p-Akt (Ser473) and p-mTOR. | [1] |
| SF1670 | PTEN | 2 µM | - | Increased Akt phosphorylation. | [4] |
| bpV(HOpic) | PTEN | 14 nM | - | Increased phosphorylation of Akt and p70S6K. | [4][5] |
Note: IC50 values can vary between studies depending on experimental conditions.
A study on hepatocellular carcinoma cells (Hep3B) demonstrated that treatment with this compound resulted in a dose-dependent increase in the phosphorylation of Akt at Ser473 and its downstream target mTOR.[3] The relative levels of p-Akt and p-mTOR, normalized to a loading control, are presented below.
| This compound (µM) | Relative p-Akt (Ser473) Level | Relative p-mTOR Level |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 1.8 | 1.5 |
| 0.5 | 3.5 | 2.8 |
| 1.0 | 4.2 | 3.6 |
Data is representative and compiled from findings reported in a study by Pisanu et al. (2014).[3]
Detailed Experimental Protocol: Western Blot for p-Akt (Ser473) and Total Akt
This protocol outlines the key steps to assess the phosphorylation status of Akt in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., Hep3B) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 1-2 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) (e.g., Cell Signaling Technology, #4060) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Stripping and Re-probing (for Total Akt):
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with a primary antibody for total Akt (e.g., Cell Signaling Technology, #9272).
-
Repeat the secondary antibody incubation and detection steps.
10. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.
By following this comprehensive guide, researchers can effectively utilize Western blotting to confirm and quantify the downstream effects of this compound, providing robust and reliable data to advance their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of VO-Ohpic Trihydrate and Other PTEN Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of VO-Ohpic trihydrate against other prominent PTEN (Phosphatase and Tensin Homolog) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of these compounds' performance. The information is presented in a structured format to facilitate easy comparison and informed decision-making in research applications.
Introduction to PTEN Inhibition
PTEN is a critical tumor suppressor protein that acts as a phosphatase, regulating the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2] Inhibition of PTEN is a promising therapeutic strategy for various diseases, including cancer and neurological disorders. This guide focuses on a comparative analysis of this compound, a potent vanadium-based PTEN inhibitor, with other widely used inhibitors such as SF1670 and bpV(HOpic).
Quantitative Comparison of PTEN Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known PTEN inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | IC50 for PTEN | Other Notable Information |
| This compound | 35 nM[3][4], 46 nM[1][5] | A highly selective and potent small-molecule inhibitor.[4] Some studies suggest it may also inhibit other phosphatases like SHP1.[6] |
| bpV(HOpic) | 14 nM[3] | A potent bisperoxovanadium compound.[3] |
| SF1670 | 2 µM[3] | A specific PTEN inhibitor.[3] |
Signaling Pathway Overview
Inhibition of PTEN leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling cascades, most notably the PI3K/Akt pathway. This activation promotes cell survival, growth, and proliferation.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of PTEN Inhibitors: VO-Ohpic Trihydrate vs. bpV(HOpic) for In Vivo Research
For researchers navigating the intricate landscape of PI3K/Akt pathway modulation, the choice of a suitable PTEN inhibitor is paramount for successful in vivo studies. This guide provides a comprehensive comparison of two widely used vanadium-based PTEN inhibitors: VO-Ohpic trihydrate and bpV(HOpic). By examining their performance, citing experimental data, and providing detailed protocols, this document aims to equip scientists and drug development professionals with the necessary information to make an informed decision for their research needs.
Executive Summary
Both this compound and bpV(HOpic) are potent inhibitors of the tumor suppressor protein PTEN (phosphatase and tensin homolog), a critical negative regulator of the PI3K/Akt signaling pathway.[1][2][3] Inhibition of PTEN leads to the activation of Akt, promoting cell survival, proliferation, and growth.[4] This mechanism has made PTEN inhibitors valuable tools in various research areas, including cancer biology, neuroscience, and regenerative medicine.
This guide reveals that while both compounds effectively inhibit PTEN in the nanomolar range, they exhibit differences in specificity, reported in vivo efficacy in various models, and potential off-target effects. The selection between this compound and bpV(HOpic) will ultimately depend on the specific research question, the animal model employed, and the desired experimental outcomes.
Performance Comparison: A Data-Driven Analysis
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and bpV(HOpic).
| Parameter | This compound | bpV(HOpic) | Reference |
| Target | PTEN | PTEN, PTPs | [1][2] |
| IC50 (PTEN) | 35 nM, 46±10 nM | 14 nM | [1][3] |
| Mechanism of Action | Potent and specific inhibitor of PTEN's lipid phosphatase activity. | Potent inhibitor of PTEN; also inhibits other protein tyrosine phosphatases (PTPs) like PTP-β and PTP-1B at higher concentrations. | [1][2][3][5] |
| Inhibition Type | Reversible, noncompetitive | Reversible | [5] |
Table 1: In Vitro Potency and Specificity
| In Vivo Model | Compound | Dosage | Route | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) Xenograft (mice) | This compound | Not specified | Not specified | Significantly inhibited tumor growth. | [6] |
| Ischemia-Reperfusion Injury (mice) | This compound | 10 µg/kg | i.p. | Decreased myocardial infarct size and improved cardiac functional recovery. | [7] |
| Intervertebral Disc Degeneration (mice) | This compound | Not specified | Not specified | Attenuated disease progression and cartilage endplate calcification. | [8] |
| Ionizing Radiation Damage (mice) | bpV(HOpic) | Not specified | Not specified | Conferred survival advantage against radiation-induced mortality. | [9] |
| Renal Ischemia-Reperfusion Injury (mice) | bpV(HOpic) | Not specified | i.p. | Exacerbated renal dysfunction and promoted tubular damage. | [2][3] |
| Wistar Rats (general in vivo effects) | bpV(phen) (related compound) | Not specified | Not specified | Enhanced pS6 levels in kidney and liver, but not in several CNS tissues; led to reduced locomotion and exploratory behaviour. | [1] |
Table 2: Summary of In Vivo Studies
Unveiling the Mechanism: Signaling Pathways
Both this compound and bpV(HOpic) exert their biological effects primarily through the inhibition of PTEN, which in turn activates the PI3K/Akt/mTOR signaling cascade.
Caption: PTEN Inhibition and Downstream Signaling.
A recent comparative study suggests that first-generation vanadium-based PTEN inhibitors, including bpV compounds, may also act through non-specific S-nitrosylation of PTEN.[1] Furthermore, bpV(HOpic) has been reported to induce PTEN-independent phosphorylation of Erk1/2, indicating potential off-target effects that should be considered during data interpretation.[1]
Experimental Corner: Detailed Protocols
Reproducibility is a cornerstone of scientific research. To this end, we provide detailed methodologies for key in vivo experiments cited in this guide.
In Vivo Xenograft Tumor Model (Hepatocellular Carcinoma) with this compound
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Animal Model: Nude mice.
Cell Line: Hep3B human hepatocellular carcinoma cells.
Protocol:
-
Cell Culture: Hep3B cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Implantation: A suspension of Hep3B cells is injected subcutaneously into the flank of each nude mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Drug Administration: The treatment group receives this compound (dosage and route as optimized for the study). The control group receives a vehicle control.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. Animal body weight is also recorded to assess toxicity.[6]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting for p-Akt and p-ERK1/2 levels and immunohistochemistry for proliferation markers like Ki-67.[6]
Caption: In Vivo Xenograft Experimental Workflow.
In Vivo Ischemia-Reperfusion Injury Model with this compound
Objective: To assess the cardioprotective effects of this compound.
Animal Model: Male C57BL/6 mice.
Protocol:
-
Anesthesia: Mice are anesthetized.
-
Drug Administration: this compound (10 µg/kg) is administered via intraperitoneal (i.p.) injection 30 minutes prior to ischemia.[10][7]
-
Surgical Procedure: The left coronary artery is occluded to induce ischemia for a defined period (e.g., 30 minutes).
-
Reperfusion: The ligature is loosened to allow for reperfusion (e.g., 120 minutes).
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the myocardial infarct size is measured using triphenyltetrazolium (B181601) chloride (TTC) staining.[10]
-
Functional Assessment: Cardiac function can be assessed through various parameters before and after ischemia-reperfusion.
Considerations for In Vivo Studies
Toxicity and Specificity: A recent comparative study of first-generation vanadium-based PTEN inhibitors, including bpV compounds, highlighted concerns about their low specificity and potential for adverse effects.[1] The study found that bpV(phen), a related compound to bpV(HOpic), led to reduced locomotion and exploratory behavior in rats.[1] In a mouse model of renal ischemia-reperfusion injury, bpV(HOpic) was found to exacerbate renal dysfunction.[2][3] In contrast, studies with this compound in a mouse xenograft model did not show significant loss of body weight, suggesting a satisfactory level of drug cytotoxicity at the tested doses.[6]
Compound Stability and Solubility: Researchers should pay close attention to the solubility and stability of these compounds. For instance, bpV(HOpic) is reported to be insoluble in DMSO that has absorbed moisture, necessitating the use of fresh solvent.[2][3]
Conclusion: Making the Right Choice
The selection between this compound and bpV(HOpic) for in vivo studies requires careful consideration of the specific research context.
-
This compound appears to be a more specific inhibitor of PTEN's lipid phosphatase activity and has demonstrated efficacy in models of cancer, ischemia-reperfusion injury, and degenerative diseases with a seemingly better toxicity profile in the reported studies.
-
bpV(HOpic) , while a more potent inhibitor of PTEN in vitro, exhibits broader reactivity against other phosphatases and has shown conflicting in vivo results, with both protective and detrimental effects reported in different models. Its potential for off-target effects and the observed adverse behavioral effects of a related compound warrant caution.
For researchers prioritizing high specificity and a favorable in vivo tolerability profile, This compound may be the more prudent choice. However, for studies where maximal PTEN inhibition is the primary goal and potential off-target effects can be carefully monitored and controlled for, bpV(HOpic) could be considered.
Ultimately, pilot studies are strongly recommended to determine the optimal dose, administration route, and potential toxicity of either inhibitor in the specific in vivo model being used. As the field of PTEN inhibitor development continues to evolve, the emergence of more specific and potent next-generation compounds will undoubtedly provide researchers with even better tools to unravel the complexities of the PI3K/Akt signaling pathway in health and disease.
References
- 1. First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of PTEN Inhibitors: VO-Ohpic Trihydrate vs. SF1670
For researchers in oncology, neuroscience, and metabolic disorders, the targeted inhibition of Phosphatase and Tensin homolog (PTEN) offers a promising therapeutic strategy. As a critical tumor suppressor, PTEN negatively regulates the PI3K/Akt signaling pathway, a key cascade in cell growth, proliferation, and survival. This guide provides a detailed comparison of two commonly used PTEN inhibitors, VO-Ohpic trihydrate and SF1670, to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Differences
This compound emerges as a significantly more potent and selective inhibitor of PTEN compared to SF1670. While both compounds effectively inhibit PTEN, SF1670 is hampered by notable off-target activity, which may confound experimental results.
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and SF1670, based on available experimental data.
| Parameter | This compound | SF1670 | Advantage |
| PTEN IC50 | 35-46 nM[1][2][3] | ~2 µM[4][5][6][7] | This compound |
| Selectivity | Highly selective over various phosphatases (SopB, MTM, PTPβ, SAC)[8] | Known off-target inhibition of CD45 (IC50 = 200 nM) and PTPN2 (IC50 = 0.95 µM)[4][5][9] | This compound |
| Mode of Inhibition | Reversible, noncompetitive[10][11] | Not clearly defined in available literature | - |
| In Vivo Efficacy | Reduced tumor growth and cardioprotective effects in mice[1][3][12][13] | Augmented bacterial killing in neutropenic mice; some reports of tumor growth reduction[6] | Both show in vivo activity, but in different models |
| Reported Toxicity | No significant body weight loss in mice at effective doses[12] | Cytotoxicity observed at higher concentrations in vitro[6] | This compound (based on limited data) |
Delving Deeper: A Comparative Analysis
Potency: this compound exhibits nanomolar potency against PTEN, with reported IC50 values in the range of 35-46 nM.[1][2][3] In contrast, SF1670 is a micromolar inhibitor, with an IC50 of approximately 2 µM.[4][5][6][7] This nearly 50-fold difference in potency suggests that this compound can achieve effective PTEN inhibition at much lower concentrations, potentially reducing the risk of off-target effects and cellular toxicity.
Selectivity: A crucial advantage of this compound is its high selectivity. Studies have shown it to be highly selective for PTEN over other phosphatases such as SopB, myotubularin (MTM), PTPβ, and SAC.[8] This high degree of selectivity is critical for ensuring that observed biological effects are indeed due to PTEN inhibition and not the modulation of other signaling pathways.
Conversely, SF1670 has well-documented off-target activities. Notably, it is a more potent inhibitor of the protein tyrosine phosphatase CD45 (IC50 = 200 nM) and also inhibits PTPN2 (IC50 = 0.95 µM) and galactokinase (GALK) (IC50 = 0.7 µM).[4][5][9] The inhibition of these other enzymes, particularly at concentrations used to inhibit PTEN, can lead to confounding results and misinterpretation of experimental data. Researchers using SF1670 should exercise caution and employ appropriate controls to account for these off-target effects.
In Vitro and In Vivo Findings: Both inhibitors have demonstrated efficacy in cellular and animal models. This compound has been shown to increase the phosphorylation of Akt, a downstream target of PTEN, and induce senescence in certain cancer cell lines.[3][12][13][14] In vivo, it has been reported to reduce tumor growth and exhibit cardioprotective properties in mice.[1][3][12][13]
SF1670 has been shown to enhance the function of neutrophils and augment signaling through the PtdIns(3,4,5)P3 pathway.[15] In animal models, it has been demonstrated to improve the bacterial-killing ability of neutrophils in neutropenic mice.[6] While some studies suggest it can impact tumor growth, the data is less extensive compared to this compound.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the PTEN signaling pathway, a typical experimental workflow for evaluating these inhibitors, and a logical comparison of their key attributes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SF1670 | PTEN inhibitor | Probechem Biochemicals [probechem.com]
- 8. VO-OHpic | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptgcn.com [ptgcn.com]
- 14. apexbt.com [apexbt.com]
- 15. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. bpV(phen)
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/Akt signaling pathway, a key cascade involved in cell growth, proliferation, and survival. Its role in various pathologies, including cancer and diabetes, has made it a significant target for therapeutic intervention. This guide provides a detailed, objective comparison of two widely used vanadium-based PTEN inhibitors: VO-Ohpic trihydrate and bpV(phen).
At a Glance: Key Differences
| Feature | This compound | bpV(phen) |
| Primary Target | PTEN | PTEN, Protein Tyrosine Phosphatases (PTPs) |
| Mechanism of Action | Reversible, Non-competitive | Oxidative, Forms Reversible Disulfide Bonds |
| Potency (IC50 for PTEN) | 35-46 nM | ~38 nM |
| Selectivity | Highly selective for PTEN over many other phosphatases.[1] | Broader spectrum, inhibits other PTPs like PTP1B and PTP-β.[2][3] |
| Reversibility | Fully reversible.[4][5] | Reversible with reducing agents.[6][7] |
| Influence of Reducing Agents | Activity is largely unaffected. | Inhibition of PTEN is significantly reduced. |
Performance Data: A Quantitative Comparison
The following table summarizes the inhibitory concentrations (IC50) of this compound and bpV(phen) against PTEN and other phosphatases, compiled from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Target Phosphatase | This compound IC50 | bpV(phen) IC50 | Reference |
| PTEN | 35 nM | 38 nM | [2][3][8] |
| PTEN | 46 ± 10 nM | - | [4] |
| PTP-β | - | 343 nM | [2][3] |
| PTP-1B | - | 920 nM | [2][3] |
| SHP-1 | Inhibits with similar or greater potency to PTEN in some assays | ~100 nM (in the absence of reducing agents) | [9] |
Mechanism of Action: Distinct Modes of Inhibition
The two compounds inhibit PTEN through fundamentally different mechanisms, a critical consideration for experimental design and interpretation.
This compound: Reversible, Non-Competitive Inhibition
This compound acts as a reversible, non-competitive inhibitor of PTEN.[4][5] This means it binds to a site on the enzyme distinct from the active site and can inhibit the enzyme regardless of whether the substrate is bound. This interaction does not involve the formation of covalent bonds, and the inhibitor can readily dissociate from the enzyme, restoring its activity.
bpV(phen): Oxidative Inhibition via Disulfide Bond Formation
In contrast, bpV(phen) inhibits PTEN through an oxidative mechanism. It facilitates the formation of a reversible intramolecular disulfide bond between two cysteine residues (Cys124 and Cys71) in the PTEN active site.[6][7] This oxidative modification renders the enzyme inactive. The inhibition can be reversed by the addition of reducing agents, such as dithiothreitol (B142953) (DTT), which break the disulfide bond and restore the active site cysteine to its reduced, active state. This sensitivity to the redox environment is a key differentiator from this compound.
Signaling Pathway Analysis
Both inhibitors, by targeting PTEN, lead to the upregulation of the PI3K/Akt signaling pathway. Inhibition of PTEN prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation. This results in the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.
Experimental Protocols
Below are representative protocols for key experiments to characterize and compare the activity of this compound and bpV(phen).
In Vitro PTEN Phosphatase Activity Assay
This protocol describes a common method to measure the direct inhibitory effect of the compounds on recombinant PTEN using a malachite green-based assay that detects released phosphate.
Materials:
-
Recombinant human PTEN protein
-
PIP3 substrate (diC8-PIP3)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl, 0.25 mg/ml BSA
-
This compound and bpV(phen) stock solutions (in DMSO)
-
Malachite Green Reagent
Procedure:
-
Prepare serial dilutions of this compound and bpV(phen) in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a DMSO vehicle control.
-
Add 20 µL of recombinant PTEN (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of PIP3 substrate (final concentration ~20 µM).
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 values.
Cellular Assay: Western Blot for Akt Phosphorylation
This protocol assesses the ability of the inhibitors to increase the phosphorylation of Akt in a cellular context, a downstream marker of PTEN inhibition.
Materials:
-
Cell line of interest (e.g., PC-3, a PTEN-null cell line for negative control, and a PTEN-positive line like LNCaP)
-
Complete cell culture medium
-
This compound and bpV(phen)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of this compound or bpV(phen) for 1-2 hours. Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Quantify band intensities and normalize phospho-Akt to total Akt and the loading control.
Experimental Workflow Diagram
References
- 1. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox Modulation of PTEN Phosphatase Activity by Hydrogen Peroxide and Bisperoxidovanadium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of VO-Ohpic Trihydrate for PTEN: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the PTEN signaling pathway, the selection of a potent and specific inhibitor is paramount. VO-Ohpic trihydrate has emerged as a valuable tool for modulating the activity of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This guide provides an objective comparison of this compound with other commonly used PTEN inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for your research needs.
Introduction to PTEN and its Inhibition
PTEN is a critical dual-specificity phosphatase that negatively regulates the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[1][2] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, PTEN antagonizes the activity of phosphoinositide 3-kinase (PI3K).[3][4] Dysregulation of PTEN function is implicated in a multitude of human diseases, including cancer and diabetes.[5][6] Consequently, small molecule inhibitors of PTEN are invaluable for dissecting its cellular functions and exploring its therapeutic potential.
This compound is a vanadium-based compound that has been identified as a potent and selective inhibitor of PTEN.[7][8] However, to ensure the validity of experimental findings, it is crucial to understand its specificity in comparison to other available PTEN inhibitors.
Comparative Analysis of PTEN Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against PTEN and other phosphatases. Lower IC50 values indicate higher potency.
| Inhibitor | PTEN IC50 | PTP1B IC50 | PTP-β IC50 | SHP-1 IC50 | Notes |
| This compound | 35-46 nM[7][8] | >10,000 nM | >10,000 nM | 975 nM[9] | Non-competitive inhibitor.[10] Its inhibitory effect is not significantly affected by the presence of reducing agents.[9] |
| bpV(phen) | 38 nM[5][11] | 920 nM[5][11] | 343 nM[5][11] | ~100 nM[9] | A bisperoxovanadium compound. Its inhibition of PTEN is significantly weakened in the presence of reducing agents like DTT.[9] |
| bpV(pic) | 31 nM[11] | - | - | ~100 nM[9] | Another bisperoxovanadium compound with similar sensitivity to reducing agents as bpV(phen).[9] |
| bpV(HOpic) | 14 nM[7] | ~25,200 nM | ~4,900 nM | - | Shows high selectivity for PTEN over PTP-β and PTP-1B.[7] |
| SF1670 | 2 µM[7] | - | - | - | A non-vanadium based PTEN inhibitor.[12] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources for comparative purposes.
Signaling Pathway and Experimental Workflow
PTEN/PI3K/Akt Signaling Pathway
Inhibition of PTEN by this compound leads to the accumulation of PIP3, resulting in the activation of downstream signaling components, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, growth, and proliferation.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating PTEN Inhibition
A robust validation of a PTEN inhibitor involves a multi-step process, from in vitro enzymatic assays to cell-based functional assays.
Caption: A generalized experimental workflow for validating the specificity and efficacy of a PTEN inhibitor.
Experimental Protocols
In Vitro PTEN Phosphatase Assay
This assay directly measures the enzymatic activity of recombinant PTEN and its inhibition by various compounds.
Materials:
-
Recombinant human PTEN protein
-
This compound and other PTEN inhibitors (e.g., bpV(phen), SF1670)
-
PIP3 substrate (e.g., water-soluble diC8-PIP3)
-
Malachite Green Phosphate (B84403) Assay Kit
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add recombinant PTEN to each well.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the PIP3 substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green assay, following the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Western Blot for Phospho-Akt (Ser473)
This cell-based assay assesses the downstream consequences of PTEN inhibition. Inhibition of PTEN should lead to an increase in the phosphorylation of Akt.[12]
Materials:
-
Cell line of interest (e.g., a cell line with known PTEN expression)
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with a dose-range of the inhibitors for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Conclusion
This compound is a potent inhibitor of PTEN with an IC50 in the low nanomolar range.[7][8] Compared to bisperoxovanadium-based inhibitors like bpV(phen) and bpV(pic), this compound's inhibitory activity is not significantly affected by the presence of reducing agents, suggesting a different and potentially more stable mode of inhibition in the cellular environment.[9] While it demonstrates good selectivity against some protein tyrosine phosphatases, its activity against other lipid phosphatases should be considered for a complete specificity profile. For researchers requiring a highly specific and potent PTEN inhibitor, particularly in cell-based assays where the intracellular reducing environment can impact the efficacy of certain compounds, this compound presents a compelling option. However, as with any pharmacological inhibitor, it is crucial to perform appropriate control experiments and, when possible, to validate key findings using genetic approaches such as siRNA-mediated knockdown of PTEN.
References
- 1. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 2. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide: siRNA Knockdown of PTEN versus VO-Ohpic Trihydrate for Emulating PTEN Loss
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, and survival.[1] Its frequent inactivation in various cancers makes it a key target for therapeutic investigation. Two predominant laboratory methods to study the functional consequences of PTEN loss are siRNA-mediated knockdown and pharmacological inhibition with small molecules like VO-Ohpic trihydrate. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their specific experimental needs.
Mechanism of Action: Genetic Silencing vs. Enzymatic Inhibition
The fundamental difference between siRNA knockdown of PTEN and the application of this compound lies in their mechanism of action.
siRNA-mediated PTEN knockdown operates at the post-transcriptional level. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules designed to be complementary to the messenger RNA (mRNA) of the target gene, in this case, PTEN. Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to identify and cleave the target PTEN mRNA, leading to its degradation and a subsequent reduction in the synthesis of the PTEN protein.[2] This results in a potent and highly specific decrease in total PTEN protein levels.[3]
This compound , on the other hand, is a potent, cell-permeable small molecule that acts as a direct inhibitor of the PTEN protein's phosphatase activity.[1][4] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] this compound binds to the PTEN enzyme, blocking its catalytic activity and preventing the dephosphorylation of PIP3.[5] This leads to an accumulation of PIP3 at the plasma membrane and subsequent activation of the downstream PI3K/Akt signaling pathway, mimicking the cellular state of PTEN loss.
At a Glance: Comparing Efficacy and Experimental Parameters
The choice between siRNA knockdown and chemical inhibition often depends on the specific experimental goals, timeline, and desired level of control. The following table summarizes key quantitative data for each method.
| Feature | siRNA-mediated PTEN Knockdown | This compound |
| Target Level | PTEN mRNA | PTEN Protein (Enzymatic Activity) |
| Typical Efficacy | >90% reduction in protein levels[2][3] | IC50: ~35-46 nM[4][5][6] |
| Onset of Action | Slower (24-72 hours)[2] | Rapid (minutes to hours)[2] |
| Duration of Effect | Transient (typically 3-7 days)[2] | Dependent on compound half-life and cellular clearance |
| Specificity | High, dependent on siRNA sequence design | Generally specific for PTEN, but potential for off-target effects should be considered |
| Key Downstream Effect | Increased phospho-Akt (p-Akt) levels | Increased phospho-Akt (p-Akt) levels[4] |
Visualizing the Approaches
To better understand the distinct yet convergent mechanisms of siRNA knockdown and this compound, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: PTEN/PI3K/Akt Signaling Pathway and Points of Intervention.
Caption: Comparative Experimental Workflow.
Caption: Logical Flow from Method to Outcome.
Experimental Protocols
Detailed and reproducible protocols are paramount for generating reliable data. Below are generalized protocols for key experiments.
siRNA Transfection for PTEN Knockdown
This protocol provides a general guideline for transiently knocking down PTEN using siRNA. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.
Materials:
-
PTEN-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free growth medium such that they will be 60-80% confluent at the time of transfection.[7]
-
Complex Formation (per well):
-
In a sterile tube, dilute 1.5 µL of PTEN siRNA (or non-targeting control) into 50 µL of Opti-MEM™ medium.
-
In a separate sterile tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 5 minutes at room temperature to allow for complex formation.[8]
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analysis.
This compound Treatment
This protocol outlines the treatment of cultured cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cultured cells in appropriate plates
-
Growth medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in the desired plate format (e.g., 6-well plate for Western blotting, 96-well plate for viability assays) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in fresh growth medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 6 hours) at 37°C in a CO2 incubator before analysis.
Western Blotting for Phospho-Akt (Ser473) and Total Akt
This protocol describes the detection of phosphorylated and total Akt levels by Western blotting to assess the activation of the PI3K/Akt pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager or X-ray film.
-
-
Stripping and Re-probing: To detect total Akt, the membrane can be stripped and re-probed with the pan-Akt antibody, following the same immunoblotting and detection steps.
Cell Viability (MTT) Assay
This protocol provides a method to assess cell viability following treatment.
Materials:
-
96-well plates with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in the respective treatment protocols.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Conclusion: Choosing the Right Tool for the Job
Both siRNA-mediated knockdown of PTEN and pharmacological inhibition with this compound are valuable tools for investigating the consequences of PTEN loss.
-
siRNA knockdown offers high specificity and is ideal for studies requiring a significant and sustained reduction in total PTEN protein levels. It is particularly useful for validating PTEN as a therapeutic target and for studying the long-term effects of its absence.
-
This compound provides a rapid and reversible means of inhibiting PTEN's enzymatic activity, making it well-suited for studying the acute signaling events downstream of PTEN and for high-throughput screening applications.
The choice between these methods should be guided by the specific research question. In many cases, a combination of both approaches can provide a more comprehensive understanding of PTEN function, with siRNA validating the on-target effects observed with the chemical inhibitor. By carefully considering the principles and protocols outlined in this guide, researchers can effectively harness these powerful techniques to advance our understanding of PTEN signaling in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Transient strong reduction of PTEN expression by specific RNAi induces loss of adhesion of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
VO-Ohpic Trihydrate: A Selective Inhibitor of PTEN's Lipid Phosphatase Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), is a critical regulator of cell growth, proliferation, and survival. Its dual-specific phosphatase activity, targeting both lipids and proteins, makes it a key player in various signaling pathways. Consequently, inhibitors of PTEN are valuable tools for research and potential therapeutic agents. This guide provides a comprehensive comparison of VO-Ohpic trihydrate and other common PTEN inhibitors, with a focus on their selectivity for PTEN's lipid phosphatase activity.
This compound: Potency and Selectivity
This compound is a potent, reversible, and non-competitive inhibitor of PTEN.[1] Experimental data consistently demonstrates its strong inhibition of PTEN's lipid phosphatase activity, with reported IC50 values in the low nanomolar range. Specifically, studies have shown IC50 values of 35 nM and 46 ± 10 nM for the inhibition of PTEN's lipid phosphatase activity in PIP3-based assays.[2][3]
A key question for researchers is the selectivity of this compound for the lipid versus the protein phosphatase activity of PTEN. Evidence suggests that this compound is highly selective for the lipid phosphatase function. One study explicitly states that while it is a potent inhibitor of PTEN's lipid phosphatase activity, it does not block the protein phosphatase action of PTEN-like phosphatases.[1] This selectivity is crucial for dissecting the distinct roles of PTEN's dual functions in cellular processes.
Comparison with Alternative PTEN Inhibitors
Several other compounds are utilized as PTEN inhibitors. This section compares this compound with two commonly used alternatives: bpV(HOpic) and SF1670.
| Inhibitor | Target | IC50 (Lipid Phosphatase) | IC50 (Protein Phosphatase) | Selectivity Notes |
| This compound | PTEN | 35 nM, 46 ± 10 nM[2][3] | Not reported to inhibit protein phosphatase activity[1] | Highly selective for lipid phosphatase activity. |
| bpV(HOpic) | PTEN | 14 nM[4] | Data not available for PTEN protein phosphatase | Also inhibits other protein tyrosine phosphatases like PTP-β and PTP-1B at higher concentrations.[4] |
| SF1670 | PTEN | ~2 µM[4][5] | Data not available for PTEN protein phosphatase | Also inhibits other phosphatases such as CD45 (IC50 = 200 nM) and PTPN2 (IC50 = 0.95 µM).[6] |
Signaling Pathway Affected by PTEN Lipid Phosphatase Inhibition
The primary downstream signaling pathway affected by the inhibition of PTEN's lipid phosphatase activity is the PI3K/Akt/mTOR pathway. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN's lipid phosphatase activity, compounds like this compound lead to an accumulation of PIP3, which in turn activates Akt and its downstream effector, mTOR. This pathway is central to regulating cell survival, growth, and proliferation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PTEN inhibitors.
In Vitro PTEN Lipid Phosphatase Activity Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (B84403) released from a lipid substrate by PTEN.
Materials:
-
Recombinant human PTEN protein
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM DTT)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
Add the recombinant PTEN protein to the wells of the 96-well plate.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the PIP3 substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro PTEN Protein Phosphatase Activity Assay
This assay measures the dephosphorylation of a synthetic phosphopeptide by PTEN.
Materials:
-
Recombinant human PTEN protein
-
Phosphorylated peptide substrate (e.g., a phosphotyrosine-containing peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM DTT)
-
Detection reagent (e.g., a phosphotyrosine-specific antibody for ELISA or a fluorescent dye that binds to free phosphate)
-
96-well microplate
-
Appropriate detection instrument (e.g., ELISA reader, fluorescence plate reader)
Procedure:
-
Follow a similar procedure as the lipid phosphatase assay, with the key difference being the use of a phosphorylated peptide as the substrate.
-
After the reaction, the amount of dephosphorylated peptide or released phosphate is quantified using a suitable detection method.
-
The IC50 value for the inhibition of protein phosphatase activity can then be determined.
Conclusion
The available evidence strongly indicates that this compound is a potent and selective inhibitor of the lipid phosphatase activity of PTEN. This makes it an invaluable tool for researchers aiming to specifically investigate the consequences of inhibiting the PI3K/Akt/mTOR pathway through PTEN, without confounding effects from the inhibition of PTEN's protein phosphatase activity. When choosing a PTEN inhibitor, researchers should consider the specific activity they wish to target and be aware of the potential off-target effects of less selective compounds.
References
Cross-Validation of VO-Ohpic Trihydrate: A Comparative Guide to Pharmacological vs. Genetic PTEN Inhibition
For researchers, scientists, and professionals in drug development, understanding the nuances between pharmacological and genetic approaches to target validation is paramount. This guide provides a comprehensive cross-validation of VO-Ohpic trihydrate, a potent PTEN inhibitor, with genetic models of PTEN loss. We present a comparative analysis based on experimental data, detailed protocols, and visual workflows to facilitate informed decisions in research and development.
Executive Summary
This compound is a small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Its primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which leads to the activation of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Genetic models, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the PTEN gene, provide a complementary approach to understanding PTEN function and validating it as a therapeutic target. This guide directly compares the outcomes of using this compound with genetic PTEN inhibition, highlighting the similarities and differences in their effects on cellular processes.
Data Presentation: Pharmacological vs. Genetic PTEN Inhibition
The following tables summarize quantitative data from studies directly comparing this compound with genetic PTEN inhibition or utilizing cell lines with defined PTEN status.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Model System | Method of PTEN Inhibition | Concentration/ Approach | Effect on Cell Viability (% of Control) | Effect on Proliferation (% Inhibition) | Reference |
| Hepatocellular Carcinoma (HCC) Cells | |||||
| Hep3B (Low PTEN) | This compound | 5 µM | ~40% | ~60% | |
| PLC/PRF/5 (High PTEN) | This compound | 5 µM | ~70% | ~30% | |
| SNU475 (PTEN-negative) | This compound | 5 µM | No significant change | No significant change | |
| SACC-83 (Adenoid Cystic Carcinoma) | PTEN siRNA | Not specified | Not specified | Significant increase (BrdU incorporation) |
Table 2: Comparison of Effects on Downstream Signaling (p-Akt Levels)
| Model System | Method of PTEN Inhibition | Concentration/ Approach | Fold-change in p-Akt (Ser473) Levels | Reference |
| Hepatocellular Carcinoma (HCC) Cells | ||||
| Hep3B (Low PTEN) | This compound | 5 µM | Dose-dependent increase | |
| PLC/PRF/5 (High PTEN) | This compound | 5 µM | No detectable change | |
| SNU475 (PTEN-negative) | This compound | 5 µM | No effect | |
| Bovine Ovarian Tissue | bpv(HOpic) (PTEN inhibitor) | 10 µM | 6.23-fold increase | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | Pten Knockout | CRISPR/Cas9 | Significantly higher NRF2 (downstream of Akt) | [3] |
Experimental Protocols
Key Experiment 1: In Vitro Cell Viability and Proliferation Assays
Objective: To compare the effects of this compound and genetic PTEN knockdown on the viability and proliferation of cancer cell lines.
Methodologies:
-
Pharmacological Inhibition with this compound:
-
Cell Culture: Human hepatocellular carcinoma cell lines (Hep3B, PLC/PRF/5, and SNU475) are cultured in appropriate media.[4]
-
Treatment: Cells are seeded in 96-well plates (3 x 10³ cells/well) and treated with varying concentrations of this compound (0-5 µM) for 72-120 hours.[1][4]
-
Cell Viability Assay (MTS): At the end of the treatment period, an MTS assay is performed to measure cell viability. Data is expressed as a percentage of control (vehicle-treated) cells.[4]
-
Proliferation Assay (BrdU Incorporation): For proliferation analysis, BrdU is added 24 hours before the end of the 72-hour treatment. A colorimetric immunoassay is used to quantify BrdU incorporation into DNA. Results are expressed as the percentage inhibition of BrdU incorporation compared to the control.[1][4]
-
-
Genetic Inhibition with PTEN siRNA:
-
Cell Culture: Salivary adenoid cystic carcinoma cells (SACC-83) are cultured in standard conditions.
-
siRNA Transfection: Cells are transfected with either a control siRNA or a PTEN-specific siRNA using a suitable transfection reagent.
-
Proliferation Assay (BrdU Incorporation): At an appropriate time post-transfection, a BrdU incorporation assay is performed to assess cell proliferation.[5]
-
Key Experiment 2: Western Blot Analysis of p-Akt
Objective: To assess the impact of this compound and genetic PTEN knockout on the activation of the downstream effector Akt.
Methodologies:
-
Pharmacological Inhibition with this compound:
-
Cell Treatment: Cells are treated with this compound at specified concentrations and for a defined period.
-
Protein Extraction and Quantification: Whole-cell lysates are prepared, and protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Detection and Quantification: Appropriate secondary antibodies are used, and bands are visualized. Densitometry is used to quantify the ratio of p-Akt to total Akt.
-
-
Genetic Inhibition with Pten Knockout (in mouse embryonic fibroblasts):
Mandatory Visualization
Caption: PTEN Signaling Pathway and Points of Intervention.
Caption: Workflow for Comparing Pharmacological and Genetic PTEN Inhibition.
Conclusion
The cross-validation of this compound with genetic models of PTEN inhibition reveals a high degree of concordance in their cellular effects, particularly in the activation of the PI3K/Akt signaling pathway and the subsequent impact on cell proliferation and survival. However, the magnitude of these effects can be cell-type dependent and may differ based on the residual PTEN expression levels. While genetic models offer a "cleaner" system for target validation by completely ablating or significantly reducing the target protein, pharmacological inhibitors like this compound provide a more therapeutically relevant tool, allowing for dose-dependent and reversible inhibition. The data and protocols presented in this guide serve as a valuable resource for researchers designing experiments to investigate the role of PTEN in various biological and pathological contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of PTEN activates bovine non-growing follicles in vitro but increases DNA damage and reduces DNA repair response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT activation because of PTEN loss upregulates xCT via GSK3β/NRF2, leading to inhibition of ferroptosis in PTEN-mutant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of VO-Ohpic trihydrate and CRISPR-mediated PTEN knockout
A Comparative Guide to PTEN Manipulation: VO-Ohpic Trihydrate vs. CRISPR-Mediated Knockout
In the landscape of cancer research and drug development, the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) stands out as a critical regulator of cell growth, proliferation, and apoptosis. Its primary function is to counteract the PI3K/AKT signaling pathway, a cascade frequently overactive in various cancers. Consequently, methods to modulate PTEN activity are invaluable tools for researchers. This guide provides a comparative analysis of two prominent techniques for PTEN manipulation: the use of the small molecule inhibitor this compound and the genetic approach of CRISPR/Cas9-mediated gene knockout.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between these two methods lies in their mechanism and the nature of the inhibition.
This compound: This is a potent, vanadium-based small molecule that acts as a reversible and non-competitive inhibitor of PTEN's phosphatase activity.[1][2][3] It directly targets the PTEN enzyme, preventing it from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] This leads to an accumulation of PIP3 and subsequent activation of the downstream PI3K/AKT pathway.[2][4] Because it is a chemical inhibitor, its effects are transient and dose-dependent, allowing for the study of acute PTEN inhibition.
CRISPR-mediated PTEN Knockout: The CRISPR/Cas9 system is a powerful gene-editing tool that allows for the permanent and complete removal of the PTEN gene from the cellular genome.[5][6] By designing a specific single-guide RNA (sgRNA) that targets the PTEN gene, the Cas9 nuclease creates a double-strand break, which, upon repair by the cell's machinery, often results in frameshift mutations or deletions that completely abrogate protein expression.[6] This approach creates a stable cell line with a permanent loss of PTEN function, ideal for studying the long-term consequences of PTEN absence.[5]
Quantitative Data Comparison
The following table summarizes key quantitative data gathered from various studies, offering a direct comparison of the efficacy and cellular effects of both methods.
| Parameter | This compound | CRISPR-mediated PTEN Knockout |
| Mechanism | Reversible, non-competitive enzymatic inhibition[2] | Permanent gene knockout, loss of protein expression[5] |
| IC50 | 35 nM - 46 nM[2][4] | Not Applicable |
| Effect on p-AKT | Dose-dependent increase in p-AKT (Ser473/Thr308)[7][8] | Constitutive increase in p-AKT[9] |
| Effect on Cell Proliferation | Can be context-dependent; some studies show inhibition of proliferation and induction of senescence in specific cancer cells,[4][7] while others show increased proliferation.[1] | Generally leads to increased cell viability and proliferation.[5][9] |
| Effect on Colony Formation | Can inhibit colony formation in certain cancer cell lines.[7] | Increased colony formation ability.[9] |
| In Vivo Tumor Growth | Can significantly inhibit tumor growth in xenograft models.[4][7] | Can accelerate tumorigenesis.[10] |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathway and the experimental processes is crucial for understanding the application of these techniques.
Caption: The PTEN/PI3K/AKT signaling pathway and points of intervention.
Caption: Comparative workflows for VO-Ohpic treatment and CRISPR knockout.
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
This protocol is a generalized procedure based on common practices.[2][7][11]
-
Reagent Preparation: Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 100 µM.[2][11] Further dilutions to the desired working concentrations should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).
-
Cell Seeding: Plate the cells of interest in multi-well plates at a density appropriate for the duration of the experiment. Allow cells to adhere and grow for 24 hours.
-
Treatment: Remove the existing medium and replace it with a fresh medium containing the desired concentration of this compound (e.g., 0-1000 nM) or a vehicle control (medium with the same final concentration of DMSO).[7] For some assays, a 10-minute pre-incubation of the compound with the cells in assay buffer may be performed before adding other reagents.[2]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72, or 120 hours), depending on the endpoint being measured.[4][7]
-
Analysis: Following incubation, harvest the cells for downstream analysis. This can include:
Protocol 2: CRISPR/Cas9-Mediated PTEN Knockout
This protocol outlines the key steps for generating a PTEN knockout cell line.[5][6]
-
sgRNA Design: Use a CRISPR design tool to select a single-guide RNA (sgRNA) sequence targeting an early exon of the PTEN gene.[6] Choose a sequence with a high predicted on-target efficiency score and low predicted off-target binding. The typical length is 20 nucleotides.[12]
-
Vector Construction: Synthesize and clone the designed sgRNA sequence into a plasmid that also expresses the Cas9 nuclease and a selection marker (e.g., puromycin resistance).[6]
-
Transfection: Transfect the target cell line with the constructed PTEN-sgRNA-Cas9 plasmid using a suitable method, such as lipofection.[6]
-
Selection and Clonal Isolation: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium to eliminate non-transfected cells. Once colonies form, isolate individual clones and expand them in separate plates.
-
Verification of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from each clone and sequence the targeted region of the PTEN gene to confirm the presence of insertions or deletions (indels).[9]
-
Western Blotting: Prepare protein lysates from the clones and perform a Western blot using an anti-PTEN antibody to confirm the complete absence of the PTEN protein.[5][9]
-
-
Functional Characterization: Once knockout is confirmed, the stable PTEN-knockout cell line can be used for various functional assays to study the long-term effects of PTEN loss.[5]
Concluding Remarks
Both this compound and CRISPR-mediated PTEN knockout are powerful tools for investigating the role of PTEN in cellular physiology and disease.
-
This compound offers a reversible, dose-dependent, and temporally controlled method to inhibit PTEN's enzymatic function. This makes it ideal for studying the acute signaling events following PTEN inhibition and for preclinical studies exploring PTEN inhibition as a therapeutic strategy.[2][3]
-
CRISPR/Cas9-mediated knockout provides a method for the permanent and complete ablation of the PTEN gene.[5] This is the gold standard for studying the consequences of a complete loss of PTEN function, which is highly relevant to cancers where the gene is deleted or harbors loss-of-function mutations.
The choice between these two methods depends entirely on the research question. They are not mutually exclusive but rather complementary, providing different lenses through which to view the complex biology regulated by this master tumor suppressor.
References
- 1. scbt.com [scbt.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Generation of PTEN knockout bone marrow mesenchymal stem cell lines by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 12. scbt.com [scbt.com]
Evaluating the Off-Target Profile of VO-Ohpic Trihydrate Versus Other PTEN Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profile of the PTEN inhibitor VO-Ohpic trihydrate against other commonly used inhibitors, supported by available experimental data. Understanding the selectivity of these compounds is crucial for interpreting experimental results and for the development of targeted therapeutics.
Executive Summary
This compound is a potent, vanadium-based inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). While it exhibits high affinity for PTEN, its off-target activity, particularly against other phosphatases, is a critical consideration for its use as a specific research tool or therapeutic lead. This guide summarizes the available quantitative data on the inhibitory activity of this compound and compares it with other widely used PTEN inhibitors, bpV(phen) and SF1670. Detailed experimental protocols for key validation assays are also provided to aid researchers in their own assessments.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other PTEN inhibitors against PTEN and a selection of off-target phosphatases. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability. For the most accurate comparison, inhibitors should be profiled in parallel using a standardized assay panel.
Table 1: Comparative Inhibitory Activity (IC50) of PTEN Inhibitors
| Target | This compound | bpV(phen) | SF1670 |
| PTEN | 35-46 nM [1][2] | 38 nM [3][4] | ~2 µM |
| SHP-1 | 975 nM | ~100 nM | >100 µM |
| PTP1B | >10 µM | 920 nM[3][4] | Not widely reported |
| PTP-β | 57.5 µM | 343 nM[3][4] | Not widely reported |
| CD45 | Not widely reported | Not widely reported | 200 nM |
| INPP4A | Not widely reported | Not widely reported | >100 µM |
| INPP4B | Not widely reported | Not widely reported | >100 µM |
| SopB | 588 nM | Not widely reported | Not widely reported |
| Myotubularin | 4.03 µM | Not widely reported | Not widely reported |
| SAC1 | >10 µM | Not widely reported | Not widely reported |
Note: The IC50 values can vary depending on the specific assay conditions. The data indicates that while this compound is a potent PTEN inhibitor, it and other vanadium-based inhibitors like bpV(phen) can exhibit activity against other phosphatases such as SHP-1.[5] SF1670, a non-vanadium-based inhibitor, shows a different off-target profile, with notable activity against CD45.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Justification for Choosing VO-Ohpic Trihydrate in a Research Proposal: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on studies involving the PTEN/PI3K/Akt signaling pathway, the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive comparison of VO-Ohpic trihydrate with other alternatives, supported by experimental data, to justify its selection in a research proposal.
Superior Potency and Selectivity
This compound is a potent, cell-permeable, and reversible inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3] Its primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane and subsequent activation of the PI3K/Akt signaling pathway.[1]
Experimental data consistently demonstrates the high potency of this compound, with reported IC50 values in the low nanomolar range. This positions it as a highly effective agent for modulating the PTEN pathway in cellular and in vivo models.
Table 1: Comparative Potency of PTEN Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | PTEN | 35 - 46 | [1][4][5][6][7] |
| bpV(HOpic) | PTEN | 14 | [4][8] |
| bpV(phen) trihydrate | PTEN | 38 | [8] |
| SF1670 | PTEN | 2000 | [4] |
While other vanadium-based compounds like bpV(HOpic) and bpV(phen) also exhibit potent PTEN inhibition, this compound demonstrates a favorable selectivity profile. This is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are directly attributable to PTEN inhibition.
Table 2: Selectivity Profile of this compound
| Phosphatase | IC50 (nM) | Reference(s) |
| PTEN | 35 | [9] |
| SopB | 588 | [9] |
| Myotubularin (MTM) | 4030 | [9] |
| PTPβ | 57500 | [9] |
| SAC | >10000 | [9] |
Demonstrated Efficacy in In Vitro and In Vivo Models
The utility of this compound has been validated in a variety of preclinical research settings, showcasing its broad applicability.
In Vitro Applications:
-
Induction of Cellular Senescence in Cancer Cells: In hepatocellular carcinoma (HCC) cells with low PTEN expression (Hep3B), this compound treatment inhibited cell viability, proliferation, and colony formation, and induced senescence-associated β-galactosidase activity.[10] This effect was less pronounced in cells with high PTEN expression and absent in PTEN-negative cells, highlighting its target specificity.[10]
-
Protection Against Oxidative Stress: this compound has been shown to protect cartilage endplate chondrocytes from oxidative stress-induced apoptosis and calcification.[11] It restored cell viability and extracellular matrix production in a dose-dependent manner.[11]
In Vivo Applications:
-
Tumor Growth Inhibition: In a mouse xenograft model using Hep3B cells, administration of this compound significantly inhibited tumor growth.[5][10] This was associated with increased phosphorylation of Akt and ERK1/2 and reduced expression of the proliferation marker Ki-67 in tumor tissues.[10]
-
Cardioprotective Effects: In a doxorubicin-induced cardiomyopathy mouse model, this compound treatment improved heart function, reduced apoptosis, and attenuated adverse cardiac remodeling.[12][13] These effects are mediated through the PTEN/AKT pathway.[13]
Signaling Pathway and Experimental Workflow
The selection of this compound is justified by its well-defined impact on the PTEN/PI3K/Akt signaling pathway. Inhibition of PTEN by this compound leads to the activation of Akt, which in turn regulates a multitude of downstream cellular processes including cell survival, growth, proliferation, and metabolism.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VO-OHpic | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of PTEN Inhibitors: Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used small molecule inhibitors of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor that negatively regulates the PI3K/AKT/mTOR signaling pathway. The information presented herein, supported by experimental data from preclinical studies, is intended to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to PTEN Inhibition
PTEN's role as a negative regulator of the pro-survival PI3K/AKT/mTOR pathway makes it a significant target in various therapeutic areas, including oncology and neuroregeneration.[1] Pharmacological inhibition of PTEN can mimic the effects of pathway activation, offering potential benefits in conditions where enhanced cell survival and growth are desired.[1] However, the utility of PTEN inhibitors is critically dependent on their potency, selectivity, and the specific cellular context. This guide focuses on a comparative analysis of several widely used PTEN inhibitors, detailing their in vitro efficacy, selectivity, and methodologies for their experimental use.
Quantitative Comparison of PTEN Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common PTEN inhibitors. It is important to note that these values can vary depending on the specific assay conditions, including the presence of reducing agents.
| Inhibitor | PTEN IC50 | Selectivity Notes | Reference |
| bpV(phen) | ~38 nM | Inhibits other protein tyrosine phosphatases (PTPs) such as PTP1B and SHP1.[2] Its potency against PTEN is significantly reduced in the presence of reducing agents like DTT.[2] | [2] |
| bpV(pic) | ~31 nM - 100 nM | Also inhibits other PTPs.[3] Similar to bpV(phen), its inhibitory effect on PTEN is diminished under reducing conditions.[2] | [3] |
| bpV(HOpic) | ~14 nM | Potent PTEN inhibitor. | |
| VO-OHpic | ~35-46 nM | Shows less sensitivity to reducing agents compared to bisperoxovanadium compounds.[2] Can inhibit SHP1 with similar or greater potency than PTEN in some conditions.[2] | [2] |
| SF1670 | ~2 µM | A non-vanadium-based inhibitor. |
Signaling Pathways and Experimental Workflows
The primary downstream effect of PTEN inhibition is the activation of the PI3K/AKT/mTOR signaling cascade. Understanding this pathway is crucial for designing and interpreting experiments involving PTEN inhibitors.
A typical workflow to assess the efficacy of a PTEN inhibitor involves treating cells with the compound and then measuring the phosphorylation of downstream targets, such as AKT.
Experimental Protocols
In Vitro PTEN Phosphatase Activity Assay
This protocol is adapted from methodologies used to determine the direct inhibitory effect of a compound on PTEN's enzymatic activity.
Materials:
-
Recombinant human PTEN protein
-
PTEN reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl, 10 mM MgCl2)
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Malachite Green-based phosphate (B84403) detection reagent
-
Test inhibitors (e.g., bpV(phen), VO-OHpic)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitors in the PTEN reaction buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the diluted inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the PIP3 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of AKT Phosphorylation
This protocol details the assessment of PTEN inhibition in a cellular context by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
Cell line of interest (e.g., PC-3, a PTEN-null prostate cancer cell line, or a cell line with endogenous PTEN)
-
Cell culture medium and supplements
-
Test PTEN inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the PTEN inhibitors for a predetermined time.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.
In Vivo Xenograft Tumor Model Protocol (General)
This protocol provides a general framework for evaluating the in vivo efficacy of PTEN inhibitors in a cancer model. Specific parameters such as mouse strain, cell line, inhibitor dosage, and administration route should be optimized for each study.[4][5]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for xenograft implantation (e.g., a PTEN-deficient line)
-
PTEN inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PTEN inhibitor or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosing schedule will depend on the specific inhibitor's properties. For instance, bpV(phen) has been administered via intraperitoneal injection at doses around 0.2 mg/kg/day.[6]
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-AKT, immunohistochemistry).
Discussion and Conclusion
The choice of a PTEN inhibitor should be guided by the specific research question and experimental setup. Vanadium-based compounds like bpV(phen) and VO-OHpic are potent inhibitors but their use is complicated by their off-target effects on other phosphatases and the influence of the cellular redox environment on their activity.[2] SF1670 offers a non-vanadium alternative, though with a higher IC50.
For in vitro studies, it is crucial to consider the presence of reducing agents in assay buffers, as this can significantly impact the apparent potency of certain inhibitors. Cellular assays, such as monitoring p-AKT levels, provide a more physiologically relevant measure of an inhibitor's efficacy. When progressing to in vivo models, careful consideration of the inhibitor's pharmacokinetics and potential toxicity is paramount.
This guide provides a foundational comparison of several PTEN inhibitors and standardized protocols for their evaluation. Researchers are encouraged to consult the primary literature for more detailed information and to optimize these protocols for their specific experimental systems. The continued development of more potent and selective PTEN inhibitors will undoubtedly advance our understanding of PTEN biology and its therapeutic potential.
References
- 1. PTEN Inhibition in Human Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of PTEN gene therapy and radiation inhibits the growth of human prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed administration of a PTEN inhibitor bpv improves functional recovery after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VO-Ohpic Trihydrate: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the responsible management of VO-Ohpic trihydrate waste, this guide outlines procedural steps for its proper disposal. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
This compound is a potent laboratory chemical that requires careful handling and disposal due to its hazardous properties. This document provides a step-by-step guide for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Hazard and Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[1] All handling should occur in a well-ventilated area, such as a chemical fume hood.
A summary of the key hazard information is provided in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste management service. Do not attempt to dispose of this compound down the drain or in regular trash.
Waste Identification and Segregation
-
Designate as Hazardous Waste: All materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate Solid Waste: Dispose of solid this compound in its original container or a designated container for solid chemical waste.[1] Do not mix with liquid waste.
Containerization
-
Use Appropriate Containers: Ensure that the waste container is compatible with the chemical, in good condition, and has a secure screw cap. For solid reagent chemicals, it is often best to use the manufacturer's original container.
-
Proper Labeling: Clearly label the waste container with a "Hazardous Waste" tag. The label must include the chemical name ("this compound") and a clear description of the contents.
Storage
-
Designated Storage Area: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to place your waste container within a secondary container, such as a lab tray, to contain any potential leaks or spills.
-
Incompatible Materials: Store this compound waste away from strong acids, alkalis, and strong oxidizing or reducing agents.[1]
Professional Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection of the waste.
-
Follow Local Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. The general instruction is to "Dispose of contents/container to in accordance with local regulation."[1]
Spill and Emergency Procedures
-
In Case of a Spill: In the event of a spill, avoid generating dust. For solid compounds, use wet methods for cleanup. Absorb any solutions with an inert material like vermiculite (B1170534) or sand.
-
Cleanup: Collect all cleanup materials in a sealed, properly labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol. Dispose of all decontamination materials as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling VO-Ohpic Trihydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling VO-Ohpic trihydrate, a potent and selective PTEN inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
This compound is classified as an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation.[1] Understanding and implementing proper handling and disposal protocols are not just best practices; they are a necessity for a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Safety goggles with side-shields or a face shield are essential to protect against splashes and airborne particles.[2]
-
Hand Protection: Wear protective gloves.[1][2] Given the nature of the substance, chemically resistant gloves (e.g., nitrile) are recommended. Always inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: An impervious lab coat or protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If dust or aerosols are likely to be generated, a suitable respirator should be used.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [3] |
| Molecular Weight | 415.20 g/mol | [3] |
| Appearance | Powder | [4] |
| IC₅₀ (PTEN) | 35 nM / 46±10 nM | [3][5][6] |
| Solubility in DMSO | >10 mM / 4.16 mg/mL | [4][5] |
| Storage (Powder) | -20°C for 3 years | [3][4] |
| Storage (In Solvent) | -80°C for 1 year / -80°C for 6 months | [4][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the key steps for safely handling this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1][2]
-
Verify that a safety shower and eyewash station are accessible.[2]
-
Don all required PPE as specified above.
2. Handling and Solution Preparation:
-
Avoid creating dust.[2]
-
When preparing solutions, such as dissolving in DMSO, do so within the confines of a fume hood.[4][7]
-
For obtaining a higher concentration, the tube can be warmed at 37°C for 10 minutes and/or shaken in an ultrasonic bath.[5]
3. Post-Handling and Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
For long-term storage of the powder, a temperature of -20°C is recommended.[3][4]
-
Store in a locked-up location.[1]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and its containers is crucial.
-
Dispose of contents and container in accordance with local, state, and federal regulations.[1]
-
This should be done through an approved waste disposal plant.[2]
-
Avoid release to the environment.[2]
Experimental Protocol Example: PTEN Inhibition Assay
The following is a generalized methodology for an in-vitro PTEN inhibition assay, based on cited literature.
Objective: To determine the inhibitory effect of this compound on PTEN activity.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, containing 2 mM DTT)[7]
-
Substrate (e.g., OMFP - 6,8-difluoro-4-methylumbelliferyl phosphate)[7]
-
DMSO
-
Microtiter plates
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 μM).[4][7]
-
Further dilute the this compound stock solution to the desired experimental concentrations using the assay buffer with 1% DMSO.[7]
-
Pre-incubate the PTEN enzyme with the various concentrations of this compound at room temperature for 10 minutes.[7]
-
Initiate the enzymatic reaction by adding the OMFP substrate.[7]
-
Monitor the hydrolysis of OMFP by measuring the change in fluorescence in a microtiter plate reader (excitation at 485 nm and emission at 525 nm).[7]
-
Correct for background fluorescence from VO-Ohpic in the assay buffer during data analysis.[7]
Visualizing the Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleck.cn [selleck.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
